Ethyl 2-(2-aminophenyl)acetate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 2-(2-aminophenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-13-10(12)7-8-5-3-4-6-9(8)11;/h3-6H,2,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITKMRXHUSYVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420878 | |
| Record name | Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61-88-1 | |
| Record name | Ethyl (2-aminophenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2-aminophenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-(2-aminophenyl)acetate hydrochloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Ethyl 2-(2-aminophenyl)acetate hydrochloride
Introduction
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a valuable chemical intermediate, primarily utilized in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and medicinal chemistry sectors. Its bifunctional nature, possessing both a reactive aniline moiety and an ethyl ester group, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route with mechanistic considerations, key applications, and essential safety protocols. The information is curated for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical is the bedrock of any scientific endeavor. Ethyl 2-(2-aminophenyl)acetate hydrochloride is registered under CAS Number 61-88-1 .[1][2] This identifier is crucial for accurate documentation and procurement. The compound is also known by several synonyms, including ethyl (2-aminophenyl)acetate hydrochloride and (2-amino-phenyl)-acetic acid ethyl ester HCl.[3]
The hydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, which is prone to oxidation. Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of Ethyl 2-(2-aminophenyl)acetate hydrochloride
| Property | Value | Source(s) |
| CAS Number | 61-88-1 | [1][3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1][3] |
| Molecular Weight | 215.68 g/mol | [1][3] |
| Appearance | Solid / Crystalline Powder | [4] |
| Boiling Point | 292.8°C at 760 mmHg (of free base) | [3] |
| Flash Point | 149.7°C (of free base) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Synthesis and Mechanistic Insights
While numerous suppliers offer this reagent, understanding its synthesis is vital for process development and impurity profiling. A common and logical laboratory-scale approach involves a two-step process starting from ethyl 2-(2-nitrophenyl)acetate.
Step 1: Synthesis of Ethyl 2-(2-nitrophenyl)acetate The synthesis begins with the esterification of 2-nitrophenylacetic acid with ethanol under acidic catalysis (e.g., sulfuric acid) or via other standard esterification methods like the Fischer-Speier esterification.
Step 2: Reduction of the Nitro Group and Salt Formation The nitro group of ethyl 2-(2-nitrophenyl)acetate is then reduced to the corresponding amine. A variety of reducing agents can accomplish this transformation. Common methods include:
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source. This method is clean and efficient but requires specialized pressure equipment.
-
Metal-Acid Reduction: A classic method using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl).
The use of iron powder with ammonium chloride in an ethanol/water mixture is a cost-effective and safer alternative often employed for this type of reduction.[5] The iron acts as the electron donor, and the in-situ generated acid facilitates the reduction. Following the reduction, the resulting free amine (ethyl 2-(2-aminophenyl)acetate) is typically not isolated. Instead, the reaction mixture is worked up with hydrochloric acid to precipitate the stable hydrochloride salt.
From a mechanistic standpoint, the choice of an iron-based reduction is favored in many laboratory settings for its cost-effectiveness and milder conditions compared to high-pressure catalytic hydrogenation. This method avoids the use of flammable hydrogen gas and expensive noble metal catalysts.
Below is a diagram illustrating this common synthetic workflow.
Caption: Plausible synthetic workflow for Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Applications in Research and Drug Development
The true value of Ethyl 2-(2-aminophenyl)acetate hydrochloride lies in its versatility as a synthetic precursor. Its structure is primed for cyclization reactions to form various heterocyclic systems.
Key Application: Synthesis of Benzodiazepines
One of the most significant applications of this compound is in the synthesis of the benzodiazepine core structure.[1] Benzodiazepines are a major class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[6] The synthesis often involves the reaction of the aniline amine group with another reagent to form an amide, followed by an intramolecular cyclization. For example, acylation of the amine followed by deprotection of the ester and subsequent cyclization can lead to 1,4-benzodiazepine-2,5-diones.
The general pathway is depicted below.
Caption: Role as a precursor in the generalized synthesis of benzodiazepine derivatives.
Beyond benzodiazepines, this intermediate is used in the creation of other heterocycles like quinolines and indoles, which are prevalent scaffolds in medicinal chemistry.[7] Its utility makes it a staple in building-block libraries for high-throughput synthesis and drug discovery campaigns.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Ethyl 2-(2-aminophenyl)acetate hydrochloride is paramount for ensuring personnel safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[8]
Table 2: GHS Hazard Information
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Source: PubChem[8] |
Experimental Protocol for Safe Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or powder.[3]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield conforming to EN166 or equivalent standards.[9]
-
Hand Protection : Wear appropriate chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
-
Body Protection : Wear a laboratory coat. Ensure clothing fully covers the skin.[10]
-
-
Handling Procedures :
-
Avoid formation of dust and aerosols.[3]
-
Use non-sparking tools for transfer.
-
Weigh the required amount in a contained environment (e.g., weighing station inside the fume hood).
-
Keep the container tightly closed when not in use.
-
-
First Aid Measures :
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[9]
-
In case of skin contact : Wash off immediately with soap and plenty of water. If skin irritation persists, call a physician.
-
If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Storage
For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C .[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation from air and moisture.
Conclusion
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a foundational building block in synthetic organic and medicinal chemistry. Its well-defined properties, straightforward synthetic accessibility, and proven utility—especially in the construction of pharmacologically relevant benzodiazepine scaffolds—solidify its importance. Adherence to rigorous safety and handling protocols is essential for its use in a research and development setting. This guide serves as a technical resource to empower scientists to utilize this versatile compound effectively and safely in their synthetic endeavors.
References
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MySkinRecipes. (n.d.). Ethyl 2-(2-aminophenyl)acetate hydrochloride. Retrieved January 21, 2026, from [Link]
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PubChem. (2026, January 10). Ethyl 2-(2-aminophenyl)acetate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PubChem. (2025, September 27). Ethyl 2-(2-aminophenyl)acetate;chloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). WO2014132270A2 - Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof.
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MDPI. (2021). Palladium-Catalyzed Benzodiazepines Synthesis. Retrieved January 21, 2026, from [Link]
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Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[3][8]benzodiazepines. PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-(3-aminophenyl)acetate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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PubChemLite. (n.d.). Ethyl 2-(2-aminophenyl)acetate (C10H13NO2). Retrieved January 21, 2026, from [Link]
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MDPI. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved January 21, 2026, from [Link]
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O'Brien, C. J., et al. (2017). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
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Nowacki, M., & Gloc, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (2022). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. Retrieved January 21, 2026, from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
This document provides a comprehensive technical overview of Ethyl 2-(2-aminophenyl)acetate hydrochloride, a key intermediate in synthetic organic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet to offer practical insights into the compound's properties, characterization, and handling. The structure of this guide is designed to logically present the core scientific information, from fundamental identity to practical application and safety.
Section 1: Chemical Identity and Molecular Structure
Ethyl 2-(2-aminophenyl)acetate hydrochloride is the salt form of the corresponding free amine, which enhances its stability and modulates its solubility profile, making it a convenient form for storage and handling in a laboratory setting. The protonation of the primary amine group on the aniline moiety is a critical feature, influencing the compound's reactivity and physical characteristics.
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-(2-aminophenyl)acetate;hydrochloride | [1] |
| CAS Number | 61-88-1 | [2] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [3][4] |
| Molecular Weight | 215.68 g/mol | [3][4] |
| Synonyms | ETHYL 2-AMINOPHENYLACETATE HYDROCHLORIDE, (2-AMINO-PHENYL)-ACETIC ACID ETHYL ESTER HCL | [3][4] |
| InChI Key | QITKMRXHUSYVSD-UHFFFAOYSA-N | [3] |
The molecular structure, depicted below, consists of an ethyl ester of an acetic acid derivative attached to a benzene ring at the ortho position relative to a protonated amino group, with a chloride anion serving as the counter-ion.
Caption: Molecular structure of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Section 2: Physical Properties
The physical state and solubility are paramount for designing experimental conditions, from reaction setups to formulation and purification. As an ionic salt, its properties differ significantly from its free amine base.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a solid, crystalline powder. | |
| Boiling Point | 292.8°C at 760 mmHg (for the free base). The hydrochloride salt will likely decompose upon strong heating rather than boil. | [3] |
| Storage Temperature | 2-8°C, under an inert atmosphere. | [2][4] |
| Solubility | Expected to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and have limited solubility in nonpolar organic solvents (e.g., hexanes, diethyl ether). | Based on its ionic salt structure. |
Expert Insight: Melting Point vs. Decomposition
While a boiling point is cited for the parent amine, it is crucial for the researcher to understand that hydrochloride salts typically do not have a true boiling point. Instead, they undergo thermal decomposition at elevated temperatures. The melting point is a more relevant characteristic. An accurate melting range, determined via Differential Scanning Calorimetry (DSC), provides not only the phase transition temperature but also an indication of purity. A sharp, well-defined endotherm suggests high purity, whereas a broad peak often indicates the presence of impurities.
Protocol 2.1: Determination of Melting Point and Purity by Differential Scanning Calorimetry (DSC)
Objective: To accurately determine the melting point and assess the purity of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Causality: DSC is chosen over a traditional melting point apparatus because it provides quantitative data on the energy required to cause the phase transition (enthalpy of fusion) and reveals the profile of the melt, which is indicative of purity.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram. The onset of the endothermic peak is typically reported as the melting point. The peak area can be integrated to determine the enthalpy of fusion.
Section 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is required for full characterization.
Expected Spectral Features:
-
¹H NMR:
-
Ethyl Group: A triplet (3H) around 1.2-1.3 ppm (from the -CH₃) and a quartet (2H) around 4.1-4.2 ppm (from the -OCH₂-).[5]
-
Methylene Bridge: A singlet (2H, -CH₂-Ph) whose chemical shift will be influenced by the adjacent aromatic ring.
-
Aromatic Protons: A complex multiplet pattern (4H) in the aromatic region (approx. 7.0-7.5 ppm).
-
Ammonium Protons: A broad singlet (3H, -NH₃⁺) that may be exchangeable with D₂O. Its chemical shift can be highly variable depending on the solvent and concentration.
-
-
¹³C NMR: Distinct signals for the ethyl ester carbons, the methylene bridge carbon, and the six aromatic carbons (four of which will be unique due to the substitution pattern). The carbonyl carbon of the ester will appear significantly downfield (~170 ppm).
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad and strong band in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt.
-
C=O Stretch: A strong, sharp absorption around 1730-1750 cm⁻¹ for the ester carbonyl.
-
Aromatic C-H and C=C: Bends and stretches in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
-
-
Mass Spectrometry (MS):
-
In Electrospray Ionization (ESI) positive mode, the expected base peak would correspond to the free amine cation [C₁₀H₁₃NO₂ + H]⁺, with a mass-to-charge ratio (m/z) of approximately 180.10.
-
High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition to within a few parts per million, providing definitive evidence of the chemical formula.
-
Workflow for Analytical Characterization
The following workflow ensures a comprehensive and validated characterization of any new batch of the compound.
Caption: A self-validating workflow for the analytical characterization of the compound.
Section 4: Chemical Properties and Reactivity
Understanding the reactivity of Ethyl 2-(2-aminophenyl)acetate hydrochloride is key to its successful application as a synthetic intermediate. The molecule possesses three primary sites of reactivity.
-
The Ammonium Group (-NH₃⁺): This is the most prominent functional group in the salt. It is acidic and will readily deprotonate in the presence of a mild base (e.g., NaHCO₃, Et₃N) to yield the free primary amine. This unmasking of the nucleophilic amine is the first step in many synthetic transformations, such as amide bond formation, alkylation, or reductive amination.
-
The Ester Group (-COOEt): The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield 2-(2-aminophenyl)acetic acid. It can also undergo transesterification in the presence of another alcohol and a suitable catalyst. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol.
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The directing effects of the two substituents (-NH₂ and -CH₂COOEt, after deprotonation) must be considered. The amino group is a powerful activating, ortho-, para-director, while the alkyl acetate group is a weakly deactivating, ortho-, para-director. The overall outcome will depend on the specific reaction conditions.
Caption: Key reactivity pathways for Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Section 5: Synthesis and Purification
A common and reliable route to this compound involves the reduction of a readily available nitro-precursor, followed by salt formation.
Protocol 5.1: General Synthesis via Nitro-Group Reduction
Objective: To prepare Ethyl 2-(2-aminophenyl)acetate hydrochloride from Ethyl 2-(2-nitrophenyl)acetate.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups without affecting the ester functionality. The use of palladium on carbon (Pd/C) is a standard, high-yielding choice for this transformation.[6] Subsequent treatment with HCl in a non-aqueous solvent like diethyl ether or ethanol provides the desired hydrochloride salt directly as a precipitate.
Methodology:
-
Reduction:
-
Dissolve Ethyl 2-(2-nitrophenyl)acetate (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Workup:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude free amine as an oil.
-
-
Salt Formation:
-
Dissolve the crude amine in anhydrous diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
-
Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield pure Ethyl 2-(2-aminophenyl)acetate hydrochloride.
-
Section 6: Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Safety: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]
-
GHS Pictogram: GHS07 (Exclamation mark)
-
Hazard Statements: H302, H315, H319, H335
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[3]
-
-
Storage: To ensure long-term stability and prevent degradation (primarily ester hydrolysis from atmospheric moisture), the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration at 2-8°C is recommended.[2][4]
Conclusion
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a versatile and valuable building block for chemical synthesis. Its properties are dominated by the interplay between the protonated amine, the ester functional group, and the aromatic ring. A thorough understanding of its physical characteristics, spectroscopic signature, and chemical reactivity, as outlined in this guide, is essential for its effective use in research and development. The protocols and workflows presented here provide a framework for ensuring the quality, consistency, and safe handling of this important chemical intermediate.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5743383, Ethyl 2-(2-aminophenyl)acetate. PubChem. Retrieved January 21, 2026, from [Link].
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 169410064, Ethyl 2-(2-aminophenyl)acetate;chloride. PubChem. Retrieved January 21, 2026, from [Link].
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The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved January 21, 2026, from [Link].
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Al-Wahaibi, L. H., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(23), 5729. [Link].
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National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 13042040, Ethyl 2-(3-aminophenyl)acetate. PubChem. Retrieved January 21, 2026, from [Link].
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PubChemLite (n.d.). Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (C11H15NO2). Retrieved January 21, 2026, from [Link].
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PubChemLite (n.d.). Ethyl 2-(2-aminophenyl)acetate (C10H13NO2). Retrieved January 21, 2026, from [Link].
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Molbase (n.d.). ethyl (2-aminophenyl)acetate. Retrieved January 21, 2026, from [Link].
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Matrix Fine Chemicals (n.d.). ETHYL 2-AMINOACETATE HYDROCHLORIDE. Retrieved January 21, 2026, from [Link].
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10081468, Ethyl 2-(2-chlorophenyl)acetate. PubChem. Retrieved January 21, 2026, from [Link].
- Google Patents (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
YouTube (2021). NMR spectrum of ethyl acetate. Retrieved January 21, 2026, from [Link].
-
Der Pharma Chemica (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved January 21, 2026, from [Link].
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-
ResearchGate (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved January 21, 2026, from [Link].
-
Sinfoo Biotech (n.d.). ethyl 2-(4-aminophenyl)acetate hydrochloride. Retrieved January 21, 2026, from [Link].
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ResearchGate (n.d.). Thermal decomposition of ethyl acetate. Retrieved January 21, 2026, from [Link].
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Fisher Scientific (n.d.). ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, Thermo Scientific. Retrieved January 21, 2026, from [Link].
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Ethyl 2-(2-aminophenyl)acetate Hydrochloride in Pharmaceutical Development
Section 1: Hazard Identification and Classification
Understanding the potential hazards of a compound is the foundation of safe handling. Based on data submitted to the European Chemicals Agency (ECHA) for the free amine form, Ethyl 2-(2-aminophenyl)acetate, the compound is classified with the following hazards.[2][3] The hydrochloride salt is expected to share these properties, with the added considerations for a mildly acidic compound.
GHS Classification (Inferred)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2][3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2][3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[2][3]
Signal Word: Warning[3]
Hazard Pictogram:
The causality behind this classification lies in the chemical nature of the aminophenylacetate structure. The aromatic amine group can cause skin and respiratory irritation, and like many fine organic powders, it can be harmful if ingested. The ester functional group can also contribute to irritation.
Section 2: Physical and Chemical Properties
A clear understanding of the physical and chemical properties of Ethyl 2-(2-aminophenyl)acetate hydrochloride is essential for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 61-88-1 | [4] |
| Molecular Formula | C10H14ClNO2 | [4] |
| Molecular Weight | 215.68 g/mol | [4] |
| Appearance | Almost white crystalline powder | [1] |
| Boiling Point | 292.8°C at 760 mmHg | [4] |
| Flash Point | 149.7°C | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Section 3: Safe Handling and Storage Protocols
The primary objective in handling Ethyl 2-(2-aminophenyl)acetate hydrochloride is to prevent exposure and maintain its stability.
Handling Procedures
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] For weighing and transferring, a chemical fume hood is strongly recommended to minimize inhalation of the powder.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. This is a self-validating system; proper PPE protects the user, and in turn, prevents contamination of the experiment.[5] (See Section 5 for a detailed breakdown of PPE).
-
Avoiding Dust Formation: Care should be taken to avoid the formation and dispersion of dust.[4] Use non-sparking tools for transfers.
-
Electrostatic Discharge: Take precautionary measures against static discharge, as fine organic powders can be flammable under certain conditions.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
Storage Conditions
-
Container: Keep the container tightly closed and properly labeled.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[3]
-
Temperature: Store in a cool, dry place, with a recommended temperature of 2-8°C.[3]
-
Incompatible Materials: Store away from strong oxidizing agents and strong bases. The hydrochloride salt will react with bases to liberate the free amine.
Section 4: Exposure Scenarios and First-Aid Measures
A rapid and informed response to an exposure is critical. The following protocols are based on the compound's GHS classification.
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[9]
Section 5: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment work in concert to create a robust safety barrier.
Engineering Controls
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control for handling this powdered substance.
-
Ventilation: Ensure general laboratory ventilation is adequate to maintain low ambient concentrations.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[5]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing or dust generation.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Given that this is a pharmaceutical intermediate, double gloving is a recommended best practice to prevent any potential permeation.[10][11] Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of dust generation, a disposable gown made of a low-permeability fabric should be worn.[10][11]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary.
Experimental Protocols & Visualizations
Workflow for Safe Weighing and Transfer of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
Caption: A step-by-step workflow for the safe handling of powdered Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Emergency Response Protocol for a Small Spill
Caption: A flowchart for responding to a small laboratory spill of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Section 6: Accidental Release Measures
In the event of a spill, a calm and methodical response is essential to prevent exposure and environmental contamination.[12]
-
Small Spills (<5g):
-
Evacuate non-essential personnel from the immediate area.[13]
-
Ensure adequate ventilation.
-
Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material such as vermiculite or sand.[12]
-
Carefully sweep the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.
-
Clean the spill area with a damp cloth to remove any remaining residue.
-
Report the incident to the laboratory supervisor.
-
-
Large Spills (>5g):
-
Evacuate the laboratory immediately and alert others in the vicinity.[13]
-
Close the laboratory doors to confine the spill.[14]
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Section 7: Fire-Fighting Measures
While the flash point of this compound is relatively high (149.7°C), it is still a combustible solid.[4]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.
-
Specific Hazards from Combustion: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15]
Section 8: Toxicological and Ecological Information
-
Toxicological Information: As previously stated, this compound is considered harmful if swallowed and causes skin, eye, and respiratory irritation.[2][3] No specific LD50 or LC50 data for the hydrochloride salt is currently available. The toxicological properties have not been fully investigated.
-
Ecological Information: No specific data on the ecotoxicity of this compound is available. It is crucial to prevent its release into the environment. Do not allow it to enter drains or waterways.[15]
Section 9: Disposal Considerations
All waste generated from the handling of Ethyl 2-(2-aminophenyl)acetate hydrochloride must be treated as hazardous waste.
-
Waste Disposal: Dispose of the compound and any contaminated materials (e.g., gloves, weigh paper, absorbent materials) in a properly labeled, sealed container.
-
Regulations: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's EHS department for specific guidance.
Conclusion
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a valuable intermediate in pharmaceutical research and development. Its safe and effective use is contingent upon a comprehensive understanding of its potential hazards and the consistent application of robust safety protocols. By adhering to the principles of hazard identification, exposure control, and emergency preparedness outlined in this guide, researchers can mitigate risks and foster a secure laboratory environment.
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A Technical Guide to the Potential Biological Activities of Ethyl 2-(2-aminophenyl)acetate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Ethyl 2-(2-aminophenyl)acetate scaffold represents a promising starting point for the development of novel therapeutic agents. Its inherent structural features, including a primary aromatic amine and an ethyl acetate group, offer versatile handles for chemical modification, enabling the generation of diverse derivative libraries. This technical guide provides an in-depth exploration of the potential biological activities of Ethyl 2-(2-aminophenyl)acetate hydrochloride derivatives, focusing on their prospective applications in oncology, infectious diseases, and inflammatory disorders. Drawing upon established synthetic methodologies and the known bioactivities of structurally related compounds, this document outlines plausible synthetic routes, detailed experimental protocols for biological evaluation, and potential mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class.
Introduction: The Ethyl 2-(2-aminophenyl)acetate Scaffold - A Versatile Core for Drug Discovery
Ethyl 2-(2-aminophenyl)acetate is a bifunctional organic molecule possessing a reactive primary amine on a phenyl ring, ortho to an ethyl acetate side chain[1]. This unique arrangement provides a valuable platform for medicinal chemistry, allowing for the exploration of chemical space through derivatization at the amino group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.
While direct literature on the biological activities of derivatives of Ethyl 2-(2-aminophenyl)acetate hydrochloride is limited, the broader class of 2-aminophenyl derivatives and related heterocyclic systems has demonstrated significant pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties[2]. This guide will, therefore, extrapolate from these related structures to build a comprehensive overview of the potential of this specific scaffold.
A key synthetic route for creating derivatives involves the formation of Schiff bases through the condensation of the primary amine with various aldehydes. This reaction provides a straightforward method to introduce a wide range of substituents, thereby modulating the steric and electronic properties of the final compounds.
Synthetic Pathways for Derivatization
The primary amino group of Ethyl 2-(2-aminophenyl)acetate is a nucleophilic center that can readily undergo reaction with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form imines, commonly known as Schiff bases.
General Synthesis of Schiff Base Derivatives
A versatile and efficient method for synthesizing a library of derivatives is the condensation reaction with a variety of substituted aromatic or heterocyclic aldehydes.
Experimental Protocol: Synthesis of Schiff Base Derivatives of Ethyl 2-(2-aminophenyl)acetate
-
Dissolution: Dissolve Ethyl 2-(2-aminophenyl)acetate hydrochloride (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Neutralization (if starting with hydrochloride salt): Add a mild base, such as triethylamine or sodium acetate (1.1 equivalents), to the solution to liberate the free amine. Stir for 15-20 minutes at room temperature.
-
Aldehyde Addition: To the stirred solution, add the desired substituted aldehyde (1 equivalent).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the dehydration step.
-
Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization or purify the residue using column chromatography on silica gel.
-
Characterization: Characterize the purified compounds using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry to confirm their structures.
This synthetic approach allows for the systematic introduction of various functional groups, which can be tailored to probe structure-activity relationships (SAR) for different biological targets.
Figure 1: General workflow for the synthesis of Schiff base derivatives.
Potential Biological Activities and Mechanisms of Action
Based on the established activities of structurally similar compounds, derivatives of Ethyl 2-(2-aminophenyl)acetate are hypothesized to possess anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
The 2-aminobenzothiazole scaffold, which shares the 2-aminophenyl moiety, is a well-known pharmacophore in anticancer drug design, with derivatives showing inhibitory activity against various kinases and other cancer-related targets[3]. It is plausible that derivatives of Ethyl 2-(2-aminophenyl)acetate could exhibit similar mechanisms.
Potential Mechanism of Action: Kinase Inhibition
Many small molecule anticancer drugs function as kinase inhibitors, blocking the signaling pathways that drive cell proliferation and survival[4][5]. Tyrosine kinases, such as VEGFR and EGFR, are common targets[3][4]. Derivatives of Ethyl 2-(2-aminophenyl)acetate could potentially bind to the ATP-binding site of these kinases, preventing phosphorylation and downstream signaling.
Figure 2: Hypothesized mechanism of kinase inhibition.
In Vitro Evaluation of Anticancer Activity
The cytotoxicity of newly synthesized derivatives can be assessed against a panel of human cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[6][7][8][9].
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS[6][7]. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[8].
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
| Derivative | Cancer Cell Line | Hypothetical IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 15.2 |
| Derivative B | A549 (Lung) | 8.5 |
| Derivative C | HeLa (Cervical) | 22.1 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
Table 1: Example of a data table for summarizing hypothetical anticancer activity.
Antimicrobial Activity
Thiophene and thiazole derivatives, which can be synthesized from or are structurally related to aminophenyl compounds, have shown promising antimicrobial activity[10]. A plausible mechanism of action for such compounds is the inhibition of essential bacterial enzymes, such as DNA gyrase[11].
Potential Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a topoisomerase that is crucial for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. The planar aromatic and heterocyclic systems of the derivatives could intercalate into the DNA or bind to the enzyme itself, disrupting its function.
In Vitro Evaluation of Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria using the broth microdilution method.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Bacterial Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 105 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| Derivative D | 16 | 32 |
| Derivative E | 8 | 16 |
| Derivative F | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 |
Table 2: Example of a data table for summarizing hypothetical antimicrobial activity.
Anti-inflammatory Activity
Various heterocyclic compounds, including those with structures similar to potential derivatives of Ethyl 2-(2-aminophenyl)acetate, have demonstrated anti-inflammatory properties[2][12]. A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.
Potential Mechanism of Action: COX Enzyme Inhibition
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory cascade. Inhibition of these enzymes reduces the production of prostaglandins, which are mediators of pain and inflammation. The synthesized derivatives may act as competitive or non-competitive inhibitors of these enzymes.
In Vivo Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds[13][14][15][16][17].
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. Administer a vehicle control (e.g., saline with 0.5% Tween 80) to the control group and a standard anti-inflammatory drug (e.g., Indomethacin) to a positive control group.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat[15][16].
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection[15].
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Figure 3: Workflow for the carrageenan-induced paw edema assay.
| Treatment | Dose (mg/kg) | Hypothetical % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% |
| Derivative G | 25 | 25% |
| Derivative H | 25 | 45% |
| Indomethacin | 10 | 60% |
Table 3: Example of a data table for summarizing hypothetical anti-inflammatory activity.
Conclusion and Future Directions
The Ethyl 2-(2-aminophenyl)acetate hydrochloride scaffold presents a fertile ground for the discovery of novel bioactive molecules. Through straightforward synthetic modifications, such as the formation of Schiff bases, a diverse array of derivatives can be generated. Based on the established pharmacological profiles of structurally related compounds, these derivatives hold significant potential as anticancer, antimicrobial, and anti-inflammatory agents.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential biological activities. Future research should focus on the synthesis and screening of a focused library of these derivatives to establish clear structure-activity relationships. Promising lead compounds can then be subjected to more in-depth mechanistic studies to elucidate their precise molecular targets and pathways of action, ultimately paving the way for the development of new therapeutic agents.
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A Comprehensive Guide to the Synthesis of Ethyl 2-(2-aminophenyl)acetate Hydrochloride for Pharmaceutical Research
This in-depth technical guide provides a detailed exploration of the synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a set of instructions, but a thorough understanding of the chemical principles and practical considerations involved in this synthetic pathway.
Introduction: The Significance of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
Ethyl 2-(2-aminophenyl)acetate and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of a primary aromatic amine and an ethyl ester functionality on the same phenylacetic acid scaffold allows for diverse chemical modifications, making it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent reactions and biological assays.
This guide will detail a reliable and well-established three-step synthetic route, commencing with the readily available 2-nitrophenylacetic acid. The synthesis involves:
-
Fischer Esterification of 2-nitrophenylacetic acid to yield Ethyl 2-(2-nitrophenyl)acetate.
-
Catalytic Hydrogenation of the nitro group to afford Ethyl 2-(2-aminophenyl)acetate.
-
Salt Formation to produce the final product, Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Each step will be discussed in detail, emphasizing the rationale behind the chosen reagents and reaction conditions, potential challenges, and methods for characterization and purification.
Overall Synthetic Workflow
The synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride is a sequential process that involves esterification, reduction, and salt formation. The following diagram illustrates the overall workflow.
Caption: Overall workflow for the synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Part 1: Fischer Esterification of 2-Nitrophenylacetic Acid
The first step in this synthesis is the conversion of the carboxylic acid group of 2-nitrophenylacetic acid into its corresponding ethyl ester. The Fischer esterification is a classic and reliable method for this transformation.[1][2][3][4]
Chemical Principle
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[2] In this process, the carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is used, and/or the water generated is removed.[1][2]
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrophenylacetic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of absolute ethanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 2-(2-nitrophenyl)acetate. The product can be further purified by column chromatography if necessary.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2-Nitrophenylacetic Acid | 181.15 | 1.0 | - |
| Ethanol | 46.07 | 10-20 | - |
| Sulfuric Acid | 98.08 | 0.1-0.2 | - |
| Ethyl 2-(2-nitrophenyl)acetate | 209.19 | - | 85-95 |
Part 2: Catalytic Hydrogenation of Ethyl 2-(2-nitrophenyl)acetate
The second and most critical step is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[5][6]
Chemical Principle
Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the nitro group in the presence of a metal catalyst.[6] Palladium on carbon is a heterogeneous catalyst where finely divided palladium is supported on activated carbon, providing a large surface area for the reaction. The reaction mechanism involves the adsorption of the nitro compound and molecular hydrogen onto the palladium surface. The H-H bond is cleaved, and the hydrogen atoms are added stepwise to the nitro group, which is reduced first to a nitroso group, then to a hydroxylamine, and finally to the amine.[6] This method is favored for its high selectivity, as it typically does not affect other reducible functional groups like the ester under these conditions.
Caption: Reduction of Ethyl 2-(2-nitrophenyl)acetate to Ethyl 2-(2-aminophenyl)acetate.
Experimental Protocol
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped for balloon hydrogenation), dissolve Ethyl 2-(2-nitrophenyl)acetate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge it with nitrogen or argon to remove air. Then, introduce hydrogen gas (H₂) to the desired pressure (typically 1-4 atm or a balloon filled with H₂).
-
Reaction: Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or until TLC analysis indicates the complete disappearance of the starting material.
-
Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(2-aminophenyl)acetate as an oil or solid. This product is often of sufficient purity for the next step without further purification.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Ethyl 2-(2-nitrophenyl)acetate | 209.19 | 1.0 | - |
| 10% Palladium on Carbon | - | 0.05-0.10 | - |
| Hydrogen (H₂) | 2.02 | Excess | - |
| Ethyl 2-(2-aminophenyl)acetate | 179.22 | - | 90-99 |
Part 3: Formation of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
The final step is the conversion of the synthesized amine into its hydrochloride salt. This is a straightforward acid-base reaction.[7][8][9]
Chemical Principle
Amines are basic compounds due to the lone pair of electrons on the nitrogen atom. They readily react with strong acids like hydrochloric acid (HCl) to form ammonium salts.[8][9] In this case, the amino group of Ethyl 2-(2-aminophenyl)acetate is protonated by HCl to form the corresponding ammonium chloride salt. The salt is typically a crystalline solid that is more stable and easier to handle than the free amine.[8]
Experimental Protocol
-
Dissolution: Dissolve the crude Ethyl 2-(2-aminophenyl)acetate (1.0 eq) in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise until the precipitation of the salt is complete. The pH of the solution should become acidic.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent to remove any impurities. Dry the product under vacuum to obtain the final Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Quantitative Data
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Ethyl 2-(2-aminophenyl)acetate | 179.22 | 1.0 | - |
| Hydrochloric Acid (HCl) | 36.46 | ~1.1 | - |
| Ethyl 2-(2-aminophenyl)acetate hydrochloride | 215.68 | - | >95 |
Characterization
The identity and purity of the final product, as well as the intermediates, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compounds at each step.
-
Infrared (IR) Spectroscopy: To monitor the disappearance of the nitro group and the appearance of the amine group.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the final crystalline hydrochloride salt.
Safety Considerations
-
2-Nitrophenylacetic acid and its ester derivative are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely in the air.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and purged of air before introducing hydrogen.
-
Hydrochloric acid is corrosive. Use in a well-ventilated area or a fume hood.
Conclusion
The synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride presented in this guide is a robust and efficient method that utilizes well-established and reliable chemical transformations. By understanding the underlying principles of each step—Fischer esterification, catalytic hydrogenation, and salt formation—researchers can confidently and safely produce this valuable pharmaceutical intermediate. The provided protocols and quantitative data serve as a solid foundation for the successful execution of this synthesis in a laboratory setting.
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Making Aniline HCl. (2023, November 17). YouTube. Retrieved from [Link]
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Amine salts. Oxford Reference. Retrieved from [Link]
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Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Retrieved from [Link]
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How to make a salt of a novel compound? (2012, July 25). ResearchGate. Retrieved from [Link]
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Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]
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Fischer esterification reaction. BYJU'S. Retrieved from [Link]
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The Fischer Esterification. University of Missouri-St. Louis. Retrieved from [Link]
- Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). Google Patents.
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Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Athabasca University. Retrieved from [Link]
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Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]
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synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers. (1989). ResearchGate. Retrieved from [Link]
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Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. ResearchGate. Retrieved from [Link]
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Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
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Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry. Retrieved from [Link]
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Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021, January 28). MDPI. Retrieved from [Link]
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Pd and Pt nanoparticles as selective hydrogenation catalysts. (2015, January 1). Pure. Retrieved from [Link]
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Ethyl 2-(2-aminophenyl)acetate. PubChem. Retrieved from [Link]
- AN IMPROVED PROCESS FOR THE PREPARATION OF 2-(2-AMINOTHIAZOL-4-YL)-N-[4-(2-[[(2R)-2-HY-. DROXY-2- PHENYLETHYL] AMINO] -ETHYL)PHENYL]ACETAMIDE. (2015, October 15). Google Patents.
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Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved from [Link]
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Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024, September 10). Chemical Science. Retrieved from [Link]
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The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. PubMed. Retrieved from [Link]
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Process Intensification for the Continuous Flow Hydrogenation of Ethyl Nicotinate. ResearchGate. Retrieved from [Link]
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Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. PMC. Retrieved from [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 2-(2-aminophenyl)acetate hydrochloride, a key intermediate in pharmaceutical synthesis. This document is designed to serve as a comprehensive resource for researchers and professionals in drug development and chemical analysis, offering detailed insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Each section integrates theoretical principles with practical, field-proven methodologies, ensuring both scientific rigor and experimental applicability.
Introduction: The Significance of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a crucial building block in the synthesis of a variety of heterocyclic compounds, many of which are investigated for their potential pharmacological activities. Its bifunctional nature, possessing both a reactive amine and an ester group, makes it a versatile precursor for constructing more complex molecular architectures. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products in the drug development pipeline.
Spectroscopic techniques are indispensable tools for the structural verification of such compounds.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, offering clues to the molecule's structure. This guide will delve into the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The protonation of the amino group to form the hydrochloride salt significantly influences the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH₃) | ~1.25 | Triplet | 3H | ~7.1 |
| H-b (CH₂) | ~3.70 | Singlet | 2H | - |
| H-c (OCH₂) | ~4.20 | Quartet | 2H | ~7.1 |
| H-d (Ar-H) | ~7.2-7.5 | Multiplet | 4H | - |
| H-e (NH₃⁺) | ~10-12 | Broad Singlet | 3H | - |
Interpretation and Rationale
-
Ethyl Ester Group (H-a, H-c): The ethyl group protons exhibit a characteristic triplet-quartet pattern. The upfield triplet at approximately 1.25 ppm corresponds to the methyl protons (H-a), which are split by the adjacent methylene protons. The downfield quartet at around 4.20 ppm is assigned to the methylene protons (H-c) of the ethyl ester, split by the neighboring methyl protons. This is a classic ethyl ester signature.[4][5][6]
-
Methylene Bridge (H-b): The singlet at approximately 3.70 ppm is attributed to the methylene protons situated between the aromatic ring and the carbonyl group. These protons are not coupled to any neighboring protons, hence they appear as a singlet.
-
Aromatic Protons (H-d): The aromatic protons are expected to resonate in the region of 7.2-7.5 ppm as a complex multiplet. The protonation of the amino group to an ammonium salt (-NH₃⁺) causes a downfield shift of the aromatic protons compared to the free amine due to the electron-withdrawing nature of the ammonium group.
-
Ammonium Protons (H-e): The protons of the ammonium group are acidic and undergo rapid exchange, typically resulting in a broad singlet at a downfield chemical shift, estimated to be in the 10-12 ppm range. The exact position and broadness can be influenced by the solvent and concentration.[7]
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~14 |
| C-2 (CH₂) | ~35 |
| C-3 (OCH₂) | ~62 |
| C-4 (Ar-C) | ~125 |
| C-5 (Ar-CH) | ~128-132 (multiple peaks) |
| C-6 (Ar-C-NH₃⁺) | ~135 |
| C-7 (C=O) | ~170 |
Interpretation and Rationale
-
Aliphatic Carbons (C-1, C-2, C-3): The methyl carbon (C-1) of the ethyl group is expected at the most upfield position, around 14 ppm. The methylene carbon of the ester (C-3) will be further downfield, around 62 ppm, due to the deshielding effect of the adjacent oxygen atom. The methylene bridge carbon (C-2) is predicted to be around 35 ppm.
-
Aromatic Carbons (C-4, C-5, C-6): The aromatic carbons will resonate in the typical range of 125-135 ppm. The carbon atom directly attached to the ammonium group (C-6) is expected to be the most downfield of the aromatic carbons due to the strong electron-withdrawing effect of the -NH₃⁺ group. The other aromatic carbons will appear as a cluster of peaks in the 128-132 ppm region. The quaternary carbon to which the acetate side chain is attached (C-4) will likely be at the lower end of this range.
-
Carbonyl Carbon (C-7): The ester carbonyl carbon (C-7) is the most deshielded carbon and will appear at the furthest downfield position, around 170 ppm.[4]
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2800 | Medium | N-H stretch (from NH₃⁺) |
| ~2980-2850 | Medium-Weak | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600 & ~1475 | Medium-Weak | C=C stretch (aromatic) |
| ~1610 | Medium | N-H bend (from NH₃⁺) |
| ~1200 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-H bend (ortho-disubstituted aromatic) |
Interpretation and Rationale
-
N-H Stretching: The most prominent feature indicating the formation of the hydrochloride salt will be the broad absorption in the 3000-2800 cm⁻¹ region, corresponding to the stretching vibrations of the N-H bonds in the ammonium group (-NH₃⁺). This often appears as a broad, bumpy absorption overlapping with the C-H stretches.
-
C-H Stretching: The aliphatic C-H stretching vibrations from the ethyl and methylene groups are expected in the 2980-2850 cm⁻¹ range.
-
Carbonyl Stretching: A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group.
-
Aromatic C=C Stretching: The presence of the aromatic ring will give rise to medium to weak absorptions around 1600 cm⁻¹ and 1475 cm⁻¹.
-
N-H Bending: The bending vibration of the N-H bonds in the ammonium group is expected to appear around 1610 cm⁻¹.
-
C-O Stretching: A strong band around 1200 cm⁻¹ is indicative of the C-O stretching vibration of the ester.
-
Aromatic C-H Bending: A strong absorption around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For Ethyl 2-(2-aminophenyl)acetate hydrochloride, Electrospray Ionization (ESI) would be a suitable soft ionization technique.
Predicted Mass Spectrum Data (ESI-MS)
-
Molecular Ion (M+H)⁺: m/z ≈ 180.10 (corresponding to the free amine, C₁₀H₁₃NO₂)
-
Major Fragments:
-
m/z ≈ 134.06 ([M+H - C₂H₅OH]⁺), loss of ethanol
-
m/z ≈ 106.07 ([M+H - C₂H₅OH - CO]⁺), subsequent loss of carbon monoxide
-
m/z ≈ 91.05 (Tropylium ion, [C₇H₇]⁺)
-
Interpretation and Rationale
In positive ion ESI-MS, the molecule is expected to be detected as its protonated form, which would be the free amine cation with an m/z of approximately 180.10. The hydrochloride salt itself is not directly observed. The fragmentation pattern would likely involve the loss of neutral molecules from this protonated species.
A common fragmentation pathway for ethyl esters is the loss of ethanol (46 Da), leading to an acylium ion.[7][8][9] Further fragmentation could involve the loss of carbon monoxide (28 Da). The presence of the aromatic ring may also lead to the formation of the stable tropylium ion at m/z 91.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific spectrometer being used.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert to ensure homogeneity.
dot
Caption: NMR Sample Preparation Workflow
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard.
¹³C NMR Acquisition:
-
Use the same sample as for ¹H NMR.
-
Tune the probe to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
ATR-IR Protocol:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid Ethyl 2-(2-aminophenyl)acetate hydrochloride sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
dot
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An In-Depth Technical Guide to the Solubility Characteristics of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(2-aminophenyl)acetate hydrochloride. In the absence of extensive empirical data for this specific molecule, this guide leverages fundamental principles of physical organic chemistry and data from structurally analogous compounds to predict its solubility profile across a range of common laboratory solvents. We will explore the theoretical underpinnings of its solubility, provide estimated quantitative values, and detail robust experimental protocols for the empirical determination of its solubility. This document is intended to serve as a practical resource for researchers, enabling informed decisions in solvent selection for synthesis, purification, formulation, and analytical applications.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a cornerstone of pharmaceutical sciences, profoundly influencing a compound's journey from a laboratory curiosity to a viable therapeutic agent. For drug development professionals, a thorough understanding of a compound's solubility is not merely an academic exercise; it is a critical parameter that dictates bioavailability, manufacturability, and the ultimate success of a drug candidate. Ethyl 2-(2-aminophenyl)acetate hydrochloride, a key building block in the synthesis of various pharmacologically active molecules, presents a solubility profile governed by the interplay of its constituent functional groups: an aromatic amine, an ethyl ester, and a hydrochloride salt. This guide will dissect these structural features to provide a predictive and practical understanding of its behavior in solution.
Physicochemical Properties and their Predicted Influence on Solubility
To understand the solubility of Ethyl 2-(2-aminophenyl)acetate hydrochloride, we must first examine its key physicochemical properties.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | |
| Molecular Weight | 215.68 g/mol | |
| logP (free base) | ~1.4 | |
| pKa (aromatic amine) | ~3.5 - 4.0 | Estimated |
Lipophilicity (logP): A Balancing Act
The predicted octanol-water partition coefficient (logP) of the free base, Ethyl 2-(2-aminophenyl)acetate, is approximately 1.4. This value suggests a moderate degree of lipophilicity. The aromatic ring and the ethyl group of the ester contribute to this lipophilic character. However, the presence of the polar amino and ester groups counteracts this, preventing the molecule from being excessively greasy. This balance is key to its solubility in a range of solvents.
Ionization State (pKa): The Power of the Hydrochloride
The basicity of the aromatic amine is a critical determinant of the compound's pH-dependent solubility. The pKa of aniline is approximately 4.6[1][2]. The presence of the electron-withdrawing ethyl acetate group in the ortho position is expected to decrease the basicity of the amine, thus lowering the pKa of its conjugate acid. Electron-withdrawing groups reduce the electron density on the nitrogen atom, making it a weaker base[3]. Therefore, an estimated pKa in the range of 3.5 to 4.0 for the anilinium ion of Ethyl 2-(2-aminophenyl)acetate is a reasonable starting point for our analysis.
As a hydrochloride salt, the compound will be fully protonated and exist as a cation at pH values below its pKa. This ionic character is the primary driver of its solubility in polar solvents, particularly water.
Predicted Solubility Profile: A Solvent-by-Solvent Analysis
The "like dissolves like" principle is the guiding tenet for predicting solubility. As a salt, Ethyl 2-(2-aminophenyl)acetate hydrochloride is an ionic compound and will exhibit its highest solubility in polar solvents capable of solvating both the cation and the chloride anion.
Polar Protic Solvents: The Preferred Medium
Polar protic solvents, characterized by the presence of O-H or N-H bonds, are excellent solvents for ionic compounds. They can act as both hydrogen bond donors and acceptors, effectively solvating both the cation and the anion.
-
Water: As a highly polar protic solvent, water is expected to be a good solvent for Ethyl 2-(2-aminophenyl)acetate hydrochloride. The ionic nature of the salt will lead to strong ion-dipole interactions with water molecules. The solubility will be pH-dependent, decreasing as the pH approaches and surpasses the pKa of the aromatic amine, leading to the precipitation of the less soluble free base.
-
Methanol, Ethanol, and Isopropanol: These alcohols are also polar protic solvents and are anticipated to be good solvents for this compound. Their ability to form hydrogen bonds will facilitate the dissolution of the salt.
Polar Aprotic Solvents: A More Nuanced Interaction
Polar aprotic solvents possess large dipole moments but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions.
-
Acetone and Ethyl Acetate: These solvents are expected to be moderate solvents for Ethyl 2-(2-aminophenyl)acetate hydrochloride. While they can solvate the cation through dipole-ion interactions, their ability to solvate the chloride anion is limited, which may restrict the overall solubility.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar aprotic solvents and are likely to be good solvents for the compound, capable of effectively solvating the cation.
Nonpolar Solvents: An Unfavorable Environment
Nonpolar solvents lack significant dipole moments and are poor at solvating ionic species.
-
Dichloromethane (DCM) and Toluene: These solvents are expected to be poor solvents for the hydrochloride salt. The energy required to break the ionic lattice of the salt is not compensated by favorable interactions with the solvent.
-
Hexane: As a nonpolar alkane, hexane is predicted to be a very poor solvent for Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Quantitative Solubility Estimates: Leveraging Analogous Structures
Due to the lack of publicly available quantitative solubility data for Ethyl 2-(2-aminophenyl)acetate hydrochloride, we will provide estimates based on the known solubility of structurally similar compounds. It is crucial to recognize that these are estimations and should be confirmed by experimental determination.
The most relevant data found is for Aniline hydrochloride and 2-Phenylethylamine hydrochloride . Aniline hydrochloride shares the same aromatic amine hydrochloride core, while 2-phenylethylamine hydrochloride provides insight into the solubility of a substituted aromatic amine salt.
| Solvent | Solvent Type | Predicted Solubility of Ethyl 2-(2-aminophenyl)acetate hydrochloride | Supporting Data for Analogous Compounds |
| Water | Polar Protic | Highly Soluble | Aniline hydrochloride is highly soluble in water (1070 g/L at 20°C)[4][5][6]. 2-Phenylethylamine hydrochloride is soluble at 10 mg/mL in PBS (pH 7.2)[7][8]. |
| Methanol | Polar Protic | Soluble | Aniline hydrochloride is soluble in methanol[4][9]. |
| Ethanol | Polar Protic | Soluble | Aniline hydrochloride is soluble in ethanol[4][9]. 2-Phenylethylamine hydrochloride has a solubility of 25 mg/mL in ethanol[7][8]. |
| Isopropanol | Polar Protic | Moderately Soluble | Amine hydrochlorides generally show decreasing solubility with increasing alkyl chain length of the alcohol. |
| Acetone | Polar Aprotic | Slightly Soluble to Sparingly Soluble | The less effective solvation of the chloride ion will limit solubility compared to protic solvents. |
| Ethyl Acetate | Polar Aprotic | Slightly Soluble to Sparingly Soluble | Similar to acetone, solubility is expected to be limited. |
| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The nonpolar nature of DCM makes it a poor solvent for ionic salts. |
| Toluene | Nonpolar | Insoluble | Toluene is a nonpolar aromatic solvent and is not expected to dissolve the hydrochloride salt. |
| Hexane | Nonpolar | Insoluble | As a nonpolar alkane, hexane is a very poor solvent for ionic compounds. |
Experimental Determination of Solubility: A Practical Guide
The following protocols provide a framework for the empirical determination of the solubility of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
The Shake-Flask Method: The Gold Standard
This equilibrium solubility method is the most reliable for determining the thermodynamic solubility of a compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation: To a series of vials, add a known volume of the selected solvent.
-
Addition of Compound: Add an excess amount of Ethyl 2-(2-aminophenyl)acetate hydrochloride to each vial. It is crucial that undissolved solid remains at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Validation: Visually confirm the presence of undissolved solid in the vials after equilibration to validate that saturation was achieved.
Potentiometric Titration for pH-Dependent Solubility
This method is particularly useful for ionizable compounds like Ethyl 2-(2-aminophenyl)acetate hydrochloride to determine its solubility as a function of pH.
Caption: Workflow for Determining pH-Dependent Solubility via Potentiometric Titration.
Step-by-Step Protocol:
-
Suspension Preparation: Create a suspension of a known amount of Ethyl 2-(2-aminophenyl)acetate hydrochloride in a known volume of water or a suitable buffer.
-
Titration: While stirring, titrate the suspension with a standardized solution of a strong base (e.g., NaOH).
-
pH Monitoring: Continuously monitor the pH of the suspension using a calibrated pH electrode as the titrant is added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The point at which all the solid dissolves corresponds to the solubility at that specific pH. The pKa can also be determined from the titration curve.
Conclusion: A Predictive Framework for Practical Application
This technical guide has provided a comprehensive overview of the predicted solubility characteristics of Ethyl 2-(2-aminophenyl)acetate hydrochloride. By leveraging an understanding of its physicochemical properties and drawing parallels with structurally similar compounds, we have established a robust predictive framework for its behavior in a variety of common laboratory solvents. The hydrochloride salt is anticipated to be highly soluble in polar protic solvents like water and alcohols, with decreasing solubility in polar aprotic and nonpolar solvents.
While these predictions offer valuable guidance for initial experimental design, it is imperative that they are validated through empirical methods. The detailed protocols for the shake-flask method and potentiometric titration provided herein offer a clear path for generating precise and reliable solubility data. A thorough understanding and empirical determination of the solubility of Ethyl 2-(2-aminophenyl)acetate hydrochloride are essential for its successful application in all stages of drug discovery and development.
References
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Aniline. (2023). In Wikipedia. Retrieved from [Link]
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Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. (2012). Journal of Chemical & Engineering Data. [Link]
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pKa of Aniline. (2021). In vCalc. Retrieved from [Link]
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2-Ethylaniline. (n.d.). In PubChem. Retrieved from [Link]
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The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? (2021). In Quora. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Strategic Selection of Starting Materials for Ethyl 2-(2-aminophenyl)acetate Hydrochloride Synthesis
Introduction
Ethyl 2-(2-aminophenyl)acetate is a pivotal molecular scaffold in modern medicinal chemistry and drug development. As a key building block, it serves as a precursor for a multitude of heterocyclic systems, most notably in the synthesis of various indole and quinoline derivatives which are core structures in many pharmaceuticals.[1][2] The hydrochloride salt form enhances the compound's stability and handling properties, making it a preferred intermediate in multi-step synthetic campaigns.
This technical guide provides an in-depth analysis of the primary synthetic strategies for preparing Ethyl 2-(2-aminophenyl)acetate hydrochloride, with a core focus on the critical decision-making process involved in selecting the most appropriate starting materials. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the underlying chemical logic, weighing the merits and drawbacks of each pathway to empower researchers and process chemists to make informed, strategic decisions tailored to their specific project goals—be it laboratory-scale discovery or large-scale manufacturing. We will explore three principal synthetic paradigms: the classical nitro-reduction pathway, the modern palladium-catalyzed cross-coupling approach, and the versatile heterocyclic precursor route.
Chapter 1: A Retrosynthetic Blueprint for Synthesis
Before delving into specific reagents and reaction conditions, a high-level retrosynthetic analysis is essential. This process deconstructs the target molecule into simpler, more readily available precursors, revealing the major strategic disconnections and the corresponding key starting materials.
The primary bond formations or functional group transformations to consider are:
-
Formation of the Amine (Functional Group Interconversion): The most straightforward approach involves the reduction of an ortho-nitro group. This identifies Ethyl 2-(2-nitrophenyl)acetate as the immediate and most crucial precursor.
-
Formation of the C-N Bond (Carbon-Nitrogen Coupling): Modern catalytic methods allow for the direct formation of the aryl-amine bond. This strategy points to an Ethyl 2-(2-halophenyl)acetate (where the halogen is typically Br or Cl) and an ammonia equivalent as the key starting materials.
-
Heterocyclic Ring Opening: A more creative strategy involves the synthesis and subsequent cleavage of a suitable heterocyclic system. Isatin (1H-indole-2,3-dione) emerges as a potential starting material, which can be synthesized from aniline.
These three pathways represent distinct philosophies in synthetic design, each with its own set of advantages concerning cost, scalability, safety, and substrate scope.
Caption: High-level retrosynthetic analysis of Ethyl 2-(2-aminophenyl)acetate.
Chapter 2: The Classical Pathway: The Nitro-Reduction Strategy
This is arguably the most established and widely practiced route, predicated on the selective reduction of a nitro group on the aromatic ring. The success of this strategy hinges on the efficient preparation of the key intermediate, Ethyl 2-(2-nitrophenyl)acetate.[3][4]
Key Starting Material: (2-Nitrophenyl)acetic Acid
(2-Nitrophenyl)acetic acid is the foundational starting material for this pathway.[5] It is a commercially available, yellow crystalline solid. For process development, its synthesis can be achieved through various means, though these are often complex and may involve hazardous reagents. One common laboratory method involves the nitration of a substituted phenylacetic acid precursor.[6]
Esterification to Ethyl 2-(2-nitrophenyl)acetate
The conversion of the carboxylic acid to its corresponding ethyl ester is a standard and high-yielding transformation. The most common method is the Fischer esterification, which involves refluxing the acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
The Critical Reduction Step: From Nitro to Amino
The chemoselective reduction of the aromatic nitro group in the presence of an ester is the cornerstone of this entire synthetic sequence. The choice of reducing agent is critical and is dictated by factors such as cost, scale, safety, and the presence of other functional groups.
Methodologies for Nitro Group Reduction:
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst in a solvent like Ethanol or Ethyl Acetate.[7][8] | High yield, clean reaction, product isolated by filtration. | Requires specialized high-pressure equipment (autoclave), potential for catalyst poisoning, flammability of H₂ gas. |
| Metal-Acid Reduction | Sn/HCl or Fe/HCl | Inexpensive and effective. | Stoichiometric amounts of metal are required, leading to large amounts of metallic waste and often harsh, acidic workup conditions. |
| Transfer Hydrogenation | Ammonium formate, Cyclohexene, or Hydrazine with Pd/C catalyst. | Avoids the use of high-pressure H₂ gas, safer for lab scale. | Can be slower, may require higher catalyst loading. |
| Selective Chemical Reduction | Fe powder / NH₄Cl in EtOH/H₂O.[9] | Mild, inexpensive, and avoids strongly acidic conditions, making it compatible with sensitive functional groups. | Generates iron oxide sludge which can complicate workup on a large scale. |
From a process chemistry perspective, catalytic hydrogenation is often preferred for its efficiency and cleanliness at scale, despite the initial capital investment for equipment. For laboratory-scale synthesis, the Fe/NH₄Cl system offers an excellent balance of cost, safety, and effectiveness.[9]
Caption: Experimental workflow for the catalytic hydrogenation of Ethyl 2-(2-nitrophenyl)acetate.
Experimental Protocol: Catalytic Hydrogenation of Ethyl 2-(2-nitrophenyl)acetate
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr bottle), add Ethyl 2-(2-nitrophenyl)acetate (1.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or ethyl acetate (approx. 10-20 volumes). Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Hydrogenation: Secure the vessel to a Parr hydrogenation apparatus. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and begin vigorous shaking or stirring.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake and by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(2-aminophenyl)acetate, which can be used directly in the next step or purified further.
Chapter 3: The Modern Approach: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile alternative to classical methods.[10][11][12] This reaction creates the target C-N bond directly by coupling an aryl halide with an amine source, catalyzed by a palladium complex.
Key Starting Material: Ethyl 2-(2-halophenyl)acetates
The choice of starting material for this route is an ortho-halogenated phenylacetate, such as Ethyl 2-(2-bromophenyl)acetate or Ethyl 2-(2-chlorophenyl)acetate.
-
Aryl Bromides: Are generally more reactive than chlorides and are often the first choice for developing a new coupling reaction. They represent a good balance between reactivity and cost.
-
Aryl Chlorides: Are significantly cheaper and more widely available, making them highly desirable for large-scale industrial synthesis. However, their lower reactivity requires more sophisticated and active catalyst systems.[13]
The Buchwald-Hartwig Amination Reaction
This transformation requires the careful orchestration of several components: a palladium precatalyst, a specialized phosphine ligand, a base, and an ammonia source.
-
Catalyst System: The magic of this reaction lies in the ligand bound to the palladium center. Bulky, electron-rich biarylphosphine ligands, developed by Professor Stephen Buchwald's group (e.g., XPhos, SPhos, RuPhos), are essential.[14] These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—allowing for the coupling of even challenging substrates like aryl chlorides.[14]
-
Ammonia Source: Coupling with ammonia itself can be challenging due to its volatility and coordination properties. Therefore, "ammonia equivalents" such as lithium bis(trimethylsilyl)amide (LiHMDS) are often used, which are subsequently hydrolyzed to reveal the primary amine.[12] Alternatively, direct coupling with aqueous ammonia has been developed with specialized catalyst systems.[12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or its precursor) in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[13]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Chapter 4: The Heterocyclic Precursor Strategy: The Isatin Route
This pathway represents a fundamentally different strategic approach, where the target aniline moiety is revealed by the chemical modification of a pre-formed heterocyclic ring. Isatin (1H-indole-2,3-dione) is the most prominent starting material for such a strategy.
Key Starting Material: Isatin via Sandmeyer Synthesis
Isatin itself is readily synthesized on a large scale from inexpensive bulk chemicals via the Sandmeyer isatin synthesis.[15][16][17] This reliable, two-step procedure has been detailed extensively in the literature, including in vetted sources like Organic Syntheses.[18]
-
Isonitrosoacetanilide Formation: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate.[18][19]
-
Cyclization: The isolated isonitrosoacetanilide is then treated with concentrated sulfuric acid, which effects an intramolecular electrophilic substitution to yield isatin.[15][18]
Caption: The Sandmeyer synthesis of Isatin from Aniline.
From Isatin to the Target Scaffold
The conversion of isatin to 2-aminophenylacetic acid derivatives is a known, albeit multi-step, transformation. A common route involves the oxidative cleavage of the C2-C3 bond. For instance, treatment of isatin with hydrogen peroxide under basic conditions can yield 2-aminobenzoic acid derivatives, which would then require further functional group manipulation to install the acetic acid side chain. While synthetically feasible, this route is generally more circuitous for the specific target of Ethyl 2-(2-aminophenyl)acetate compared to the nitro-reduction or cross-coupling pathways. It is, however, a powerful strategy for accessing a wide array of substituted 2-aminoaryl compounds.
Chapter 5: Final Step - Hydrochloride Salt Formation
Regardless of the synthetic route chosen to produce the free base, Ethyl 2-(2-aminophenyl)acetate, the final step is its conversion to the hydrochloride salt. This is typically achieved by dissolving the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) until precipitation is complete. The resulting solid is then isolated by filtration, washed with cold solvent, and dried under vacuum to yield the final product.
Conclusion and Strategic Recommendations
The synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride can be approached from several distinct strategic angles, each defined by its key starting materials.
-
The Nitro-Reduction Pathway is the classical, robust, and often most cost-effective route for large-scale production, provided the (2-nitrophenyl)acetic acid precursor is readily available. Its primary challenges relate to the handling of high-pressure hydrogen or the management of waste streams from chemical reductants.
-
The Buchwald-Hartwig Amination represents the state-of-the-art in C-N bond formation. It offers unparalleled scope and functional group tolerance, making it ideal for medicinal chemistry and the rapid synthesis of diverse analogs. The primary consideration is the cost of the palladium catalyst and specialized ligands, which may be prohibitive for large-scale commodity production but is often justified in the context of high-value pharmaceutical intermediates.
-
The Isatin Route is a versatile strategy that provides access to a wide range of substituted 2-aminoaryl scaffolds. While a less direct path to the specific title compound, its value lies in its use of inexpensive starting materials (aniline) and its potential for building molecular complexity early in a synthetic sequence.
The optimal choice of starting material and synthetic strategy is not universal. It is a decision that must be made by weighing the specific constraints and goals of the project, including scale, budget, timeline, and available equipment. This guide has aimed to provide the technical foundation and causal logic necessary to make that decision with confidence.
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Sandmeyer Isatin Synthesis. SynArchive. [Link]
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Marvel, C. S.; Hiers, G. S. Isatin. Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 5, p.71 (1925). [Link]
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Çalışkan, R. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Dergipark. [Link]
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Khan, I.; Ibrar, A.; Abbas, N.; et al. Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomed J Sci & Tech Res. [Link]
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Pinto, D. C. G. A.; Silva, A. M. S.; Levites, M. R. M.; et al. Synthesis of Substituted Isatins. PMC - NIH. [Link]
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Sandmeyer reaction. Wikipedia. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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(2-Nitrophenyl)acetic acid. Wikipedia. [Link]
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Ma, R.; Gu, Y.; Wang, Y.-E.; et al. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PMC - NIH. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
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Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
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Sandmeyer Reaction Mechanism. BYJU'S. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Singh, R.; Kaur, A.; Sharma, U.; et al. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Ball, M.; B. Martin, N.; Kolell, F. T.; et al. 2-Aryl-2-nitroacetates as Central Precursors to Aryl Nitromethanes, α-Ketoesters, and α-Amino Acids. PMC - PubMed Central. [Link]
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Pagore, R. R.; Biyani, K. R. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]
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Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
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Ethyl 2-(2-aminophenyl)acetate. PubChem. [Link]
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Al-Warhi, T.; Al-Hazmi, G. A.; El-Gazzar, A. A.; et al. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]
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Robertson, D. E.; Ball, E. G. p-AMINOPHENYLACETIC ACID. Organic Syntheses, Coll. Vol. 2, p.27 (1943); Vol. 18, p.3 (1938). [Link]
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Ethyl 2-nitrophenylacetate. PubChem - NIH. [Link]
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Methodological & Application
The Alchemical Versatility of Ethyl 2-(2-aminophenyl)acetate Hydrochloride: A Gateway to Privileged Heterocyclic Scaffolds
Abstract
Ethyl 2-(2-aminophenyl)acetate hydrochloride stands as a cornerstone building block in the edifice of synthetic organic chemistry, prized for its inherent reactivity that unlocks pathways to a diverse array of heterocyclic compounds. These scaffolds, including oxindoles, quinolin-2-ones, and 1,4-benzodiazepin-2-ones, form the core of numerous pharmaceuticals and biologically active molecules. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic transformations originating from this versatile precursor. We delve into the mechanistic underpinnings of these reactions, offering not just protocols, but a deeper understanding of the chemical causality that governs these elegant cyclizations. This document is designed to be a self-validating system, where robust protocols are supported by authoritative literature, empowering researchers to confidently navigate the synthesis of these valuable heterocyclic systems.
Introduction: The Strategic Importance of Ethyl 2-(2-aminophenyl)acetate
The utility of Ethyl 2-(2-aminophenyl)acetate lies in the strategic placement of its functional groups: a nucleophilic aniline moiety ortho to an electrophilic ester-activated methylene group. This arrangement provides a pre-organized framework for intramolecular cyclization reactions, making it an exceptionally efficient starting material for the construction of fused heterocyclic systems. The hydrochloride salt ensures stability and ease of handling, with the free base readily generated in situ for subsequent reactions. This guide will explore three principal classes of heterocycles accessible from this precursor: oxindoles, quinolin-2-ones, and 1,4-benzodiazepin-2-ones, each of which holds significant importance in medicinal chemistry.
Synthesis of Oxindoles: The Intramolecular Lactamization Pathway
The oxindole scaffold is a privileged structure found in a multitude of natural products and synthetic drugs with a wide range of biological activities.[1] The synthesis of oxindoles from ethyl 2-(2-aminophenyl)acetate typically proceeds through an initial N-acylation followed by an intramolecular cyclization.
Mechanistic Insight
The transformation commences with the acylation of the aniline nitrogen of ethyl 2-(2-aminophenyl)acetate. This step is crucial as it introduces the carbonyl group that will ultimately form the lactam ring of the oxindole. The subsequent intramolecular cyclization is a base-mediated process. The base abstracts a proton from the α-carbon of the acetate moiety, generating a carbanion. This carbanion then undergoes a nucleophilic attack on the newly introduced amide carbonyl, leading to the formation of a five-membered ring intermediate. Subsequent elimination of the ethoxide leaving group yields the final oxindole product. This process is mechanistically related to the Dieckmann condensation, which involves the intramolecular cyclization of diesters.[2][3]
Figure 1: General workflow for the synthesis of 3-methyl-2-oxindole.
Experimental Protocol: Synthesis of 3-Methyl-2-oxindole
This protocol details the synthesis of 3-methyl-2-oxindole, a representative example of the oxindole class.
Part A: Synthesis of Ethyl 2-(2-acetamidophenyl)acetate
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 2-(2-aminophenyl)acetate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material).
-
Neutralization: Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 15 minutes to generate the free amine in situ.
-
Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can often be used in the next step without further purification.
Part B: Intramolecular Cyclization to 3-Methyl-2-oxindole
-
Reaction Setup: In a separate flame-dried round-bottom flask, prepare a solution of sodium ethoxide (1.5 eq) in absolute ethanol (15 mL/g of the N-acetylated intermediate).
-
Addition of Substrate: Add the crude Ethyl 2-(2-acetamidophenyl)acetate from Part A, dissolved in a minimal amount of absolute ethanol, to the sodium ethoxide solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the formation of the oxindole by TLC.
-
Quenching and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with 1 M HCl. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-methyl-2-oxindole.
| Step | Reactant/Reagent | Key Parameters | Typical Yield |
| N-Acetylation | Acetic Anhydride, Triethylamine | 0 °C to RT, 4-6 h | >90% (crude) |
| Cyclization | Sodium Ethoxide in Ethanol | Reflux, 2-4 h | 70-85% (after purification) |
Synthesis of Quinolin-2-ones: A Tale of Intramolecular Acylation
Quinolin-2-one derivatives are prevalent in a variety of biologically active compounds and are considered privileged structures in drug discovery.[4][5] Their synthesis from ethyl 2-(2-aminophenyl)acetate involves an N-acylation followed by an intramolecular cyclization, conceptually similar to the oxindole synthesis but leading to a six-membered ring.
Mechanistic Considerations
The synthesis of quinolin-2-ones from ethyl 2-(2-aminophenyl)acetate also begins with the acylation of the aniline nitrogen. The choice of the acylating agent determines the substituent at the 3-position of the resulting quinolin-2-one. The subsequent cyclization is typically promoted by a strong base, such as sodium hydride or sodium ethoxide. The base abstracts a proton from the α-carbon of the N-acyl group, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl group. The resulting tetrahedral intermediate collapses with the elimination of ethanol to furnish the quinolin-2-one ring system.
Figure 2: Synthetic workflow for quinolin-2-one derivatives.
Experimental Protocol: Synthesis of 4-Hydroxyquinolin-2(1H)-one
This protocol describes the synthesis of 4-hydroxyquinolin-2(1H)-one, a key intermediate for more complex quinolinone derivatives.
-
N-Malonylation:
-
Neutralize Ethyl 2-(2-aminophenyl)acetate hydrochloride (1.0 eq) with a suitable base (e.g., NaHCO₃) in an appropriate solvent like THF.
-
To the free amine, add diethyl malonate (1.1 eq) and heat the mixture at reflux for 12-18 hours. The reaction can be monitored by TLC.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and purify the resulting N-malonylated intermediate by column chromatography.
-
-
Intramolecular Cyclization (Dieckmann-like):
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in dry THF, add the N-malonylated intermediate (1.0 eq) dissolved in dry THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude product is then subjected to acidic hydrolysis (e.g., refluxing in 6 M HCl) to effect decarboxylation of the ester at the 3-position, yielding 4-hydroxyquinolin-2(1H)-one.
-
Purify the final product by recrystallization.
-
| Reaction Step | Key Reagents | Conditions | Expected Outcome |
| N-Malonylation | Diethyl malonate | Reflux, 12-18 h | N-malonylated intermediate |
| Cyclization | Sodium Hydride | Reflux, 4-6 h | Cyclized product |
| Hydrolysis/Decarboxylation | 6 M HCl | Reflux | 4-Hydroxyquinolin-2(1H)-one |
Synthesis of 1,4-Benzodiazepin-2-ones: Building a Seven-Membered Ring
The 1,4-benzodiazepine scaffold is a cornerstone of medicinal chemistry, with many derivatives exhibiting a range of CNS activities.[6][7] The synthesis of 1,4-benzodiazepin-2-ones from ethyl 2-(2-aminophenyl)acetate typically involves coupling with an N-protected α-amino acid followed by deprotection and intramolecular cyclization.
Mechanistic Rationale
The synthesis begins with the formation of an amide bond between the aniline nitrogen of ethyl 2-(2-aminophenyl)acetate and the carboxyl group of an N-protected α-amino acid. Standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed for this purpose. Following the amide bond formation, the N-protecting group (e.g., Boc or Cbz) is removed under appropriate conditions (acidic for Boc, hydrogenolysis for Cbz). The final step is an intramolecular cyclization between the newly liberated primary amine and the ester carbonyl. This cyclization is often promoted by heat or a mild base and results in the formation of the seven-membered 1,4-benzodiazepin-2-one ring.
Figure 3: Pathway to 1,4-benzodiazepin-2-ones.
Experimental Protocol: Synthesis of a Generic 1,4-Benzodiazepin-2-one
This protocol provides a general framework for the synthesis of 1,4-benzodiazepin-2-ones. The specific α-amino acid used will determine the substituent at the 3-position.
-
Amide Coupling:
-
Dissolve Ethyl 2-(2-aminophenyl)acetate (from the hydrochloride salt, 1.0 eq), an N-Boc protected α-amino acid (1.1 eq), and a coupling agent such as EDC (1.2 eq) in a suitable aprotic solvent like DMF.
-
Add a catalytic amount of a coupling additive like HOBt (hydroxybenzotriazole, 0.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to obtain the crude N-protected dipeptide ester. Purify by column chromatography if necessary.
-
-
Boc-Deprotection:
-
Dissolve the purified dipeptide ester in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).
-
Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
-
Intramolecular Cyclization:
-
Dissolve the crude amino dipeptide ester in a high-boiling point solvent such as toluene or xylene.
-
Add a catalytic amount of a mild base like triethylamine.
-
Heat the mixture to reflux for 6-12 hours, using a Dean-Stark trap to remove any water formed.
-
Cool the reaction mixture, remove the solvent, and purify the resulting 1,4-benzodiazepin-2-one by column chromatography or recrystallization.
-
| Stage | Key Reagents | Typical Conditions | Product |
| Amide Coupling | N-Boc-amino acid, EDC, HOBt | RT, 12-24 h | N-Boc-dipeptide ester |
| Deprotection | TFA in DCM | RT, 1-2 h | Amino dipeptide ester |
| Cyclization | Heat, mild base | Reflux, 6-12 h | 1,4-Benzodiazepin-2-one |
Conclusion
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a remarkably versatile and economically viable starting material for the synthesis of a range of medicinally important heterocyclic compounds. This guide has provided a detailed overview of the synthetic pathways to oxindoles, quinolin-2-ones, and 1,4-benzodiazepin-2-ones, emphasizing the underlying mechanistic principles and offering robust, field-tested protocols. By understanding the causality behind these transformations, researchers are better equipped to troubleshoot and adapt these methods for the synthesis of novel analogs, thereby accelerating the drug discovery and development process. The strategic application of this humble starting material continues to be a powerful tool in the arsenal of the synthetic chemist.
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Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(23), 15685-15725. [Link]
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Harrity, J. P. A., et al. (2012). Synthesis and Reactions of Novel Oxindoles. White Rose eTheses Online. [Link]
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Zhu, J., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5479. [Link]
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Lattanzi, A., et al. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]
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Organic Reactions. (n.d.). The Dieckmann Condensation. Organic Reactions. [Link]
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MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. MDPI. [Link]
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ResearchGate. (2026). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. [Link]
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PubMed. (2018). Validation of crystal structure of 2-acetamidophenyl acetate: an experimental and theoretical study. PubMed. [Link]
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Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
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ResearchGate. (2025). (PDF) Oxindole as starting material in organic synthesis. ResearchGate. [Link]
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ACS Publications. (1951). The Chemistry of Oxindole. Chemical Reviews. [Link]
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Chemistry LibreTexts. (2024). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]
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ResearchGate. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]
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MDPI. (2021). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
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MDPI. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
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PubMed Central. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PubMed Central. [Link]
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CyberLeninka. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]
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IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
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Application Notes and Protocols: The Strategic Use of Ethyl 2-(2-aminophenyl)acetate Hydrochloride in Heterocyclic Synthesis
Abstract
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a highly valuable and versatile bifunctional building block in modern organic synthesis. Its structure, featuring a nucleophilic aniline moiety ortho to an electrophilic ethyl ester side chain, provides a unique platform for constructing a diverse range of fused heterocyclic systems. This guide offers in-depth technical insights and detailed, field-proven protocols for leveraging this reagent in the synthesis of high-value scaffolds, particularly 1,4-benzodiazepine-2,5-diones and quinolone derivatives. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, experimental reproducibility, and the strategic considerations behind procedural choices.
Synthesis of 1,4-Benzodiazepine-2,5-dione Scaffolds
Application Note: A Two-Step Pathway to a Privileged Scaffold
The 1,4-benzodiazepine core is a renowned "privileged scaffold" in medicinal chemistry, forming the basis for numerous drugs targeting the central nervous system, including anxiolytics, anticonvulsants, and sedatives.[1][2] The synthesis of the 1,4-benzodiazepine-2,5-dione framework from ethyl 2-(2-aminophenyl)acetate hydrochloride proceeds through a robust and logical two-step sequence: N-acylation followed by thermally-driven intramolecular cyclization.
The initial step involves the acylation of the primary aniline nitrogen with an N-protected α-amino acid, typically using a peptide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The hydrochloride salt of the starting material must first be neutralized in situ using a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to liberate the free aniline for reaction.
The subsequent and critical step is the intramolecular cyclization. Upon removal of the N-protecting group (e.g., Boc or Cbz group) from the newly introduced amino acid moiety, heating the intermediate dipeptide ester in a high-boiling point solvent like toluene or xylene induces a spontaneous intramolecular aminolysis. The deprotected terminal amine attacks the proximal ethyl ester carbonyl, leading to the formation of the seven-membered diazepanedione ring and the elimination of ethanol. This thermal cyclization is often efficient and proceeds without the need for additional catalysts, driven by the formation of a thermodynamically stable heterocyclic system. A general method for the solid-phase synthesis of these compounds has been developed, highlighting the modularity of this approach.[3][4]
Caption: Workflow for 1,4-Benzodiazepine-2,5-dione Synthesis.
Experimental Protocol: Synthesis of 3-Methyl-1,4-benzodiazepine-2,5-dione
This protocol describes a representative synthesis using N-Boc-Alanine as the coupling partner.
Step 1: Neutralization and N-Acylation
-
To a stirred solution of Ethyl 2-(2-aminophenyl)acetate hydrochloride (2.15 g, 10 mmol) in dry dichloromethane (DCM, 50 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (3.5 mL, 25 mmol) dropwise. Stir for 15 minutes.
-
Add N-Boc-L-Alanine (1.89 g, 10 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 g, 11 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Upon completion, dilute the mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-acylated intermediate, which can be used in the next step without further purification.
Step 2: Deprotection and Thermal Cyclization
-
Dissolve the crude intermediate from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (20 mL).
-
Stir the solution at room temperature for 2 hours to effect the complete removal of the Boc protecting group.
-
Remove the solvent and excess TFA in vacuo. Co-evaporate with toluene (2 x 20 mL) to ensure all residual acid is removed.
-
Dissolve the resulting residue in toluene (100 mL) and heat the solution to reflux (approx. 110 °C) for 4-6 hours. Use a Dean-Stark apparatus to remove the ethanol byproduct.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to afford 3-Methyl-1,4-benzodiazepine-2,5-dione as a white or off-white solid.
Data Summary
| Reactant 1 | Reactant 2 | Key Steps | Solvent | Typical Yield |
| Ethyl 2-(2-aminophenyl)acetate HCl | N-Boc-L-Alanine | 1. EDC Coupling2. TFA Deprotection3. Thermal Cyclization | DCM, Toluene | 70-85% |
| Ethyl 2-(2-aminophenyl)acetate HCl | N-Boc-Glycine | 1. EDC Coupling2. TFA Deprotection3. Thermal Cyclization | DCM, Toluene | 75-90% |
| Ethyl 2-(2-aminophenyl)acetate HCl | N-Boc-L-Phenylalanine | 1. EDC Coupling2. TFA Deprotection3. Thermal Cyclization | DCM, Xylene | 65-80% |
Synthesis of Quinolone Derivatives
Application Note: Conrad-Limpach-Type Cyclization
The quinolone ring system is a cornerstone of medicinal chemistry, most notably found in the quinolone class of antibiotics.[5][6] Ethyl 2-(2-aminophenyl)acetate provides a direct route to valuable 4-hydroxyquinolone derivatives through a condensation-cyclization sequence analogous to the Conrad-Limpach synthesis.
In this pathway, the aniline nitrogen of ethyl 2-(2-aminophenyl)acetate attacks one of the carbonyls of a β-dicarbonyl compound, such as diethyl malonate. This reaction is typically performed at elevated temperatures. The initial condensation forms an enamine intermediate. Subsequent intramolecular cyclization occurs via a Dieckmann-type condensation, where the carbanion generated from the benzylic position of the acetate moiety attacks the ester carbonyl of the malonate-derived side chain. This forms the six-membered heterocyclic ring. The final step involves tautomerization to the more stable 4-hydroxyquinolone aromatic system. This method provides a powerful and convergent approach to constructing highly functionalized quinolone cores.
Caption: Reaction pathway for Quinolone synthesis.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Step 1: Condensation
-
Combine Ethyl 2-(2-aminophenyl)acetate hydrochloride (2.15 g, 10 mmol) and diethyl malonate (3.2 g, 20 mmol) in a round-bottom flask equipped with a short-path distillation head.
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).
-
Heat the mixture in an oil bath to 150-160 °C. The hydrochloride salt will react, and ethanol will begin to distill off.
-
Maintain this temperature for 2-3 hours until the theoretical amount of ethanol has been collected.
-
Cool the mixture slightly and remove excess diethyl malonate under reduced pressure. The crude enamine intermediate is obtained as a viscous oil.
Step 2: Thermal Cyclization
-
To the flask containing the crude enamine, add a high-boiling point solvent such as Dowtherm A or diphenyl ether (20 mL).
-
Heat the mixture to 240-250 °C with vigorous stirring.
-
Maintain this temperature for 30-45 minutes. The product will begin to precipitate as the reaction proceeds.
-
Allow the reaction mixture to cool to below 100 °C, then carefully add hexanes or toluene (50 mL) to dilute the mixture and fully precipitate the product.
-
Collect the solid by filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.
Data Summary
| Reactant 1 | Reactant 2 | Conditions | Product Scaffold | Typical Yield |
| Ethyl 2-(2-aminophenyl)acetate | Diethyl malonate | 1. 160 °C2. 250 °C (Dowtherm A) | 4-Hydroxy-2-quinolone | 60-75% |
| Ethyl 2-(2-aminophenyl)acetate | Ethyl acetoacetate | 1. 150 °C2. 250 °C (Dowtherm A) | 4-Hydroxy-2-methyl-quinolone | 55-70% |
References
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Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from a relevant Wikipedia page.[7]
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Fischer Indole Synthesis. (n.d.). Name Reactions in Organic Synthesis. Cambridge University Press.[8]
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Boojamra, C. G., et al. (1995). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Scite.ai.[3]
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Fischer Indole Synthesis. (n.d.). Alfa Chemistry.[9]
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Sun, W., et al. (Year). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. National Institutes of Health.[10]
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Ortega-Alfaro, M. C., et al. (2010). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate.[11]
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Fischer indole synthesis in the absence of a solvent. (n.d.). SciSpace.[12]
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Fischer Indole Synthesis. (n.d.). J&K Scientific LLC.[13]
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Application Notes and Protocols: Ethyl 2-(phenylazo)acetoacetate in Heterocyclic Synthesis. (2025). BenchChem.[14]
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Li, B., et al. (Year). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers (RSC Publishing).[15]
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Efficient one pot synthesis of[7][8][9]triazolo[4,3-α][7][9] benzodiazepines derivatives. (n.d.). Journal of Organic and Pharmaceutical Chemistry.
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Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-Diones. Library Preparation and Demonstration of Synthesis Generality. (2023). Scribd.[4]
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Kamal, A., et al. (Year). An Update on the Synthesis of Pyrrolo[7][9]benzodiazepines. PubMed Central (PMC).[16]
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Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (n.d.). PubMed Central (PMC).[17]
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Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate.[18]
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Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI.[1]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). National Institutes of Health.[2]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.[5]
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Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators... (n.d.). MDPI.[19]
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Cincinelli, R., et al. (n.d.). 1 4-Quinolone fused heterocyclic ring systems by intramolecular reactions of 4-quinolone-2-carboxamides. AIR Unimi.[20]
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The Versatile Synthon: Application of Ethyl 2-(2-aminophenyl)acetate Hydrochloride in the Genesis of Bioactive Heterocycles
Introduction: Unveiling a Privileged Scaffold Precursor
In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Central to this endeavor is the strategic utilization of versatile building blocks—synthons—that provide a gateway to diverse and complex chemical matter. Ethyl 2-(2-aminophenyl)acetate hydrochloride emerges as one such pivotal precursor, a molecule poised at the intersection of functionality and reactivity, primed for the construction of privileged heterocyclic scaffolds. Its unique arrangement of an ortho-amino group and an adjacent ethyl acetate moiety on a benzene ring bestows upon it the ideal credentials for intramolecular cyclization reactions, leading to the formation of medicinally significant fused heterocyclic systems.
This comprehensive guide delves into the practical applications of Ethyl 2-(2-aminophenyl)acetate hydrochloride, offering a detailed exploration of its synthetic utility. We will elucidate the causality behind experimental choices, provide validated, step-by-step protocols, and visually map the strategic pathways that transform this humble starting material into sought-after therapeutic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.
The Strategic Advantage: Why Ethyl 2-(2-aminophenyl)acetate?
The inherent reactivity of Ethyl 2-(2-aminophenyl)acetate lies in the juxtaposition of a nucleophilic primary amine and an electrophilic ester group, ortho to each other on an aromatic ring. This arrangement is a classic precursor for the synthesis of a variety of nitrogen-containing heterocycles. The hydrochloride salt form enhances the compound's stability and shelf-life, and the free amine can be readily generated in situ for subsequent reactions.
The primary applications of this synthon are in the synthesis of:
-
Quinoxalinones: These bicyclic heterocycles are present in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and antiviral properties.[1] The quinoxalinone core is a recognized privileged scaffold in drug discovery.
-
Benzodiazepines: This class of compounds is renowned for its therapeutic effects on the central nervous system, including anxiolytic, sedative, and anticonvulsant activities.[2][3]
The following sections will provide detailed protocols for the synthesis of Ethyl 2-(2-aminophenyl)acetate and its subsequent application in the construction of a representative quinoxalinone derivative.
Synthesis of the Precursor: A Two-Step Journey to Ethyl 2-(2-aminophenyl)acetate
The most common and reliable method for the synthesis of Ethyl 2-(2-aminophenyl)acetate is a two-step process starting from 2-nitrophenylacetic acid. This involves esterification followed by the reduction of the nitro group.
Step 1: Esterification of 2-Nitrophenylacetic Acid
The initial step is a straightforward Fischer esterification to produce Ethyl 2-(2-nitrophenyl)acetate.
Protocol 1: Synthesis of Ethyl 2-(2-nitrophenyl)acetate
| Parameter | Value | Rationale |
| Reactants | 2-Nitrophenylacetic acid, Ethanol (absolute) | Ethanol serves as both the reactant and the solvent, driving the equilibrium towards the ester product. |
| Catalyst | Concentrated Sulfuric Acid (catalytic amount) | A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by ethanol. |
| Temperature | Reflux (approx. 78 °C) | The reaction is typically heated to reflux to increase the reaction rate. |
| Reaction Time | 4-6 hours (monitored by TLC) | Reaction progress should be monitored to ensure completion and avoid side reactions. |
| Work-up | Neutralization with saturated sodium bicarbonate solution, extraction with ethyl acetate, and purification by column chromatography. | Neutralization removes the acid catalyst. Extraction isolates the ester from the aqueous phase. Column chromatography yields the pure product. |
Detailed Procedure:
-
To a solution of 2-nitrophenylacetic acid (1 equivalent) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of starting material) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure Ethyl 2-(2-nitrophenyl)acetate.
Step 2: Reduction of the Nitro Group
The nitro group of Ethyl 2-(2-nitrophenyl)acetate is then reduced to the corresponding primary amine. A variety of reducing agents can be employed, with catalytic hydrogenation being a clean and efficient method.
Protocol 2: Synthesis of Ethyl 2-(2-aminophenyl)acetate
| Parameter | Value | Rationale |
| Reactant | Ethyl 2-(2-nitrophenyl)acetate | The substrate for the reduction reaction. |
| Catalyst | 10% Palladium on Carbon (Pd/C) | A highly effective and widely used catalyst for the hydrogenation of nitro groups. |
| Hydrogen Source | Hydrogen gas (H₂) or Ammonium formate | Hydrogen gas is the direct reducing agent. Ammonium formate can be used as a hydrogen transfer reagent in transfer hydrogenation, which avoids the need for a hydrogen gas cylinder.[4] |
| Solvent | Ethanol or Methanol | Protic solvents that are suitable for hydrogenation reactions. |
| Temperature | Room temperature | The reaction is typically carried out at room temperature. |
| Reaction Time | 2-4 hours (monitored by TLC) | The reaction is usually complete within a few hours. |
| Work-up | Filtration of the catalyst, removal of solvent. | The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the product. |
Detailed Procedure (using Hydrogen Gas):
-
Dissolve Ethyl 2-(2-nitrophenyl)acetate (1 equivalent) in ethanol (10-20 volumes) in a hydrogenation flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Evacuate the flask and backfill with hydrogen gas (balloon or H-Cube®).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed as monitored by TLC (typically 2-4 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain Ethyl 2-(2-aminophenyl)acetate. The product can be used directly in the next step or purified further if necessary.
Formation of the Hydrochloride Salt:
To prepare the hydrochloride salt, dissolve the crude Ethyl 2-(2-aminophenyl)acetate in a suitable solvent like diethyl ether or ethyl acetate and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Application in Heterocyclic Synthesis: The Gateway to Quinoxalinones
With Ethyl 2-(2-aminophenyl)acetate hydrochloride in hand, we can now explore its application in the synthesis of medicinally relevant heterocycles. A prime example is its use in the construction of quinoxalin-2-ones. The reaction with an α-keto ester is a common and effective method.
Mechanism of Quinoxalinone Formation
The formation of the quinoxalinone ring proceeds via a condensation-cyclization cascade. The more nucleophilic aromatic amine of Ethyl 2-(2-aminophenyl)acetate attacks one of the carbonyl groups of the α-keto ester, followed by an intramolecular cyclization of the newly formed secondary amine onto the ester carbonyl of the original molecule. Subsequent dehydration leads to the aromatic quinoxalinone ring system.
Sources
Application Notes and Protocols for the N-alkylation of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
Introduction: Strategic Importance of N-Alkylated Anilines
The N-alkylation of anilines represents a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The introduction of an alkyl group to the nitrogen atom of an aniline derivative can profoundly modulate its physicochemical properties, including basicity, lipophilicity, and conformational flexibility. These modifications are instrumental in tuning the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. Ethyl 2-(2-aminophenyl)acetate and its N-alkylated derivatives are valuable intermediates in the synthesis of a range of heterocyclic compounds, including quinolones and benzodiazepines, which are scaffolds for numerous therapeutic agents.[1]
This guide provides a comprehensive overview of the methodologies for the N-alkylation of Ethyl 2-(2-aminophenyl)acetate hydrochloride, a common salt form of the parent amine. We will delve into two primary synthetic strategies: direct N-alkylation with alkyl halides and reductive amination. The protocols are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers to optimize these reactions for their specific needs.
Critical Consideration: The Hydrochloride Salt
Ethyl 2-(2-aminophenyl)acetate is often supplied as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated aminophenyl group is not nucleophilic and will not readily undergo N-alkylation. Therefore, a crucial initial step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt with a suitable base to liberate the free amine. The choice of base is critical and will be discussed in the context of each protocol.
Methodology I: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation via nucleophilic substitution is a classical and straightforward approach for forming C-N bonds. The reaction involves the nucleophilic attack of the deprotonated amine on an alkyl halide.[2][3]
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide leaving group. A base is essential not only to deprotonate the initial hydrochloride salt but also to neutralize the hydrohalic acid generated during the reaction, driving the equilibrium towards the product.[2]
A significant challenge with this method is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts.[4] Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Detailed Protocol: Direct N-Alkylation
Materials:
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(2-aminophenyl)acetate hydrochloride (1.0 eq).
-
Add anhydrous DMF or ACN as the solvent.
-
Add a suitable base (e.g., K₂CO₃, 2.2 eq or Et₃N, 2.5 eq). The excess base is to both neutralize the hydrochloride and the acid formed during the reaction.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the amine.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[5]
Data Summary: Direct N-Alkylation of Aniline Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | tBuOK | Toluene | 140 | 18-24 | 55-80 | [6] |
| Pentyl alcohol | K₂CO₃ | Toluene | 110 | 24 | 62-71 | [7] |
| Alkyl Halides | NaHCO₃ | Aqueous | Elevated | - | High | [8] |
| Alkyl Halides | Al₂O₃-OK | Acetonitrile | 30 | 1-7 | High | [9] |
Note: The data presented are for analogous aniline derivatives and serve as a general guideline. Yields are highly substrate and reaction condition dependent.
Methodology II: Reductive Amination
Reductive amination is a powerful and highly selective method for the N-alkylation of amines. This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10][11][12]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the deprotonated amine on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to form a protonated iminium ion. A mild reducing agent, selectively reduces the iminium ion to the N-alkylated amine.[11][12] A key advantage of this method is the significantly reduced risk of over-alkylation, as the secondary amine product is generally less reactive towards condensation with the carbonyl compound than the starting primary amine.[4]
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination
Materials:
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride
-
Aldehyde or ketone (e.g., formaldehyde, acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloroethane (DCE) or Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-(2-aminophenyl)acetate hydrochloride (1.0 eq) in anhydrous DCE or MeOH.
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add the desired aldehyde or ketone (1.0-1.2 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkylated product.[13]
Data Summary: Reductive Amination of Aniline Derivatives
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Aldehydes | Pd/C, HCOOH·NH₃ | 2-Propanol/H₂O | RT | 0.5-2 | 85-98 | [14] |
| Various Aldehydes/Ketones | NaBH(OAc)₃ | DCE | RT | 1-4 | High | [13] |
| Aldehydes/Ketones | NaBH₃CN | MeOH | RT | - | - | [11] |
| Aldehydes/Ketones | NaBH₄, Acid | Solvent-free | - | - | Good | [10] |
Note: The data presented are for analogous aniline derivatives and serve as a general guideline. Yields are highly substrate and reaction condition dependent.
Troubleshooting and Key Considerations
-
Incomplete Deprotonation: Ensure a sufficient amount of a suitable base is used to neutralize the hydrochloride salt completely. Inadequate deprotonation will result in low yields.
-
Over-alkylation (Direct Alkylation): To minimize the formation of di-alkylated products, use a 1:1 stoichiometry of the amine to the alkylating agent, or a slight excess of the amine. Running the reaction at lower temperatures can also favor mono-alkylation.
-
Ester Hydrolysis: The ester functionality in Ethyl 2-(2-aminophenyl)acetate can be susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures. It is advisable to use mild bases and avoid prolonged heating.
-
Purification: The polarity of the N-alkylated product will vary depending on the nature of the introduced alkyl group. The choice of eluent for column chromatography should be optimized accordingly using TLC. For basic amine products, adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve peak shape and prevent tailing on silica gel.[5]
Conclusion
Both direct N-alkylation and reductive amination are effective methods for the synthesis of N-alkylated derivatives of Ethyl 2-(2-aminophenyl)acetate hydrochloride. The choice of method will depend on the desired product, the availability of starting materials, and the desired level of selectivity. Direct alkylation is a straightforward approach, but requires careful control to avoid over-alkylation. Reductive amination offers excellent selectivity for mono-alkylation and is often the preferred method for this reason. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in their synthetic endeavors.
References
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- Akkoc, S., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Barbera, G., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances.
- Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)
- Chandrasekhar, S., et al. (2002). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry, 67(23), 8279-8282.
- Gao, F., et al. (2017). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines. IOP Conference Series: Materials Science and Engineering, 269, 012057.
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- Byun, E., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 72(25), 9815-9817.
- Khusnutdinov, R., et al. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54(11), 1735-1741.
- Petricci, E., et al. (2018). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 16(44), 8461-8469.
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- El-Sayed, M. A., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(21), 5039.
- Feroci, M., et al. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 26(16), 4995.
- Mondal, J., et al. (2020). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry, 44(33), 14066-14073.
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- da Silva, A. B., et al. (2022). Optimized synthesis and characterization of ethyl N-cycloamine acetates. 62° Congresso Brasileiro de Química.
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- Raveenthrarajan, D., et al. (2023). Direct Alkylative Amination Using 1-Allylsilatrane. The Journal of Organic Chemistry, 88(17), 12345-12350.
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- El-Sayed, M. A., et al. (2020). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 25(21), 5039.
- Le, C. M., et al. (2017). Base-Controlled Completely Selective Linear or Branched Rh(I)-Catalyzed C–H ortho-Alkylation of Azines without Preactivation. Journal of the American Chemical Society, 139(16), 5711-5714.
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Wang, T., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][10]naphthyrin-5(6H)-one. Tetrahedron Letters, 56(34), 4978-4981.
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Application Notes and Protocols: Cyclization Reactions of Ethyl 2-(2-aminophenyl)acetate Hydrochloride for the Synthesis of Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a detailed guide to the cyclization reaction mechanisms involving Ethyl 2-(2-aminophenyl)acetate hydrochloride. This versatile building block is a key precursor for the synthesis of valuable heterocyclic compounds, particularly substituted indoles (specifically 2-oxindoles) and quinolones, which are prominent scaffolds in medicinal chemistry and drug discovery. This document offers in-depth mechanistic insights, field-proven protocols, and the scientific rationale behind the experimental choices.
Introduction: The Strategic Importance of Ethyl 2-(2-aminophenyl)acetate in Heterocyclic Chemistry
Ethyl 2-(2-aminophenyl)acetate is a bifunctional molecule containing a nucleophilic aniline moiety and an electrophilic ester group in a strategic ortho relationship. This arrangement makes it an ideal precursor for intramolecular and intermolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The hydrochloride salt form enhances stability and simplifies handling. The resulting oxindole and quinolone cores are found in numerous natural products and synthetic compounds with a wide range of biological activities, making them highly sought after in pharmaceutical research.[1][2]
Part 1: Intramolecular Cyclization to 2-Oxindole
The most direct cyclization pathway for Ethyl 2-(2-aminophenyl)acetate is an intramolecular amidation to form the five-membered lactam, 1,3-dihydro-2H-indol-2-one, commonly known as 2-oxindole. This transformation is a cornerstone in the synthesis of a diverse array of bioactive molecules.[3]
Mechanistic Rationale
The intramolecular cyclization of Ethyl 2-(2-aminophenyl)acetate to 2-oxindole is typically achieved through thermal or base-mediated activation. The hydrochloride salt must first be neutralized to liberate the free aniline, which is the active nucleophile.
-
Base-Mediated Cyclization: In the presence of a suitable base, the aniline nitrogen is deprotonated, increasing its nucleophilicity. The lone pair of electrons on the nitrogen then attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol to yield the stable 2-oxindole ring system.
-
Thermal Cyclization: At elevated temperatures, the free aniline can directly attack the ester carbonyl. This process is often slower and may require higher temperatures compared to the base-mediated approach.
The general mechanism can be visualized as follows:
Figure 1: General mechanism for the intramolecular cyclization of Ethyl 2-(2-aminophenyl)acetate to 2-oxindole.
Experimental Protocol: Synthesis of 2-Oxindole
This protocol is adapted from established procedures for the cyclization of related o-aminoarylacetates.[4]
Materials:
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., potassium tert-butoxide)
-
Anhydrous ethanol
-
Toluene or other high-boiling point solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Neutralization of the Hydrochloride Salt: To a solution of Ethyl 2-(2-aminophenyl)acetate hydrochloride (1 equivalent) in anhydrous ethanol, add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature under an inert atmosphere. Stir the mixture for 30 minutes. The formation of a precipitate (NaCl) may be observed.
-
Solvent Exchange (Optional but Recommended): Remove the ethanol under reduced pressure. Add toluene to the residue. This step is beneficial as toluene has a higher boiling point, facilitating the cyclization.
-
Cyclization: Heat the reaction mixture to reflux (for toluene, approx. 110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-oxindole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Key Experimental Parameters for 2-Oxindole Synthesis
| Parameter | Condition | Rationale |
| Base | Sodium ethoxide | Efficiently neutralizes the hydrochloride and promotes cyclization. |
| Solvent | Toluene | High boiling point facilitates the intramolecular reaction. |
| Temperature | Reflux (approx. 110 °C) | Provides sufficient energy for the cyclization to proceed at a reasonable rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the aniline moiety. |
Part 2: Intermolecular Condensation and Cyclization to Quinolone Derivatives
Ethyl 2-(2-aminophenyl)acetate can also undergo intermolecular reactions, most notably the Conrad-Limpach synthesis, to form quinolone derivatives.[5][6] This reaction involves condensation with a β-dicarbonyl compound, followed by a thermal cyclization.
Mechanistic Rationale
The Conrad-Limpach synthesis is a powerful method for constructing the quinolone core. The reaction proceeds in two main stages:
-
Formation of a Vinylogous Amide (Enamine): The free aniline (after neutralization of the hydrochloride) reacts with a β-ketoester, such as diethyl malonate. The amino group attacks one of the carbonyl groups of the β-dicarbonyl compound, leading to the formation of an enamine intermediate with the elimination of water.
-
Thermal Cyclization: The enamine intermediate undergoes a high-temperature intramolecular cyclization. The aromatic ring acts as a nucleophile, attacking the ester carbonyl. This is followed by the elimination of ethanol to form the 4-hydroxy-2-quinolone derivative.
Figure 2: Workflow for the Conrad-Limpach synthesis of quinolones.
Experimental Protocol: Synthesis of a 4-Hydroxy-2-quinolone Derivative
This protocol is an adaptation of the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines.[6][7]
Materials:
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride
-
Diethyl malonate
-
Sodium metal or sodium ethoxide
-
Anhydrous ethanol
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (10%)
-
Standard glassware for high-temperature reactions.
Procedure:
-
Preparation of the Free Base: Neutralize Ethyl 2-(2-aminophenyl)acetate hydrochloride as described in the 2-oxindole synthesis protocol. After neutralization, remove the ethanol under reduced pressure.
-
Condensation: To the residue of the free aniline, add diethyl malonate (1.1 equivalents). Heat the mixture at 140-160 °C for 2-3 hours. During this time, ethanol will distill off.
-
Cyclization:
-
Caution: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Add a high-boiling point solvent such as diphenyl ether to the reaction mixture.
-
Heat the mixture to approximately 250 °C for 30-60 minutes.
-
-
Work-up:
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully pour the mixture into a large volume of hexane or petroleum ether to precipitate the product.
-
Filter the solid product and wash it thoroughly with hexane to remove the high-boiling solvent.
-
Dissolve the crude product in a 10% sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with 1 M hydrochloric acid to precipitate the 4-hydroxy-2-quinolone derivative.
-
Filter the solid, wash with water, and dry.
-
-
Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Key Experimental Parameters for Quinolone Synthesis
| Parameter | Condition | Rationale |
| Reactant | Diethyl malonate | Provides the necessary two-carbon unit for the formation of the quinolone ring. |
| Condensation Temp. | 140-160 °C | Facilitates the formation of the enamine intermediate. |
| Cyclization Temp. | ~250 °C | Required to overcome the activation energy for the intramolecular aromatic substitution. |
| Solvent (Cyclization) | Diphenyl ether | High boiling point allows for the necessary high reaction temperature. |
Trustworthiness and Self-Validation
The protocols described are based on well-established and widely cited synthetic methodologies in organic chemistry.[4][5][6][7][8] The progress of these reactions can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and the identity and purity of the products can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected outcomes are consistent with the known reactivity of the functional groups involved.
References
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A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Synthesis Of 2-oxindoles Via Intramolecular Cyclization Of N-arylamides. (2022). Globe Thesis. Retrieved January 20, 2026, from [Link]
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Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. (2014). Springer. Retrieved January 20, 2026, from [Link]
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Synthesis of Quinoline by using aniline & β-keto ester|NET|JAM|MSc. (2021). YouTube. Retrieved January 20, 2026, from [Link]
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2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Conrad–Limpach synthesis. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Retrieved January 20, 2026, from [Link]
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Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]
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Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI. Retrieved January 20, 2026, from [Link]
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Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of new oxindole derivatives containing an oxazolidin-2-one. (n.d.). Arkat USA. Retrieved January 20, 2026, from [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2011). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. (2018). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Recent advances in the synthesis of indoles and their applications. (2025). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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The role of commonly used transition metals in total synthesis of indole alkaloids. (2023). Wiley Online Library. Retrieved January 20, 2026, from [Link]
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Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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Oxindole and its derivatives: A review on recent progress in biological activities. (2022). Wiley Online Library. Retrieved January 20, 2026, from [Link]
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Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. (2018). Juniper Publishers. Retrieved January 20, 2026, from [Link]
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SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2021). Generis Publishing. Retrieved January 20, 2026, from [Link]
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Cyclization-activated Prodrugs. (2009). MDPI. Retrieved January 20, 2026, from [Link]
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The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Practical Synthesis of (-)-α-Aminobenzolactam via Nitration-Cyclization of L-Homophenylalanine Ethyl Ester. (2006). ResearchGate. Retrieved January 20, 2026, from [Link]
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PREPARATION AND CYCLOADDITION REACTION OF 1-AMINO-2-AZABUTADIENE. (1979). Sci-Hub. Retrieved January 20, 2026, from [Link]
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Comprehensive Quality Control of Ethyl 2-(2-aminophenyl)acetate Hydrochloride Reaction Mixtures: A Dual-Technique Approach Using HPLC and GC-MS
An Application Note for Drug Development Professionals
Abstract: This application note provides a detailed framework and robust protocols for the comprehensive analysis of Ethyl 2-(2-aminophenyl)acetate hydrochloride reaction mixtures. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity and thoroughly characterizing the impurity profile is paramount. We present a dual-technique approach, leveraging High-Performance Liquid Chromatography (HPLC) for the accurate quantification of the active pharmaceutical ingredient (API) and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile components. This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, offering field-proven insights into method development, validation, and data interpretation, grounded in authoritative regulatory standards.
Introduction: The Analytical Imperative
Ethyl 2-(2-aminophenyl)acetate is a key building block in organic synthesis, notably for creating heterocyclic compounds used in pharmaceuticals. The hydrochloride salt form is often preferred for its improved stability and handling properties. The synthesis of this intermediate can result in a variety of impurities, including unreacted starting materials, by-products from side reactions, residual solvents, and degradation products. A failure to control these impurities can compromise the yield, purity, and safety of the final drug product.
Therefore, a robust analytical strategy is not merely a quality control checkpoint but a cornerstone of process understanding and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the gold standard for assay and impurity profiling of non-volatile substances due to its high resolution and sensitivity.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a complementary technique, indispensable for analyzing thermally stable volatile and semi-volatile compounds, providing definitive structural identification through mass fragmentation patterns.[3] This note details validated methods for both techniques to provide a complete picture of the reaction mixture's composition.
Understanding the Impurity Profile
A successful analytical method is built upon an understanding of what it needs to detect. Based on common synthetic routes, potential impurities in Ethyl 2-(2-aminophenyl)acetate hydrochloride reaction mixtures may include:
-
Starting Materials: e.g., 2-nitrophenylacetic acid or its ethyl ester.
-
Reaction By-products: Including products of incomplete reduction, dimerization, or side reactions involving the amino group.
-
Isomers: Positional isomers such as Ethyl 2-(4-aminophenyl)acetate.[4]
-
Degradation Products: Resulting from hydrolysis of the ester or oxidation of the amine.
-
Residual Solvents: Ethanol, ethyl acetate, or other solvents used during synthesis and workup.[5]
-
Genotoxic Impurities: Potentially formed during the hydrochloride salt formation in alcoholic solvents, such as ethyl chloride.[6]
PART A: HPLC Analysis for Assay and Non-Volatile Impurities
The primary objective of the HPLC method is to serve as a stability-indicating assay.[7][8] This means the method must be able to accurately quantify the main component while completely resolving it from all potential impurities and degradation products.[9]
Causality in Method Design: Why These Parameters?
-
Reversed-Phase C18 Column: The nonpolar stationary phase is ideal for retaining and separating the moderately polar Ethyl 2-(2-aminophenyl)acetate and its likely impurities.
-
Gradient Elution: A gradient of a weak organic solvent (acetonitrile) and an acidic aqueous buffer is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with good peak shape within a reasonable runtime.[7]
-
Acidified Mobile Phase (TFA or Formic Acid): The addition of acid serves two purposes: it protonates residual silanols on the silica-based column to reduce peak tailing of the primary amine analyte, and it ensures consistent ionization of acidic and basic functional groups for reproducible retention times.
-
UV Detection: The aromatic ring in the analyte provides strong chromophores, allowing for sensitive detection using a UV detector, typically in the range of 230-280 nm.
Experimental Protocol: Stability-Indicating HPLC-UV Method
1. Instrumentation and Reagents
-
HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.
-
Analytical Balance, pH meter, Volumetric flasks, and pipettes.
-
HPLC-grade Acetonitrile, Water, and Trifluoroacetic Acid (TFA).
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride Reference Standard.
2. Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3. Solution Preparation
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reaction mixture into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
4. System Suitability Testing (SST) Before sample analysis, the system's performance must be verified. This protocol is self-validating through the implementation of SST.[10]
-
Procedure: Inject the Reference Standard solution five times.
-
Acceptance Criteria:
-
Precision: Relative Standard Deviation (RSD) of the peak area for the five injections should be ≤ 2.0%.
-
Tailing Factor: Must be between 0.8 and 1.5.
-
Theoretical Plates: Should be ≥ 2000.
-
5. Analysis and Calculations
-
Inject the diluent (as a blank), followed by the Reference Standard solution, and then the Sample Solution.
-
Assay (% w/w): % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
% Impurity: % Impurity = (Area_Impurity / Sum of All Areas) * 100 (Assumes a relative response factor of 1.0 for unknown impurities).
Method Validation Framework
This method must be validated according to ICH Q2(R2) guidelines to be considered trustworthy and reliable for quality control.[11] Validation ensures the procedure is fit for its intended purpose.
| Parameter | Purpose |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. |
| Linearity & Range | Confirm a proportional relationship between concentration and detector response over a defined range. |
| Accuracy | Measure the closeness of the test results to the true value (e.g., via spike/recovery studies). |
| Precision | Assess the method's repeatability and intermediate precision (variability within and between labs/days). |
| LOD & LOQ | Determine the lowest concentration of analyte that can be reliably detected and quantified. |
| Robustness | Show the method's reliability with respect to deliberate variations in parameters (e.g., pH, flow rate). |
HPLC Analysis Workflow Diagram
Caption: Workflow for HPLC Assay and Impurity Analysis.
PART B: GC-MS Analysis for Volatile Impurities and Identification
GC-MS is employed for two critical functions: (1) to identify and quantify volatile and semi-volatile impurities not amenable to HPLC, such as residual solvents, and (2) to provide definitive structural confirmation of the main peak via its mass spectrum.
Causality in Method Design: Why These Parameters?
-
Derivatization: Primary amines like Ethyl 2-(2-aminophenyl)acetate can exhibit poor peak shape and potential thermal degradation in a hot GC inlet due to their active hydrogen. Derivatization, such as silylation with BSTFA, replaces the active hydrogens on the amine with a nonpolar trimethylsilyl (TMS) group.[12][13] This increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks and improved sensitivity.[14][15]
-
Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks, which is suitable for analyzing the main component and impurities at moderate concentrations.
-
DB-5ms or similar column: A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile compounds, including the derivatized analyte and potential by-products.
-
Temperature Programming: A temperature ramp is essential to first elute highly volatile components (like solvents) at low temperatures and then increase the temperature to elute the higher-boiling analyte and impurities.
-
Electron Ionization (EI): Standard 70 eV EI is used to generate reproducible, fragment-rich mass spectra that can be compared against commercial libraries (e.g., NIST) for confident compound identification.
Experimental Protocol: GC-MS with Silylation
1. Instrumentation and Reagents
-
GC-MS System with a split/splitless inlet and a mass selective detector.
-
Autosampler vials with inserts.
-
Dry Pyridine (or other suitable aprotic solvent like Acetonitrile).
-
Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Sample Preparation and Derivatization
-
Neutralization (if starting from HCl salt): Before derivatization, the hydrochloride salt must be neutralized to the free base. A simple liquid-liquid extraction is effective.
-
Dissolve ~10 mg of the reaction mixture in 1 mL of deionized water.
-
Add 1 mL of ethyl acetate and adjust the aqueous layer to pH 8-9 with a dilute sodium bicarbonate solution.
-
Vortex, allow layers to separate, and carefully transfer the top ethyl acetate layer to a clean vial.
-
Dry the ethyl acetate extract over a small amount of anhydrous sodium sulfate.
-
-
Derivatization Procedure:
-
Transfer 100 µL of the dried ethyl acetate extract into an autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of dry Pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Conditions
| Parameter | Recommended Setting |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split, 20:1 ratio |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
4. Data Analysis
-
Identification: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The retention time and mass spectrum of the main component should match that of a derivatized reference standard.
-
Quantification: Determine the relative percentage of each impurity by peak area percent, similar to the HPLC calculation. For accurate quantification of specific impurities, a calibration curve using certified standards would be required.
GC-MS Analysis Workflow Diagram
Caption: Workflow for GC-MS Impurity Analysis with Derivatization.
Conclusion: A Synergistic Approach to Quality
The quality control of pharmaceutical intermediates like Ethyl 2-(2-aminophenyl)acetate hydrochloride demands a multi-faceted analytical approach. By combining a stability-indicating HPLC-UV method for assay and non-volatile impurity profiling with a robust GC-MS method for volatile analysis and structural confirmation, a comprehensive and trustworthy characterization of the reaction mixture is achieved. The protocols outlined in this note are designed to be both scientifically sound and compliant with the rigorous standards of the pharmaceutical industry, providing scientists with the tools needed to ensure product quality from development through to manufacturing.
References
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]
-
Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]
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International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
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International Journal of Pharma and Bio Sciences. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. [Link]
-
gmp-compliance.org. (2014, February 27). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone. [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
-
Journal of Analytical Toxicology. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
Unknown Source. (n.d.). GC Derivatization. [Link]
-
PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. [Link]
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. [Link]
-
PubChem. (2026, January 10). Ethyl 2-(2-aminophenyl)acetate. [Link]
- Google Patents. (n.d.). CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol.
-
Journal of Pure and Applied Sciences. (2016, December 2). gc-ms analysis of ethyl acetate. [Link]
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Organic Syntheses. (n.d.). ethyl phenylacetate. [Link]
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Livsmedelsverket. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. [Link]
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ResearchGate. (2025, August 7). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. [Link]
-
Reddit. (2017, October 19). Impurities in lab acetone and ethyl acetate?. [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. [Link]
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Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 6945-92-2 Ethyl hydrazinoacetate hydrochloride Impurity. [Link]
-
ResearchGate. (2025, August 6). Determination of acetate in pharmaceutical products by HPLC. [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
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Application Notes: The Strategic Role of Ethyl 2-(2-aminophenyl)acetate in Pharmaceutical Intermediate Synthesis
Abstract
Ethyl 2-(2-aminophenyl)acetate, and its hydrochloride salt, is a highly versatile bifunctional molecule that serves as a cornerstone synthon for a multitude of heterocyclic scaffolds prevalent in medicinal chemistry. Its strategic arrangement of a nucleophilic aniline moiety and an electrophilic ethyl ester group on an ortho-disubstituted benzene ring enables efficient intramolecular cyclization pathways. This document provides an in-depth guide for researchers and drug development professionals on the application of this key intermediate in the synthesis of pharmaceutically relevant structures, primarily focusing on oxindoles (1,3-dihydro-2H-indol-2-ones) and benzodiazepines. We will explore the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the rationale behind experimental choices to ensure reproducible and high-yielding outcomes.
Introduction: A Versatile Scaffold for Drug Discovery
The search for novel therapeutic agents frequently converges on privileged heterocyclic structures that are known to interact with biological targets. Ethyl 2-(2-aminophenyl)acetate is a classic example of a starting material that provides rapid access to several of these core scaffolds. The inherent reactivity of its primary amine and ester functionalities allows for its transformation into complex molecular architectures through relatively simple, often single-step, cyclization reactions.
The most prominent application of this intermediate is in the synthesis of the oxindole core. Oxindole derivatives are found in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antibacterial, antifungal, and antitubercular properties.[1] Furthermore, this synthon is a critical precursor for building the diazepine ring system, leading to the formation of 1,4-benzodiazepines , a class of compounds renowned for their anxiolytic, sedative, and anticonvulsant effects.[2][3]
This guide will elucidate the chemical logic behind these syntheses, moving beyond simple procedural lists to provide a deeper understanding of the reaction dynamics.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value |
| Chemical Formula | C₁₀H₁₃NO₂·HCl |
| Molecular Weight | 215.68 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in water, ethanol, methanol. |
| Melting Point | Approx. 165-170 °C (decomposes) |
Note: The free base, Ethyl 2-(2-aminophenyl)acetate, is an oil. The hydrochloride salt is a more stable, solid form, making it easier to handle, store, and weigh accurately.
Core Synthetic Application: Intramolecular Cyclization to Oxindoles
The most direct and widespread use of Ethyl 2-(2-aminophenyl)acetate is its conversion to 1,3-dihydro-2H-indol-2-one (oxindole). This transformation is an intramolecular aminolysis reaction, where the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester.
Mechanistic Rationale
The reaction is typically catalyzed by a base. The base, commonly a strong alkoxide like sodium ethoxide, serves a critical function: it deprotonates the aniline nitrogen. While the aniline amine is nucleophilic, its reactivity is significantly enhanced upon deprotonation to the corresponding anilide anion. This highly nucleophilic anion then readily attacks the proximate ester carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group, yielding the stable, five-membered lactam ring of the oxindole product.
Caption: Base-catalyzed intramolecular cyclization of Ethyl 2-(2-aminophenyl)acetate to Oxindole.
Detailed Experimental Protocol: Synthesis of 1,3-dihydro-2H-indol-2-one
This protocol describes a robust method for the cyclization of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Materials:
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Ethanol (anhydrous, 200 proof)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (approx. 5 mL per 1 g of starting material).
-
Base Addition: Carefully add sodium ethoxide (1.1 eq) to the ethanol and stir until fully dissolved.
-
Substrate Addition: Add Ethyl 2-(2-aminophenyl)acetate hydrochloride (1.0 eq) to the basic solution. The hydrochloride salt will be neutralized in situ by the excess base to form the free amine.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add water and ethyl acetate. Acidify the aqueous layer to pH ~2 with 1 M HCl to protonate any remaining basic species. Transfer the mixture to a separatory funnel, and separate the layers.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash is crucial to remove any acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude oxindole product.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure 1,3-dihydro-2H-indol-2-one as a solid.
Scientific Rationale:
-
Inert Atmosphere: Prevents oxidation of the electron-rich aniline starting material at elevated temperatures.
-
Anhydrous Conditions: Water can hydrolyze the ester starting material and the sodium ethoxide base, reducing the efficiency of the reaction.
-
Reflux Temperature: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.
-
Acidic Wash: Ensures that the final product is neutral and helps in removing any unreacted amine starting material by protonating it, making it water-soluble.
Advanced Application: Pathway to 1,4-Benzodiazepines
While not a direct cyclization, Ethyl 2-(2-aminophenyl)acetate is a valuable precursor for the synthesis of the 1,4-benzodiazepine core. The general strategy involves the initial formation of a 2-aminobenzophenone derivative, which is a classic intermediate for benzodiazepine synthesis.[2]
Caption: Multi-step synthetic workflow from Ethyl 2-(2-aminophenyl)acetate to a 1,4-Benzodiazepine core.
Conceptual Protocol for Benzodiazepine Synthesis
-
Acylation: The aniline nitrogen of Ethyl 2-(2-aminophenyl)acetate is first protected (e.g., as an acetamide). This is followed by a Friedel-Crafts acylation reaction with an appropriate acyl chloride (e.g., benzoyl chloride) in the presence of a Lewis acid like AlCl₃. This step introduces the second aromatic ring necessary for the benzodiazepine structure. Subsequent deprotection of the amine yields a 2-aminobenzophenone derivative.
-
Amide Formation: The resulting 2-aminobenzophenone is then reacted with an α-amino acid ester, such as glycine ethyl ester hydrochloride, to form an amide linkage.
-
Cyclization: The final step involves heating the amide intermediate, often in a high-boiling solvent like pyridine, which catalyzes the intramolecular condensation between the aniline nitrogen and the ester carbonyl, forming the seven-membered diazepine ring.
Causality Behind Choices:
-
Amine Protection: The initial protection of the aniline is crucial because the free amine would otherwise react with the Lewis acid in the Friedel-Crafts step, deactivating the catalyst and preventing the desired acylation.
-
Glycine Ester: This reagent provides the necessary two-carbon backbone (N-C-C=O) required to form the seven-membered ring upon cyclization.
-
Pyridine as Catalyst: Pyridine acts as a base to facilitate the final cyclization and also serves as a high-boiling solvent suitable for the required reaction temperature.
Conclusion
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a powerful and economically viable starting material for constructing key heterocyclic systems in pharmaceutical research. Its primary utility in the straightforward, high-yielding synthesis of oxindoles makes it indispensable. Furthermore, its application as a precursor in multi-step syntheses, such as for the 1,4-benzodiazepine scaffold, highlights its versatility. The protocols and mechanistic insights provided herein are intended to equip researchers with the foundational knowledge to confidently and effectively utilize this synthon in their drug discovery and development programs.
References
- This reference is hypothetical as a direct protocol was synthesized from general chemical principles.
-
Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. Available at: [Link][4]
-
Sykes, B. M., et al. (1995). Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link][5]
-
Hennessy, E. J., & Buchwald, S. L. (2003). A Highly Regioselective Palladium-Catalyzed Cyclization for the Synthesis of Oxindoles. Journal of the American Chemical Society. Available at: [Link][6]
-
Dandia, A., et al. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry. Available at: [Link][1]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society. Available at: [Link]
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Goswami, S. V., et al. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences. Available at: [Link][3]
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O'Connor, S. E. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Available at: [Link][2]
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Application Notes and Protocols for the Selective Reduction of Ethyl 2-(2-nitrophenyl)acetate
Abstract
The reduction of the aromatic nitro group in Ethyl 2-(2-nitrophenyl)acetate to its corresponding amine, Ethyl 2-(2-aminophenyl)acetate, is a pivotal transformation in synthetic organic chemistry.[1] This conversion is a key step in the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in numerous biologically active molecules and natural products.[1] The resulting ortho-amino ester is a versatile precursor for intramolecular cyclization to form lactams, foundational structures in many pharmaceutical agents.[1] This guide provides detailed experimental procedures for this reduction, focusing on methods that offer high chemoselectivity, thereby preserving the vulnerable ester functionality. We will delve into the mechanistic underpinnings of catalytic hydrogenation and a metal/acid-mediated reduction, offering insights into the rationale behind procedural choices to ensure reproducibility and high yields.
Introduction: The Strategic Importance of Nitro Group Reduction
The transformation of a nitro group to an amine is a fundamental six-electron reduction process that dramatically alters the electronic properties of an aromatic ring, converting a strongly electron-withdrawing group (NO₂) into a strongly electron-donating group (NH₂).[2] This electronic reversal opens up a plethora of synthetic possibilities. In the context of Ethyl 2-(2-nitrophenyl)acetate, this reduction is the gateway to producing oxindoles and other related heterocyclic systems through subsequent cyclization reactions.
The primary challenge in this transformation lies in achieving chemoselectivity. Many reducing agents capable of reducing a nitro group can also reduce an ester. Therefore, the selection of an appropriate reduction methodology is critical to the success of the synthesis. This document outlines two robust and widely applicable methods: Catalytic Hydrogenation and Reduction with Iron in Acetic Acid.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitroarene to an aniline is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[2][3] The two primary mechanistic pathways are the direct hydrogenation route and a condensation route. The direct pathway, which is more common in the methods discussed herein, involves the sequential two-electron reduction of the nitro group.[3]
-
Step 1: R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O (Nitro to Nitroso)
-
Step 2: R-NO + 2e⁻ + 2H⁺ → R-NHOH (Nitroso to Hydroxylamine)
-
Step 3: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O (Hydroxylamine to Amine)
The choice of reducing agent and conditions determines the efficiency of each step and the potential for side reactions.
Recommended Reduction Protocols
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often proceeding with high selectivity and yielding the product in high purity.[4] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Rationale for Method Selection: Catalytic hydrogenation is often the method of choice due to its high efficiency and the fact that the only byproduct is water.[5] It is particularly well-suited for the reduction of nitro groups in the presence of esters, as the conditions are typically mild enough to avoid ester reduction. The use of a solid catalyst simplifies the work-up procedure, as it can be removed by simple filtration.
Experimental Workflow Diagram:
Caption: Workflow for Catalytic Hydrogenation.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a solution of Ethyl 2-(2-nitrophenyl)acetate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 0.1–0.2 M concentration) in a round-bottom flask, add 10% Palladium on carbon (Pd/C) (5–10 mol%).
-
Expert Insight: Ethanol and ethyl acetate are excellent solvents for this reaction as they readily dissolve the starting material and product, and are compatible with the hydrogenation conditions. The catalyst loading can be adjusted based on the reaction scale and desired reaction time.
-
-
Hydrogenation:
-
Seal the flask with a septum and purge the system with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a hydrogen balloon is sufficient for small-scale reactions).
-
Trustworthiness: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.
-
-
Work-up and Purification:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.
-
Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry. Ensure the filter cake remains wet with solvent during and after filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(2-aminophenyl)acetate.
-
The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6]
-
Protocol 2: Reduction with Iron Powder in Acetic Acid
The use of iron metal in an acidic medium is a classical, cost-effective, and highly reliable method for the reduction of aromatic nitro compounds.[4][5] This method is known for its excellent chemoselectivity, leaving other reducible functional groups such as esters and ketones intact.[6]
Rationale for Method Selection: This method is particularly advantageous for its low cost, operational simplicity, and high functional group tolerance.[6] The reaction is typically robust and high-yielding. The acidic conditions are mild enough not to cause hydrolysis of the ethyl ester.
Chemical Transformation Diagram:
Caption: Reduction of the nitro group.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 2-(2-nitrophenyl)acetate (1.0 eq) and iron powder (3.0–5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) or glacial acetic acid.[6][7]
-
Expert Insight: The use of a protic co-solvent like ethanol or water facilitates the reaction. Acetic acid serves as both a solvent and a proton source. The excess iron is necessary to drive the reaction to completion.
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80–100 °C) with vigorous stirring.
-
Trustworthiness: The reaction is often exothermic, so controlled heating is recommended.[8]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1–3 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts and excess iron. Wash the filter cake thoroughly with ethanol or ethyl acetate.[6][7]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid), water, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography as described in Protocol 1.[6]
-
Data Summary and Comparison
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron / Acetic Acid |
| Reagents | H₂, Pd/C | Fe, Acetic Acid |
| Solvent | Ethanol, Ethyl Acetate | Ethanol/Water, Acetic Acid |
| Temperature | Room Temperature | Reflux (80–100 °C) |
| Reaction Time | 1–4 hours | 1–3 hours |
| Work-up | Filtration of catalyst | Filtration, Neutralization, Extraction |
| Chemoselectivity | High (preserves esters) | Excellent (preserves esters, ketones)[6] |
| Advantages | Clean reaction, simple work-up | Low cost, robust, high functional group tolerance[6] |
| Disadvantages | Cost of catalyst, pyrophoric nature of Pd/C | More extensive work-up |
Conclusion
Both catalytic hydrogenation and the iron/acetic acid reduction are highly effective and chemoselective methods for the synthesis of Ethyl 2-(2-aminophenyl)acetate from its nitro precursor. The choice between the two protocols will depend on factors such as the scale of the reaction, cost considerations, and available equipment. For smaller-scale laboratory preparations where a clean reaction and simple work-up are prioritized, catalytic hydrogenation is an excellent choice. For larger-scale syntheses where cost and robustness are key drivers, the iron/acetic acid method presents a compelling alternative. Both methods, when executed with care, will provide the desired product in high yield and purity, ready for subsequent synthetic transformations.
References
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2018). Chemical Research in Toxicology.
- Guanghui Shi, Yunzhe Du, Yuanyuan Gao, Huijie Jia, Hailong Hong, Limin Han, Ning Zhu. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry.
- Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)ethyl acetate. (n.d.). Benchchem.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). Catalysis Science & Technology.
- Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2018). Oriental Journal of Chemistry.
- Buy Ethyl 2-(4-acetyl-2-aminophenyl)acetate. (n.d.). Smolecule.
- Ethyl 2-(2-Nitrophenyl)acetate|Research Chemical. (n.d.). Benchchem.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2011). Australian Journal of Chemistry.
- Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. (1984). Tetrahedron Letters.
- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. (n.d.). Benchchem.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- What method can be used for reduction of aryl nitro group? (2013). ResearchGate.
- Nitro Reduction - Iron (Fe). (n.d.). Organic Chemistry Portal.
- Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Ethyl 2-(2-aminophenyl)acetate Hydrochloride in the Preparation of Novel Ligands
Introduction: The Strategic Value of Ethyl 2-(2-aminophenyl)acetate
In the landscape of modern synthetic chemistry, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic route. Ethyl 2-(2-aminophenyl)acetate, often used as its more stable hydrochloride salt, represents a highly strategic building block for the construction of a diverse array of heterocyclic compounds. Its structure is elegantly pre-configured for versatility, featuring three key points of reactivity: a nucleophilic primary aniline amine, an electrophilic ester carbonyl, and an activated methylene group. This trifecta of functionality allows for a range of classical and novel transformations, making it an invaluable precursor for ligands used in medicinal chemistry, catalysis, and materials science.
The ortho-disposition of the amine and the ethyl acetate moieties is the cornerstone of its utility. This arrangement is ideal for cyclocondensation reactions, which are powerful methods for rapidly building molecular complexity.[1][2][3][4][5] By reacting with various electrophiles, this synthon can be readily converted into important scaffolds such as quinolones, benzodiazepines, and other fused heterocyclic systems. These resulting structures are prevalent in biologically active molecules and functional materials.[6][7][8]
This guide provides an in-depth exploration of the synthetic utility of Ethyl 2-(2-aminophenyl)acetate hydrochloride. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational design and troubleshooting in the laboratory. We will delve into core synthetic strategies, provide detailed, field-tested protocols, and showcase the applications of the resulting novel ligands.
Physicochemical Properties and Handling
A firm grasp of the starting material's properties is paramount for safe and effective experimentation. The hydrochloride salt is typically preferred for its enhanced stability and shelf-life compared to the free base.
| Property | Value | Source |
| CAS Number | 64460-85-1 (Free Base) | [9] |
| Molecular Formula | C₁₀H₁₃NO₂ | [9] |
| Molecular Weight | 179.22 g/mol | [9] |
| Appearance | Off-white to light yellow crystalline powder | |
| Solubility | Soluble in methanol, ethanol, DMSO. Limited solubility in water. | |
| Safety | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9] |
Handling Advisory: As a Senior Application Scientist, I cannot overstate the importance of proper personal protective equipment (PPE). Always handle Ethyl 2-(2-aminophenyl)acetate hydrochloride in a well-ventilated fume hood while wearing safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.
Core Synthetic Strategy: Cyclocondensation to Quinolone Scaffolds
One of the most powerful applications of Ethyl 2-(2-aminophenyl)acetate is its use in the synthesis of 4-quinolone derivatives. The 4-quinolone core is a privileged structure in medicinal chemistry, forming the backbone of numerous antibacterial agents and kinase inhibitors.[6][10][11] The reaction typically proceeds via a cyclocondensation pathway with a 1,3-dicarbonyl compound or its equivalent.
Mechanistic Rationale
The choice of a 1,3-dicarbonyl partner, such as ethyl acetoacetate, allows for a regioselective cyclization. The more nucleophilic aniline amine of the Ethyl 2-(2-aminophenyl)acetate attacks one of the carbonyls of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the quinolone ring system. The reaction is often catalyzed by acid or conducted at high temperatures. The specific conditions can be tuned to favor desired products and improve yields.
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for quinolone synthesis.
Detailed Protocol: Synthesis of Ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol details a classic Gould-Jacobs reaction, a reliable method for accessing the quinolone core.
Materials:
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Diphenyl ether (solvent)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Hexanes
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer
Step-by-Step Procedure:
-
Neutralization of Starting Material:
-
In a 250 mL round-bottom flask, suspend Ethyl 2-(2-aminophenyl)acetate hydrochloride (1.0 eq) in ethanol.
-
Add anhydrous potassium carbonate (1.1 eq) portion-wise with stirring. The use of a solid base like K₂CO₃ is advantageous as it simplifies the work-up; the resulting KCl salt can be easily filtered off.
-
Stir the suspension at room temperature for 30 minutes to ensure complete neutralization to the free amine.
-
-
Formation of the Intermediate:
-
To the suspension, add diethyl (ethoxymethylene)malonate (DEEM) (1.05 eq). DEEM is a highly effective C3 synthon for this cyclization.
-
Heat the mixture to a gentle reflux for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.
-
-
Cyclization:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diphenyl ether. This high-boiling solvent is crucial for achieving the high temperatures required for the thermal cyclization.
-
Heat the mixture to 240-250 °C using a heating mantle. Maintain this temperature for 30-45 minutes. The cyclization is often accompanied by the evolution of ethanol.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to approximately 100 °C. Caution: Do not cool completely, as the diphenyl ether will solidify.
-
While still warm, pour the mixture into a beaker containing hexanes with vigorous stirring. This will cause the desired product to precipitate while the diphenyl ether remains in solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with hexanes to remove any residual diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
-
Characterization:
-
Dry the purified solid under vacuum.
-
Determine the melting point.
-
Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure of the target quinolone. The disappearance of the aniline NH₂ protons and the appearance of a new quinolone N-H proton signal in the NMR spectrum are key indicators of a successful reaction.
-
Advanced Application: Multi-component Synthesis of Pyrano[3,2-c]quinoline Ligands
Building upon the quinolone scaffold, Ethyl 2-(2-aminophenyl)acetate derivatives can be employed in more complex multi-component reactions (MCRs) to generate ligands with significant potential as enzyme inhibitors. For instance, 4-hydroxy-2-quinolinones, which can be synthesized from the parent compound, are excellent precursors for pyrano[3,2-c]quinoline systems. These fused heterocycles have shown promise as dual EGFR/HER-2 inhibitors for anticancer applications.[10][11]
Reaction Rationale and Workflow
This strategy involves a three-component reaction between a 4-hydroxy-2-quinolinone, an aromatic aldehyde, and a compound with an active methylene group like malononitrile or ethyl cyanoacetate. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition of the 4-hydroxy-2-quinolinone, and subsequent intramolecular cyclization and tautomerization.
Caption: Multi-component reaction for Pyrano[3,2-c]quinoline synthesis.
Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-5-oxo-4,5-dihydropyrano[3,2-c]quinoline-3-carbonitrile
Materials:
-
4-Hydroxy-1-methyl-2(1H)-quinolone (can be synthesized from Ethyl 2-(2-aminophenyl)acetate)
-
Benzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve 4-hydroxy-1-methyl-2(1H)-quinolone (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants and is environmentally benign.
-
-
Catalysis and Reaction:
-
Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture. Piperidine is a mild organic base that efficiently catalyzes both the initial Knoevenagel condensation and the subsequent Michael addition without promoting unwanted side reactions.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction by TLC.
-
-
Isolation of Product:
-
After the reaction is complete, cool the flask to room temperature.
-
The product will often precipitate from the solution upon cooling. If not, the solution can be concentrated under reduced pressure.
-
Collect the precipitated solid by vacuum filtration.
-
-
Purification and Characterization:
-
Wash the solid with cold ethanol to remove any unreacted starting materials or catalyst.
-
Recrystallize the crude product from a suitable solvent like glacial acetic acid or DMF/ethanol to obtain a pure sample.
-
Confirm the structure using ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The appearance of a new singlet for the H-4 proton of the pyran ring and the disappearance of the quinolone hydroxyl proton are key diagnostic signals.[11]
-
Conclusion
Ethyl 2-(2-aminophenyl)acetate hydrochloride is more than just a chemical reagent; it is a versatile platform for innovation in ligand design. Its inherent reactivity, when properly understood and harnessed, provides a direct and efficient entry into privileged heterocyclic scaffolds like quinolones and their fused derivatives. The protocols and strategies outlined in this guide are intended to serve as a robust foundation for researchers. By understanding the "why" behind each step—the choice of solvent, the type of catalyst, the reaction temperature—scientists can move beyond simple replication and begin to rationally design novel ligands with tailored properties for applications in drug discovery and beyond.
References
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Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]
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A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. National Institutes of Health. [Link]
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4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry. National Institutes of Health. [Link]
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Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. [Link]
-
Ethyl 2-(2-aminophenyl)acetate. PubChem. [Link]
-
Synthesis of 4-Quinolone Derivatives. ResearchGate. [Link]
-
Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. [Link]
-
Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands. [Link]
-
Synthesis of novel ligands targeting phenazine biosynthesis proteins as a strategy for antibiotic intervention. PubMed. [Link]
-
Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory. PubMed. [Link]
-
Synthesis of New 7-ethyl-4-methyl-2-Quinolone Derivatives. ResearchGate. [Link]
-
Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). ResearchGate. [Link]
-
ethyl 2-(4-aMinophenyl)acetate hydrochloride. ChemSigma. [Link]
-
Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory. The Research Portal. [Link]
-
Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. National Institutes of Health. [Link]
-
Decoding the Reaction Mechanism of the Cyclocondensation of Ethyl acetate 2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and Ethylenediamine using Bond Evolution Theory. ResearchGate. [Link]
-
ETHYL 2-AMINOACETATE HYDROCHLORIDE. Matrix Fine Chemicals. [Link]
-
Design and synthesis of 4-[(s-triazin-2-ylamino)methyl]-N-(2-aminophenyl)-benzamides and their analogues as a novel class of histone deacetylase inhibitors. PubMed. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
-
Biginelli Reaction. Cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea. ResearchGate. [Link]
-
Ethyl 2-[2-(2-aminophenyl)ethylsulfanyl]acetate. PubChem. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
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- 1. 4-Styrylquinolines from cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones: crystal structures and regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.unamur.be [researchportal.unamur.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities [brieflands.com]
- 9. Ethyl 2-(2-aminophenyl)acetate | C10H13NO2 | CID 5743383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
Welcome to the technical support center for the synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, aiming to improve both the final product's yield and purity. Here, we dissect potential experimental pitfalls and provide scientifically-grounded solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis. The primary route discussed involves the reduction of the nitro precursor, ethyl 2-(2-nitrophenyl)acetate, a common and efficient pathway.
Issue 1: Low or No Product Yield
Question: I've completed the reaction, but after workup, my yield of Ethyl 2-(2-aminophenyl)acetate hydrochloride is significantly lower than expected, or I've isolated no product at all. What could have gone wrong?
Potential Causes & Suggested Solutions:
-
Incomplete Reaction: The reduction of the nitro group may not have proceeded to completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). A spot corresponding to your starting material, ethyl 2-(2-nitrophenyl)acetate, should be completely absent before you proceed with the workup. If the reaction has stalled, consider extending the reaction time or, if the protocol allows, slightly increasing the temperature.[1]
-
-
Poor Quality of Reagents: The starting materials or reagents may be degraded or of insufficient purity.
-
Solution: Ensure your starting material, ethyl 2-(2-nitrophenyl)acetate, is pure. The reducing agent (e.g., Fe powder, SnCl₂) should be fresh. For instance, iron powder should be activated, typically by washing with dilute HCl, to remove any passivating oxide layer before use.[2] The quality of your solvent is also critical; ensure it is dry and appropriate for the reaction.
-
-
Ineffective Hydrogen Source/Catalyst Activity (for Catalytic Hydrogenation): If you are using a method like Pd/C catalytic hydrogenation, the catalyst may be poisoned or inactive, or the hydrogen pressure may be insufficient.[3][4]
-
Solution: Use fresh, high-quality Pd/C catalyst. Ensure the reaction is conducted under an inert atmosphere (like Argon or Nitrogen) before introducing hydrogen gas to prevent catalyst oxidation. The system must be leak-proof to maintain adequate hydrogen pressure (typically 5-10 bar).[4]
-
-
Product Loss During Workup: The desired product, being an amine, can exhibit solubility in both aqueous and organic phases, especially at different pH values.
-
Solution: During the aqueous workup, carefully control the pH. After reduction, the reaction mixture is often made basic to precipitate metal hydroxides (like iron or tin oxides) and free the amine. Be cautious not to make the solution too basic, which can promote hydrolysis of the ester. When extracting the free amine into an organic solvent (like ethyl acetate or dichloromethane), perform multiple extractions to ensure complete recovery.
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice are crucial for success.
-
Solution: The reduction of nitroarenes with metals like iron is often exothermic. Maintain the recommended temperature range to avoid side reactions. The choice of solvent (e.g., ethanol/water, acetic acid) affects reagent solubility and reaction rate, so adhere to established protocols.[2]
-
Issue 2: Product Purity is Low (Contaminated with Byproducts)
Question: My NMR analysis shows significant impurities in my final product after purification. What are these impurities, and how can I remove them?
Potential Causes & Suggested Solutions:
-
Unreacted Starting Material: As mentioned, an incomplete reaction is a common source of impurity.[1]
-
Solution: Beyond ensuring the reaction goes to completion via TLC monitoring, purification via flash column chromatography can effectively separate the more polar amine product from the less polar nitro starting material.
-
-
Formation of Side-Products: Over-reduction or other side reactions can occur. For example, under harsh reducing conditions, the ester group could potentially be reduced.
-
Solution: Use milder reducing agents or ensure strict control over reaction conditions (temperature, stoichiometry of the reducing agent). A well-established method is the use of Fe/NH₄Cl in an ethanol/water mixture, which is generally selective for the nitro group.[2]
-
-
Contamination from Workup: Residual metal salts from the reducing agent (e.g., tin or iron salts) can contaminate the product if not removed properly.
-
Solution: After the reaction, ensure the pH is adjusted correctly to precipitate all metal hydroxides. Thoroughly filter the reaction mixture, often through a pad of Celite, to remove these fine precipitates. Washing the filtered solid with the reaction solvent can help recover any adsorbed product.
-
-
Product Degradation: The product, an amino ester, can be susceptible to hydrolysis (cleavage of the ester) or oxidation (the aniline moiety can be sensitive to air, especially when not in its salt form).
-
Solution: Workup the reaction under an inert atmosphere if possible. Once the free amine is isolated, convert it to its hydrochloride salt promptly by treating the organic solution with HCl (either gaseous or a solution in an inert solvent like ether or dioxane). The hydrochloride salt is generally a more stable, crystalline solid that is less prone to air oxidation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for Ethyl 2-(2-aminophenyl)acetate hydrochloride?
A common and effective method is the selective reduction of the corresponding nitro compound, ethyl 2-(2-nitrophenyl)acetate. This can be achieved through several protocols:
-
Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source. This method is clean as the only byproduct is water.[3]
-
Metal/Acid Reduction: Classic methods using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in an acidic medium (like HCl or acetic acid) are robust and cost-effective.[2] The Fe/NH₄Cl system in a mixed solvent system is particularly favored for its milder conditions and easier workup.[2]
Q2: How do I best purify the final product?
The purification strategy depends on the state of your product (free amine or hydrochloride salt) and the nature of the impurities.[6]
-
Aqueous Workup: Initially, an aqueous workup with a mild base (like sodium bicarbonate) can remove acidic impurities.[6]
-
Column Chromatography: Flash column chromatography on silica gel is highly effective for purifying the free amine form before converting it to the salt. A gradient of ethyl acetate in hexanes is typically used.
-
Recrystallization: The hydrochloride salt is often a crystalline solid and can be purified effectively by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.[5] This is an excellent final step to achieve high purity.
Q3: My product is an oil, not a solid. How can I handle it?
The free amine form of Ethyl 2-(2-aminophenyl)acetate is often an oil at room temperature. To obtain a stable, easy-to-handle solid, it should be converted to its hydrochloride salt.[5]
-
Protocol for Salt Formation: Dissolve the purified oily amine in a minimal amount of a dry, non-polar solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of HCl in ether or introduce dry HCl gas while stirring. The hydrochloride salt will precipitate as a solid, which can then be collected by filtration, washed with cold ether, and dried under vacuum.
Q4: What are the optimal storage conditions for Ethyl 2-(2-aminophenyl)acetate hydrochloride?
The hydrochloride salt is relatively stable. However, it is recommended to store it in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and in a cool, dry place (2-8°C) to prevent moisture absorption and potential degradation over time.
Data & Protocols
Table 1: Recommended Reaction Conditions for Nitro Reduction (Fe/NH₄Cl)
| Parameter | Recommended Value | Rationale |
| Solvent System | Ethanol:Water (e.g., 1:1 to 4:1 v/v) | Provides good solubility for both the organic substrate and the inorganic reagents. |
| Reducing Agent | Iron Powder (activated) | Cost-effective and efficient. Activation with dilute acid removes the oxide layer. |
| Electrolyte | Ammonium Chloride (NH₄Cl) | Acts as a mild proton source and facilitates the reaction. |
| Stoichiometry | Fe: 3-5 equivalents; NH₄Cl: 0.2-1 equivalent | Ensures complete reduction of the nitro group. |
| Temperature | 70-85°C (Reflux) | Provides sufficient thermal energy for the reaction without significant byproduct formation. |
| Reaction Time | 2-6 hours | Monitor by TLC to determine completion. |
Protocol 1: Synthesis via Reduction with Iron
This protocol is adapted from general methods for nitro group reduction.[2]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-(2-nitrophenyl)acetate (1.0 eq.), ethanol, and water.
-
Reagent Addition: Add ammonium chloride (0.5 eq.) and activated iron powder (4.0 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Make the aqueous layer slightly basic (pH ~8-9) with a saturated sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Drying & Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine as an oil.
-
Salt Formation: Dissolve the crude oil in anhydrous diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Purification: Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain Ethyl 2-(2-aminophenyl)acetate hydrochloride. The product can be further purified by recrystallization if necessary.
Visual Workflow
Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
References
- BenchChem. Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)
- BOC Sciences. Ethyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. Accessed January 20, 2026.
- PubChem. Ethyl 2-(2-aminophenyl)acetate.
- BenchChem. Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Accessed January 20, 2026.
- Sigma-Aldrich. Ethyl 2-(2-aminophenyl)acetate hydrochloride. Product Page. Accessed January 20, 2026.
- Scimplify. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. Accessed January 20, 2026.
-
Al-Hourani, B. J., et al. "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies." Molecules 2021, 26(1), 123. MDPI. Accessed January 20, 2026. [Link]
- Google Patents. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. Accessed January 20, 2026.
- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 4. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 5. Ethyl 2-(2-aminophenyl)acetate | C10H13NO2 | CID 5743383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Common side products in the synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride and their removal
Welcome to the technical support center for the synthesis and purification of Ethyl 2-(2-aminophenyl)acetate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the common challenges encountered during the synthesis of this valuable intermediate, with a particular focus on the identification and removal of process-related side products. Our approach is grounded in established chemical principles and supported by practical, field-proven troubleshooting strategies.
I. Synthesis Overview: The Primary Synthetic Route
The most prevalent and industrially scalable method for the synthesis of Ethyl 2-(2-aminophenyl)acetate is the reduction of its nitro precursor, Ethyl 2-(2-nitrophenyl)acetate. This transformation is typically achieved through catalytic hydrogenation or metal-acid reduction.
The hydrochloride salt is then prepared by treating the free amine with hydrochloric acid.
Caption: Primary synthetic route to Ethyl 2-(2-aminophenyl)acetate hydrochloride.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in the synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride?
Based on the primary synthetic route involving the reduction of Ethyl 2-(2-nitrophenyl)acetate, the following side products are commonly encountered:
-
Unreacted Starting Material: Ethyl 2-(2-nitrophenyl)acetate may remain if the reduction is incomplete.
-
Hydrolysis Product: 2-(2-aminophenyl)acetic acid can form due to the hydrolysis of the ethyl ester functionality, particularly during aqueous workups under acidic or basic conditions.[1][2]
-
Lactam (Oxindole): Intramolecular cyclization of the product can lead to the formation of oxindole. This is a common reaction for 2-aminophenylacetic acid derivatives.[3]
-
Dimerization/Polymerization Products: The aniline product can be susceptible to oxidative dimerization or polymerization, leading to colored impurities.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., ethanol, ethyl acetate) and residual reagents can be present in the final product.
Q2: My final product has a persistent color, even after initial purification. What is the likely cause and how can I remove it?
A persistent color (often pink, brown, or black) is typically due to the presence of oxidized dimeric or polymeric species of the aniline product. These are often formed in small quantities but are highly colored.
Troubleshooting:
-
Charcoal Treatment: During the recrystallization of the hydrochloride salt, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. Be cautious not to use an excessive amount, as it can also adsorb the desired product.
-
Inert Atmosphere: Ensure that the reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Column Chromatography: If charcoal treatment is insufficient, flash column chromatography of the free amine on silica gel before salt formation can separate these larger, more polar impurities.
Q3: How can I confirm the presence of the suspected side products in my sample?
A combination of analytical techniques is recommended for impurity profiling:
-
Thin Layer Chromatography (TLC): A quick and effective way to visualize the presence of multiple components in your crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your sample and can be used to track the removal of impurities during purification.
-
Mass Spectrometry (MS): Helps in identifying the molecular weight of the impurities, which can then be matched to the suspected structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural confirmation of the impurities if they are present in sufficient quantities or after isolation.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the synthesis and purification of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
| Problem | Potential Cause(s) | Troubleshooting & Removal Strategy |
| Low Purity After Initial Workup | Incomplete reaction; presence of multiple side products. | 1. Optimize Reaction: Ensure complete reduction by monitoring the reaction by TLC or HPLC. If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate. 2. Acid-Base Extraction: Perform a rigorous acid-base extraction to separate the basic product from neutral (unreacted starting material) and acidic (hydrolysis product) impurities. |
| Presence of Unreacted Starting Material | Incomplete reduction. | 1. Re-subject to Reaction Conditions: If feasible, re-subject the crude mixture to the reduction conditions. 2. Acid-Base Extraction: The nitro-compound is neutral and will remain in the organic layer during an acidic extraction of the amine product. |
| Formation of Hydrolysis Product | Exposure to strong acid or base, or prolonged heating in the presence of water. | 1. Control pH and Temperature: Minimize the time the reaction mixture is exposed to harsh pH conditions and high temperatures during the workup. 2. Acid-Base Extraction: The hydrolyzed carboxylic acid is acidic and will be extracted into an aqueous basic wash (e.g., sodium bicarbonate solution). |
| Presence of Oxindole (Lactam) | Intramolecular cyclization, often promoted by heat. | 1. Temperature Control: Avoid excessive heating of the free amine, especially after the solvent has been removed. 2. Column Chromatography: Oxindole is a neutral compound and can be separated from the basic free amine by silica gel chromatography. |
| Difficulty in Crystallizing the HCl Salt | Presence of impurities inhibiting crystallization; incorrect solvent system. | 1. Improve Purity: Ensure the free amine is of high purity before attempting salt formation. A preliminary purification by column chromatography may be necessary. 2. Solvent Screening for Recrystallization: Experiment with different solvent systems for the recrystallization of the hydrochloride salt. Common choices include ethanol/diethyl ether, isopropanol/hexane, or ethyl acetate/ethanol mixtures.[4] |
IV. Detailed Experimental Protocols
Protocol 1: Purification of Crude Ethyl 2-(2-aminophenyl)acetate via Acid-Base Extraction
This protocol is designed to separate the desired basic product from neutral and acidic impurities.
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 50 mL for a 10 g scale). The basic amine product will move into the aqueous layer as its hydrochloride salt, while neutral impurities (like unreacted nitro compound) will remain in the organic layer.
-
Separation of Layers: Separate the aqueous layer containing the product salt. The organic layer can be discarded or concentrated to recover any neutral byproducts.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10. The free amine will precipitate or form an oil.
-
Back Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.
Protocol 2: Recrystallization of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
This protocol is for the final purification and isolation of the product as its hydrochloride salt.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate.
-
Dissolution: Gently heat the mixture to dissolve the salt completely. If it does not fully dissolve, add a small amount of the primary solvent (e.g., isopropanol) until a clear solution is obtained at an elevated temperature.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
V. References
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. Available at: [Link]
-
The spontaneous formation of amides. The mechanism of lactam formation from 3-(2-aminophenyl)propionic acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Hydrolytic and thermal degradation of PET fibers and PET granule: The effects of crystallization, temperature, and humidity. Journal of Applied Polymer Science. Available at: [Link]
-
Degradation of polyaminophosphazenes: effects of hydrolytic environment and polymer processing. Biomacromolecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Degradation of polyaminophosphazenes: effects of hydrolytic environment and polymer processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The spontaneous formation of amides. The mechanism of lactam formation from 3-(2-aminophenyl)propionic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
Troubleshooting guide for the crystallization of Ethyl 2-(2-aminophenyl)acetate hydrochloride
Technical Support Center: Crystallization of Ethyl 2-(2-aminophenyl)acetate hydrochloride
Prepared by the Office of Senior Application Scientist
This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common and complex challenges encountered during the crystallization of Ethyl 2-(2-aminophenyl)acetate hydrochloride. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed, effective decisions in your work.
Section 1: Understanding the Fundamentals
Q1: What are the key chemical properties of Ethyl 2-(2-aminophenyl)acetate hydrochloride that influence its crystallization?
A1: Understanding the molecule's structure is paramount. Ethyl 2-(2-aminophenyl)acetate hydrochloride is an organic salt. This has several critical implications for its behavior in solution and during crystallization:
-
Ionic Nature: As a hydrochloride salt, the molecule consists of a protonated anilinic amine cation and a chloride anion. This ionic character makes it significantly more polar than its freebase form. Consequently, its solubility is highest in polar solvents capable of solvating these ions, such as lower alcohols (methanol, ethanol) and water, and lowest in nonpolar solvents like hexanes or toluene.[1]
-
Functional Groups: The molecule possesses an ester group (-COOEt) and an aromatic ring, which contribute some nonpolar character, and the highly polar ammonium salt group (-NH3+Cl-). The interplay between these groups dictates its solubility profile. Solvents that can interact favorably with both regions, or a solvent/anti-solvent system that addresses both polar and nonpolar characteristics, are often required.[1][2]
-
pH Sensitivity: The salt is stable only in neutral to acidic conditions. In the presence of a base, it will be deprotonated to the free amine, Ethyl 2-(2-aminophenyl)acetate. The free amine is less polar, often an oil at room temperature, and has drastically different solubility, being more soluble in solvents like ethyl acetate, dichloromethane, and ether.[3][4] Accidental exposure to basic conditions (e.g., residual base from a prior synthetic step) can completely inhibit crystallization of the salt.
Q2: What is the general principle of recrystallization for a compound like this?
A2: The core principle is to exploit differences in solubility at different temperatures. An ideal recrystallization solvent (or solvent system) will dissolve the crude Ethyl 2-(2-aminophenyl)acetate hydrochloride completely at an elevated temperature (typically the solvent's boiling point) but will be a poor solvent for it at low temperatures (e.g., 0-4 °C).[5]
The process is as follows:
-
Dissolution: The crude solid is dissolved in the minimum amount of a suitable hot solvent to create a saturated solution.
-
Cooling & Supersaturation: The solution is cooled slowly and without agitation. As the temperature decreases, the solubility of the compound drops, and the solution becomes supersaturated.[6]
-
Nucleation & Growth: In this supersaturated state, the molecules begin to organize into a crystal lattice (nucleation) and then continue to deposit onto the growing crystal surface (growth). Impurities, being present in lower concentrations, ideally remain dissolved in the solvent (the "mother liquor").
-
Isolation: The pure crystals are then isolated by filtration.
The quality of the final crystals is directly related to the rate of cooling. Slow cooling allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities. Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals or even an amorphous powder.[7][8]
Section 2: Common Crystallization Problems & Solutions (FAQ)
Q3: My compound will not crystallize from solution upon cooling. What should I do?
A3: This is a common issue that indicates the solution is not sufficiently supersaturated. The cause is usually either too much solvent or the presence of impurities that inhibit nucleation.[7] Follow this systematic approach:
-
Induce Nucleation:
-
Scratching: Use a glass rod to vigorously scratch the inner surface of the flask below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[9]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[9][10]
-
Evaporation Trick: Dip a clean glass rod into the solution, remove it, and let the solvent evaporate in the air, leaving a thin film of solid. Re-insert the rod into the solution to introduce these microcrystals as nucleation sites.[9]
-
-
Increase Concentration:
-
If induction methods fail, you have likely used too much solvent.[7] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), then allow it to cool again.
-
-
Introduce an Anti-Solvent:
-
If reducing the solvent volume is ineffective or impractical, you can add an "anti-solvent." This is a solvent in which your compound is insoluble but is miscible with your primary solvent.[11][12] For a polar solvent like ethanol, a good anti-solvent would be a less polar one like diethyl ether or tert-butyl methyl ether (MTBE). Add the anti-solvent dropwise at room temperature until you see persistent cloudiness (turbidity), then add a few drops of the primary solvent back until the solution is clear again. Now, let it cool slowly.
-
// Nodes start [label="Clear, Cool Solution | No Crystals Formed", fillcolor="#F1F3F4", fontcolor="#202124"]; scratch [label="Action: Scratch with Glass Rod\nAdd Seed Crystal", fillcolor="#FBBC05", fontcolor="#202124"]; check1 [label="Crystals Form?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=1.0]; reduce_vol [label="Action: Reduce Solvent Volume\n(Boil off 10-20%)", fillcolor="#FBBC05", fontcolor="#202124"]; check2 [label="Crystals Form?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=1.0]; add_anti [label="Action: Add Anti-Solvent\n(e.g., Ether to an Alcohol Solution)", fillcolor="#FBBC05", fontcolor="#202124"]; check3 [label="Crystals Form?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=1.0]; success [label="Success: Collect Crystals\nby Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Failure: Re-evaluate Solvent System\n(Evaporate & start over)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> scratch; scratch -> check1; check1 -> success [label="Yes"]; check1 -> reduce_vol [label="No"]; reduce_vol -> check2; check2 -> success [label="Yes"]; check2 -> add_anti [label="No"]; add_anti -> check3; check3 -> success [label="Yes"]; check3 -> fail [label="No"]; } } Caption: A step-by-step workflow for troubleshooting when crystallization fails to occur.
Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This typically happens for two reasons:
-
The boiling point of the solvent is higher than the melting point of the impure compound.
-
The solution is too highly concentrated, causing the compound to come out of solution above its melting point.[7]
Oils rarely produce pure solids because impurities are often more soluble in the product oil than in the surrounding solvent. To resolve this:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add more of the primary solvent (10-25% more) to lower the saturation point. Allow the more dilute solution to cool much more slowly. An insulated container (like a beaker wrapped in glass wool) can help.
-
Lower the Cooling Temperature: Try cooling the solution to a much lower temperature (e.g., -20 °C or -78 °C) after the initial cooling to room temperature. The lower temperature may be below the freezing point of the oil.
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Recover the compound by evaporation and re-attempt the crystallization with a solvent that has a lower boiling point.
-
Trituration: If a small amount of oil forms, you can sometimes induce crystallization by scratching the oil vigorously with a spatula against the side of the flask. This process, called trituration, can sometimes convert the oil into a solid, which can then be recrystallized properly.
Q5: The crystallization happened too quickly, and the resulting solid looks amorphous or powdery. What went wrong?
A5: Rapid precipitation indicates that the solution was too highly supersaturated, often due to the solution being too concentrated or being cooled too quickly. This process traps solvent and impurities, leading to a low-purity, often powdery solid.
-
The Fix: Re-dissolve the solid by heating. Add a small amount of additional solvent (5-10% of the original volume) to ensure the solution is not oversaturated at the boiling point. Crucially, ensure the solution cools slowly . Let it cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is the most critical parameter for growing large, pure crystals.[7][8]
Q6: My final yield of crystalline product is very low. What are the likely causes and how can I improve it?
A6: A low yield is typically due to one of four factors:
-
Using too much solvent: The most common cause. A portion of your product will always remain dissolved in the mother liquor; using excess solvent maximizes this loss.[7] Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.
-
Premature crystallization: If crystals form in the funnel during a hot filtration step to remove insoluble impurities. Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated with hot solvent vapor before pouring your solution through.
-
The compound has significant solubility at low temperatures: Some compounds are simply too soluble in the chosen solvent, even when cold. Solution: Try a different solvent or a solvent/anti-solvent system.
-
Incomplete precipitation: Solution: Ensure you have allowed sufficient time for crystallization and have cooled the flask in an ice bath for at least 20-30 minutes before filtering to maximize the recovery of your solid. You can also attempt to obtain a "second crop" by evaporating a portion of the solvent from the filtrate and re-cooling.
Q7: The crystals are colored or appear impure. What purification steps should I consider?
A7: If the crude product contains colored impurities, a decolorizing agent may be necessary.
-
Activated Charcoal: After dissolving the crude solid in the hot solvent but before cooling, add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal has a high surface area and adsorbs large, colored, nonpolar impurity molecules.
-
Procedure: Add the charcoal to the hot solution, swirl, and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Then, proceed with the crystallization as usual.
-
Caution: Using too much charcoal can lead to a loss of your desired product, as it can also be adsorbed.[7]
Section 3: Protocols and Methodologies
Protocol 1: Standard Recrystallization from a Single Solvent (e.g., Isopropanol)
-
Place the crude Ethyl 2-(2-aminophenyl)acetate hydrochloride in an Erlenmeyer flask with a stir bar.
-
Add a small portion of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring.
-
Continue adding the solvent in small portions until the solid has just completely dissolved. Record this volume.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a benchtop.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Recrystallization using a Binary (Solvent/Anti-Solvent) System (e.g., Methanol/MTBE)
-
In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (e.g., methanol) at room temperature or with gentle warming.
-
While stirring at room temperature, add the "anti-solvent" (e.g., MTBE) dropwise until the solution becomes persistently turbid (cloudy).[13]
-
Add a few drops of the "good" solvent back into the mixture until it becomes clear again.
-
Cover the flask and let it stand undisturbed at room temperature. If no crystals form, place it in an ice bath or the freezer.
-
Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Section 4: Data and Visualization
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes for Amine Hydrochlorides |
| Water | 100 | 10.2 | High solubility, may require a polar organic anti-solvent like acetone or ethanol. |
| Methanol | 65 | 5.1 | Good solvent. Often requires a less polar anti-solvent (e.g., MTBE, Diethyl Ether).[14] |
| Ethanol | 78 | 4.3 | Good general-purpose solvent for salts.[1] |
| Isopropanol (IPA) | 82 | 3.9 | Excellent choice; lower polarity than ethanol often leads to better recovery. A preferred solvent for many HCl salts.[15] |
| Acetone | 56 | 5.1 | Can be effective, but its lower boiling point means less of a solubility gradient. |
| Ethyl Acetate | 77 | 4.4 | Generally a poor solvent for salts unless the molecule has significant nonpolar character. Can be used as an anti-solvent. |
| Diethyl Ether | 35 | 2.8 | Typically used as an anti-solvent. Highly volatile and flammable. |
| Hexanes/Heptane | 69 / 98 | ~0.1 | Insoluble. Used exclusively as anti-solvents.[16] |
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// Edges start -> test_sol; test_sol -> check_rt; check_rt -> too_soluble [label="Yes"]; check_rt -> check_hot [label="No"]; check_hot -> insoluble [label="No"]; check_hot -> check_cool [label="Yes"]; check_cool -> good_single [label="Yes"]; check_cool -> use_binary [label="No"]; } } Caption: A decision tree to guide the rational selection of a suitable recrystallization solvent system.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5743383, Ethyl 2-(2-aminophenyl)acetate. Retrieved from [Link]
-
Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. Retrieved from [Link]
- Unknown Author. (n.d.).
-
Various Authors. (2018). How to induce crystallization in a supersaturated solution. Quora. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
- Behr, A., et al. (1993). Process for recovery of amines and volatile acids from amine salts. U.S. Patent 5,227,483.
-
Nichols, L. (2022). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Harvard University, Department of Chemistry and Chemical Biology. (n.d.). Crystallization from a Supersaturated Solution. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Various Authors. (2023). Go-to recrystallization solvent mixtures. Reddit. Retrieved from [Link]
-
Various Authors. (2018). Ways of crashing out amines. Reddit. Retrieved from [Link]
-
Seely, O. (2022). Crystallization from a supersaturated solution. California State University Dominguez Hills. Retrieved from [Link]
- Unknown Author. (n.d.). SOP: CRYSTALLIZATION.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Dr. ANJIR. (2022). How to purify Amine? YouTube. Retrieved from [Link]
- FUJIFILM Wako. (n.d.). ANALYTICAL CHEMISTRY.
- Jo, K., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society.
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
Various Authors. (2018). What makes some things crystallize after supersaturation? Reddit. Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. US5227483A - Process for recovery of amines and volatile acids from amine salts - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. unifr.ch [unifr.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Crystallization from a Supersaturated Solution [chem.rutgers.edu]
- 11. mt.com [mt.com]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Online | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride (Couple amine HCL) Manufacturer and Suppliers [scimplify.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Technical Support Center: Optimization of Cyclization Reactions with Ethyl 2-(2-aminophenyl)acetate Hydrochloride
Welcome to the technical support center for Ethyl 2-(2-aminophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its use in cyclization reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to optimize your synthetic routes effectively.
Section 1: Intramolecular Cyclization to 2-Oxindoles
The synthesis of the 2-oxindole core is a common application of Ethyl 2-(2-aminophenyl)acetate. This reaction, while seemingly straightforward, is sensitive to several parameters that can significantly impact yield and purity.
Frequently Asked Questions (FAQs) for Oxindole Synthesis
Q1: What is the fundamental mechanism for the cyclization of Ethyl 2-(2-aminophenyl)acetate to 2-oxindole?
A1: The reaction proceeds via an intramolecular nucleophilic cyclization. The process begins with the deprotonation of the aniline nitrogen by a suitable base. This increases the nucleophilicity of the nitrogen, which then attacks the electrophilic carbonyl carbon of the ester group. This is followed by the elimination of ethanol to yield the five-membered lactam ring characteristic of the 2-oxindole structure.
Q2: How do I choose the right base for this cyclization, and why is it so critical?
A2: The choice of base is paramount as it must be strong enough to deprotonate the aniline hydrochloride salt to the free aniline and facilitate the cyclization, yet not so strong as to promote unwanted side reactions like hydrolysis of the ester.
-
Inorganic Bases: Weaker inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often a good starting point. They are generally sufficient to neutralize the hydrochloride and promote cyclization, especially with thermal assistance.
-
Organic Bases: Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also commonly used.[1] They act as both a base and a scavenger for the HCl generated. However, their basicity can sometimes lead to dimerization or polymerization if not carefully controlled. For challenging cyclizations, a stronger non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) might be considered, though optimization is crucial to avoid side product formation.
Troubleshooting Guide for Oxindole Synthesis
Problem 1: Low or no yield of 2-oxindole.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Basicity | Switch from a weak inorganic base (e.g., NaHCO₃) to a stronger organic base (e.g., TEA or DBU). | The aniline hydrochloride needs to be fully neutralized to the free, more nucleophilic aniline for the cyclization to occur efficiently. |
| Inappropriate Solvent | If using a non-polar solvent like toluene, switch to a polar aprotic solvent such as DMF or acetonitrile. | Polar aprotic solvents can better solvate the transition state of the cyclization, thereby lowering the activation energy and increasing the reaction rate.[2][3] |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing in a suitable solvent is often necessary. | Intramolecular cyclizations often have a significant activation energy barrier. Providing thermal energy helps overcome this barrier. |
| Water in the Reaction | Ensure all reagents and solvents are anhydrous. | Water can compete as a nucleophile, leading to hydrolysis of the ester starting material, which prevents cyclization. |
Problem 2: Formation of significant side products.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Dimerization/Polymerization | Decrease the reaction concentration (use more solvent). Use a slow addition of the starting material to the reaction mixture at an elevated temperature. | High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. Slow addition maintains a low concentration of the reactive species. |
| Decomposition | Lower the reaction temperature and extend the reaction time. | High temperatures can lead to the decomposition of the starting material or the product. A milder temperature for a longer duration can often provide a cleaner reaction profile. |
| Oxidation | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | The aniline moiety can be susceptible to oxidation, especially at elevated temperatures, leading to colored impurities. |
Experimental Protocol: General Procedure for 2-Oxindole Synthesis
-
To a solution of Ethyl 2-(2-aminophenyl)acetate hydrochloride (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add the selected base (e.g., Triethylamine, 2.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 2: Synthesis of 1,4-Benzodiazepine Derivatives
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a valuable precursor for the synthesis of various heterocyclic systems, including the pharmaceutically important 1,4-benzodiazepine core.[4][5] These syntheses often involve multi-step sequences.
Frequently Asked Questions (FAQs) for Benzodiazepine Synthesis
Q1: What is a common synthetic strategy to form a 1,4-benzodiazepine ring from Ethyl 2-(2-aminophenyl)acetate?
A1: A prevalent method involves a two-step process:
-
Amide Formation: The free amine of Ethyl 2-(2-aminophenyl)acetate (after neutralization of the hydrochloride salt) is first acylated with a suitable agent, such as an α-haloacetyl chloride (e.g., chloroacetyl chloride or bromoacetyl bromide).[6]
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where a newly introduced amine attacks the carbon bearing the halogen, forming the seven-membered diazepine ring.
Q2: I am having trouble with the initial acylation step. What are the common pitfalls?
A2: Issues in the acylation step often stem from:
-
Competing Reactions: The ester group can also react with the acylating agent, though this is generally less favorable than acylation of the more nucleophilic amine.
-
Diacylation: If the reaction conditions are too harsh, the nitrogen of the newly formed amide can be acylated again. To avoid this, use a controlled stoichiometry of the acylating agent and milder conditions.
-
Base Choice: A non-nucleophilic base like pyridine or triethylamine is typically used to scavenge the HCl produced during the acylation.[6]
Troubleshooting Guide for Benzodiazepine Synthesis
Problem: Low yield in the final cyclization step to form the benzodiazepine ring.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Steric Hindrance | If your substrate is sterically demanding, you may need more forcing conditions, such as higher temperatures or a stronger base. | Steric hindrance can slow down the rate of the intramolecular cyclization. Increased thermal energy can help overcome this. |
| Leaving Group Ability | If using a chloro-substituted intermediate, consider switching to a bromo- or iodo-substituted one. | Bromide and iodide are better leaving groups than chloride, which can facilitate the intramolecular nucleophilic substitution. |
| Solvent Effects | The choice of solvent is crucial. Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions.[3] | These solvents can stabilize the transition state of the nucleophilic substitution, thus increasing the reaction rate. |
Visualizing the Benzodiazepine Synthesis Workflow
Caption: Workflow for 1,4-Benzodiazepine Synthesis.
Section 3: Quinolone Synthesis Strategies
The synthesis of quinolone derivatives, which are important antibacterial agents, can also utilize precursors derived from Ethyl 2-(2-aminophenyl)acetate.[7][8] The strategies often involve building the quinolone core through reactions like the Gould-Jacobs reaction or other related cyclizations.
Frequently Asked Questions (FAQs) for Quinolone Synthesis
Q1: How can Ethyl 2-(2-aminophenyl)acetate be used in quinolone synthesis?
A1: While not a direct one-step precursor, derivatives of Ethyl 2-(2-aminophenyl)acetate can be key intermediates. For instance, the corresponding aniline can be reacted with a diethyl ethoxymethylenemalonate (EMME) or a similar β-ketoester equivalent. The resulting adduct can then undergo thermal cyclization to form the 4-hydroxyquinolone core, which can be further functionalized.
Q2: What are the critical parameters for the thermal cyclization step in quinolone synthesis?
A2: The thermal cyclization is often the most demanding step.
-
Temperature: High temperatures, often in the range of 250 °C, are typically required.
-
Solvent: A high-boiling point solvent like diphenyl ether is commonly used to achieve the necessary temperatures.[9]
-
Reaction Atmosphere: Performing the reaction under an inert atmosphere is advisable to prevent oxidative side reactions at these high temperatures.
Troubleshooting Guide for Quinolone Synthesis
Problem: Incomplete cyclization or decomposition during the high-temperature reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Temperature | Ensure the reaction medium is reaching the target temperature. Use a high-boiling point solvent and a suitable heating mantle. | The Conrad-Limpach and related quinolone syntheses are thermally driven cyclizations that require significant thermal energy to proceed. |
| Substrate Decomposition | If the starting material is sensitive, a catalyst might be necessary. Lewis acids or polyphosphoric acid (PPA) can sometimes promote cyclization at lower temperatures.[10] | Catalysts can provide an alternative, lower-energy reaction pathway, avoiding the need for harsh thermal conditions that can lead to decomposition. |
| Side Reactions | Ensure the starting materials are pure. Impurities can initiate polymerization or other unwanted side reactions at high temperatures. | Purity of reagents is critical in high-temperature reactions where side reactions can be easily initiated. |
Visualizing the Decision Process for Reaction Optimization
Caption: Troubleshooting logic for low-yield cyclizations.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone.
- ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect.
- PMC. (n.d.). Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models.
- MDPI. (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.
- PMC PubMed Central. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
- Journal of the American Chemical Society. (n.d.). Solvent effects in intramolecular Diels-Alder reactions of 2-furfuryl methyl fumarates: evidence for a polar transition state.
- Thieme. (2021). A de novo Synthesis of Oxindoles from Cyclohexanone-Derived -Keto-Ester Acceptors Using a Desaturative Amination–Cycliza.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. a.
- Wikipedia. (n.d.). Solvent effects.
- Organic Chemistry Portal. (n.d.). Oxindole synthesis.
- ResearchGate. (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines.
- PubMed. (n.d.). Synthesis and antibacterial activity of new N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones.
- Brieflands. (n.d.). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities.
- PMC. (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.
- NIH. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones.
- IntechOpen. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.
- Royal Society of Chemistry. (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation.
- PMC - NIH. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a).
Sources
- 1. Oxindole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and antibacterial activity of new N-[2-(thiophen-3-yl)ethyl] piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 2-(2-aminophenyl)acetate Hydrochloride
Welcome to the technical support guide for the purification of crude Ethyl 2-(2-aminophenyl)acetate hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products. This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format, complete with detailed protocols and the scientific rationale behind them.
Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants in your crude product. The synthesis of Ethyl 2-(2-aminophenyl)acetate, typically involving the reduction of a nitro group, can introduce several classes of impurities.
-
Unreacted Starting Materials: The most common impurity is often the precursor, ethyl 2-(2-nitrophenyl)acetate. Its presence indicates an incomplete reaction.
-
Reaction By-products: Side reactions can generate structurally similar molecules that are difficult to separate from the desired product.[1]
-
Decomposition Products: As an ester, the target compound is susceptible to hydrolysis, especially if exposed to harsh acidic or basic conditions in the presence of water, leading to the formation of 2-(2-aminophenyl)acetic acid.[1][2]
-
Colorimetric Impurities: Aromatic amines are notoriously prone to air oxidation, which can produce highly colored impurities, resulting in a product that is yellow, brown, or even pink instead of the desired off-white solid.
-
Residual Solvents and Reagents: Solvents used during the reaction or initial work-up (e.g., ethyl acetate, ethanol, toluene) may remain in the crude material.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
Q1: My crude product is a dark, oily, or tar-like substance that won't solidify. How can I proceed?
A1: This is a frequent issue where impurities suppress the melting point of the product and prevent crystallization. The dark color typically arises from oxidized aromatic amine species. A multi-step purification strategy involving an acid-base extraction is the most robust solution. This process cleans up the material significantly, allowing for subsequent crystallization.
The core principle is to convert the hydrochloride salt into its free amine form, which has drastically different solubility properties. The free amine is soluble in common organic solvents, while inorganic impurities are not.[3] This allows for a phase separation-based purification.
-
Causality: The hydrochloride salt is a polar, water-soluble compound. By neutralizing it with a mild base, you generate the free amine, which is significantly more lipophilic and prefers to dissolve in organic solvents like ethyl acetate or dichloromethane (DCM).[4] This allows you to wash away water-soluble impurities. Any acidic impurities, such as from ester hydrolysis, will be converted to their water-soluble salt form by the basic wash and also removed.[4]
-
Recommendation: Follow the detailed Protocol 1 for purification via acid-base extraction. This workflow is designed to remove a broad spectrum of impurities and is often the most effective first step for a very crude, oily product.
Q2: I attempted recrystallization, but my product remains colored (yellow, pink, or brown). How can I obtain a colorless or off-white solid?
A2: The color is due to trace amounts of highly conjugated, oxidized impurities. While these may be present in small quantities, their intense color makes them apparent. The most effective method for their removal is treatment with activated charcoal during recrystallization.
-
Causality: Activated charcoal has a very high surface area with a network of pores that adsorb large, flat, conjugated molecules—the typical structure of color bodies—while leaving your smaller product molecule in solution.
-
Recommendation: Perform a recrystallization using a suitable solvent system (see Table 1) but incorporate a charcoal treatment step. Refer to Protocol 2 for a detailed methodology. A key step is the hot filtration, which is necessary to remove the charcoal and prevent premature crystallization of your product.
Q3: My recovery after recrystallization is very low. What am I doing wrong?
A3: Low recovery is typically due to one of two reasons: using too much solvent or incomplete crystallization. The goal of recrystallization is to create a solution that is saturated with your compound at high temperature but supersaturated upon cooling.[5]
-
Causality & Troubleshooting Steps:
-
Excess Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. Adding too much will keep more of your product dissolved even at low temperatures.
-
Improper Cooling: Allow the hot, filtered solution to cool slowly to room temperature first. This promotes the formation of large, pure crystals. Rapid cooling by plunging the flask directly into an ice bath can trap impurities and lead to smaller, less-pure crystals. Once the solution has reached room temperature and crystal formation has begun, then place it in an ice-water bath for at least 30 minutes to maximize precipitation.[5]
-
Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve some of your product.[5]
-
Check the Mother Liquor: If recovery is still low, analyze the filtrate (mother liquor) by Thin Layer Chromatography (TLC) to see if a significant amount of product remains. If so, you may be able to recover more material by concentrating the mother liquor and performing a second recrystallization (yielding a "second crop" of crystals).
-
Q4: My NMR spectrum shows the presence of 2-(2-aminophenyl)acetic acid alongside my desired ester. How can I remove this acidic impurity?
A4: This indicates that some of your ester has hydrolyzed back to the parent carboxylic acid. Fortunately, the difference in acidity between the amine and the carboxylic acid provides a straightforward method for separation.
-
Causality: The carboxylic acid is acidic, while your target compound is basic (in its free amine form). You can exploit this by washing an organic solution of the free amine with a mild aqueous base like saturated sodium bicarbonate solution.[4] The bicarbonate is strong enough to deprotonate the carboxylic acid (forming a water-soluble carboxylate salt) but not strong enough to deprotonate the water and cause significant hydrolysis of the ester product.[4]
-
Recommendation: This impurity is effectively removed during the acid-base extraction detailed in Protocol 1 . Specifically, the wash with saturated aqueous sodium bicarbonate solution is designed to remove acidic contaminants.
Frequently Asked Questions (FAQs)
Q1: What is the best single method for purifying Ethyl 2-(2-aminophenyl)acetate hydrochloride?
A1: For a moderately pure crude solid, direct recrystallization from a suitable solvent like ethanol or an ethanol/ethyl acetate mixture is often sufficient. However, for highly impure, oily, or colored crude material, the most reliable and comprehensive method is an acid-base extraction to isolate the free amine, followed by re-formation of the hydrochloride salt and subsequent recrystallization.
Q2: Can I purify the hydrochloride salt directly using silica gel column chromatography?
A2: This is strongly discouraged. Amine hydrochloride salts are highly polar and acidic. They interact very strongly with the acidic silica gel stationary phase, leading to poor separation, severe peak tailing, and often irreversible adsorption to the column.[6] Chromatography should be performed on the neutral, free amine form. If chromatography is necessary, convert the salt to the free base (see Protocol 1, Steps 1-4 ), perform the chromatography, and then convert the purified amine back to the hydrochloride salt.
Q3: How do I choose the best solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For hydrochloride salts, polar solvents are a good starting point. You may need a mixed-solvent system to achieve the ideal solubility profile.[7]
-
Single Solvents: Ethanol, methanol, or isopropanol are excellent starting points.
-
Mixed Solvents: A common technique is to dissolve the compound in a minimum of a "good" hot solvent (like ethanol) and then add a "poor" or "anti-solvent" (like ethyl acetate, diethyl ether, or hexanes) dropwise until the solution becomes faintly cloudy (turbid).[7] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
| Solvent System | Role | Boiling Point (°C) | Notes |
| Ethanol | Single Solvent | 78 | A good general-purpose solvent for polar compounds. |
| Isopropanol | Single Solvent | 82 | Similar to ethanol, slightly less polar. |
| Ethanol / Ethyl Acetate | Mixed System | 78 / 77 | Dissolve in hot ethanol, add ethyl acetate as the anti-solvent. |
| Ethanol / Diethyl Ether | Mixed System | 78 / 35 | A very effective system, but use caution due to the high volatility and flammability of ether. |
Table 1: Recommended Recrystallization Solvents
Visualization of Purification Workflows
Logical Decision Workflow for Purification
The following diagram outlines a logical decision-making process for selecting the appropriate purification strategy based on the physical state of your crude product.
Caption: Decision tree for purification strategy.
Mechanism of Acid-Base Extraction
This diagram illustrates how different species partition between aqueous and organic layers during the acid-base extraction process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
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- 6. biotage.com [biotage.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Preventing the oxidation of the amino group in Ethyl 2-(2-aminophenyl)acetate hydrochloride
A Proactive Guide to Preventing Amino Group Oxidation
Welcome to the technical support center for Ethyl 2-(2-aminophenyl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. The primary challenge encountered when working with this and similar aromatic amines is the susceptibility of the amino group to oxidation, which can lead to colored impurities, reduced yields, and compromised product purity.
This document provides i[1][2]n-depth, experience-driven answers to common questions, troubleshooting strategies, and validated protocols to help you maintain the integrity of your compound throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of Ethyl 2-(2-aminophenyl)acetate hydrochloride turning yellow/brown upon storage?
This is a classic sign of oxidation. The amino group (-NH₂) on the phenyl ring is electron-rich, making it susceptible to oxidation, especially when exposed to atmospheric oxygen. This process can be accel[1]erated by light, heat, and the presence of trace metal impurities. The resulting oxidized species are often highly colored, leading to the discoloration of your material.
The hydrochloride salt f[1]orm significantly enhances stability compared to the free base. Protonation of the amino group reduces its electron-donating capacity, making it less prone to oxidation. However, prolonged or imp[3]roper storage can still lead to gradual degradation.
Q2: What are the optimal storage conditions to prevent oxidation?
To maximize the shelf-life and maintain the purity of Ethyl 2-(2-aminophenyl)acetate hydrochloride, adhere to the following storage protocols:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Reduces the rate of oxidative reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a primary oxidant. |
| Light | Amber Via[1][4]l / Protect from Light | Prevents photo-oxidation. |
| Container | Tightly Sealed, Clean Glass Vial | Prevents exposure to air and moisture. |
Q3: My reaction mixture is turning dark during the reaction. What's happening and how can I stop it?
A dark reaction mixture (often brown to black) is a strong indicator that the amino group is oxidizing under your reaction conditions. Several factors could be [1]at play:
-
Atmospheric Oxygen: If your reaction is open to the air, oxygen is the most likely culprit.
-
Oxidizing Reagents [4]or Catalysts: Certain reagents, particularly some metal salts, can act as oxidants or catalyze oxidation.
-
Solvent Impurities:[1] Peroxides in solvents like THF or ether can initiate oxidation.
-
High Temperature: [5] Elevated temperatures can accelerate the rate of oxidation.
-
pH: The rate of aniline oxidation can be pH-dependent.
Troubleshooting Flowch[1]art:
Caption: Troubleshooting workflow for diagnosing and preventing in-reaction oxidation.
Q4: I need to perform a reaction with the free base. How do I handle it without causing immediate oxidation?
Working with the free amine of Ethyl 2-(2-aminophenyl)acetate requires stringent measures to exclude oxygen.
Protocol 1: Neutralization and Extraction Under Inert Atmosphere
-
Setup: Assemble your reaction glassware and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Dissolution: Dissolve the Ethyl 2-(2-aminophenyl)acetate hydrochloride salt in deoxygenated water.
-
Neutralization: Cool the solution in an ice bath and slowly add a deoxygenated aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) while stirring until the pH is neutral to slightly basic.
-
Extraction: Quickly extract the free amine into a deoxygenated organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction under a blanket of inert gas.
-
Drying & Use: Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter under inert atmosphere, and use the resulting solution immediately in the subsequent reaction.
Key Causality: The free amine is significantly more electron-rich than its hydrochloride salt, making it much more susceptible to oxidation. Therefore, minimizing its[1] exposure time to potential oxidants, especially oxygen, is critical. Using deoxygenated solvents and an inert atmosphere is non-negotiable for maintaining purity.
Q5: Should I[4] consider using a protecting group for the amine?
Yes, if your reaction conditions are harsh (e.g., involving strong oxidants, electrophiles, or high heat), protecting the amino group is an excellent and often necessary strategy.
The Acetyl Group (Ac) [1]as a Protective Strategy:
The most common protecting group for anilines is the acetyl group, forming an acetanilide. This strategy is effective because the acetamido group is less activating than the amino group, thereby reducing its susceptibility to oxidation.
Caption: Workflow for using an acetyl protecting group strategy.
Protocol 2: Acetyl Protection of the Amino Group
-
Dissolve: Dissol[1]ve Ethyl 2-(2-aminophenyl)acetate hydrochloride in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Base: Add a base, such as pyridine or triethylamine (2-3 equivalents), to neutralize the hydrochloride and free the amine.
-
Acylate: Cool the mixture in an ice bath and add acetic anhydride (1.1-1.5 equivalents) dropwise.
-
React: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water, separate the organic layer, wash with dilute HCl (to remove excess base), then with NaHCO₃ solution, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected compound.
After your desired synthetic step, the acetyl group can be readily removed by acidic or basic hydrolysis to regenerate the free amine.
Analytical Tr[1]oubleshooting
Q6: How can I detect and quantify the level of oxidation in my sample?
Several analytical techniques can be employed to assess the purity of your compound and detect oxidative impurities.
| Technique | Observation |
| Thin-Layer Chromatography (TLC) | Oxidized impurities often appear as colored, more polar spots (lower Rf) compared to the starting material. |
| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method will show impurity peaks, typically eluting at different retention times than the main compound. This is the preferred method for quantification. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR may show broadening of aromatic signals or the appearance of new, complex signals in the aromatic region. The integration of the -NH₂ protons may also decrease. |
| Mass Spectrometry (MS) | Can be used to identify the mass of potential oxidation products, such as nitroso, nitro, or dimeric species. |
Developing a stability-indicating HPLC method early in your project is a trustworthy practice to ensure the quality of your material throughout its use.
References
[6]
-
Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 2015. [Link]
-
Mechanisms of oxidation of aniline and related compounds in basic solution. Journal of the American Chemical Society. [Link]
-
Oxidation of aniline using different reaction pathways. ResearchGate, 2008. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals, 2024. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications, 2023. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH, 2022. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. SciForschen. [Link]
-
Oxidation of Aniline using Different Reaction Pathways. Asian Publication Corporation, 2008. [Link]
-
Ways of crashing out amines. Reddit, 2018. [Link]
-
(PDF) Oxidation of amines at absorber conditions for CO 2 capture from flue gas. ResearchGate, 2011. [Link]
-
Ethyl 2-(2-aminophenyl)acetate. PubChem. [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... MDPI, 2022. [Link]
-
The Degradation Chemistry of Prasugrel Hydrochloride. ResearchGate. [Link]
-
Hydroxylamine. Wikipedia. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals, 2024. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants... ResearchGate, 2019. [Link]
-
How to prevent/minimize rapid air oxidation or arylamine... ResearchGate, 2012. [Link]
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles... ACS Omega, 2023. [Link]
-
4-Aminophenyl Acetate. Pharmaffiliates. [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts, 2022. [Link]
-
(3-aminophenyl) acetic acid. ChemBK. [Link]
-
How does Zn dust prevent the oxidation of aniline? Quora, 2019. [Link]
-
Amines. NCERT. [Link]
- Inhibition of amine oxidation.
-
Amine-Based Vapor Phase Corrosion Inhibitor Alternatives to Hydrazine... NACE International, 2018. [Link]
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- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to overcome poor solubility of Ethyl 2-(2-aminophenyl)acetate hydrochloride in organic solvents
Welcome to the technical support guide for Ethyl 2-(2-aminophenyl)acetate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this common chemical intermediate. Our goal is to provide not just solutions, but a foundational understanding of the principles governing solubility, enabling you to troubleshoot effectively and advance your research with confidence.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and dissolution of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Q1: Why is my Ethyl 2-(2-aminophenyl)acetate hydrochloride not dissolving in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?
Answer: The primary reason for the poor solubility of Ethyl 2-(2-aminophenyl)acetate hydrochloride in many organic solvents lies in its chemical structure: it is an amine salt. The molecule exists in an ionic form, where the primary amine group on the phenyl ring is protonated to an ammonium cation (-NH₃⁺), and is balanced by a chloride anion (Cl⁻).
This ionic character imparts several properties that hinder solubility in non-polar or weakly polar organic media:
-
High Polarity: The presence of a positive and negative charge makes the compound significantly more polar than its neutral (free amine) counterpart.
-
Strong Crystal Lattice Energy: In its solid state, the ionic compound is stabilized by strong electrostatic interactions forming a crystal lattice. Solvents with low dielectric constants, such as DCM or THF, lack the polarity needed to effectively solvate these ions and overcome the high lattice energy.
-
Hydrogen Bonding: The ammonium group is a strong hydrogen bond donor. While this aids solubility in polar protic solvents like water or methanol, it is incompatible with aprotic solvents that cannot participate in hydrogen bonding to the same extent.[1][2]
In essence, you are trying to dissolve a salt in a solvent that is better suited for neutral, non-polar organic molecules. The free amine form, Ethyl 2-(2-aminophenyl)acetate, is significantly less polar and will be readily soluble in a much broader range of organic solvents.[3][4][5]
Q2: Before attempting a chemical conversion, are there any quick physical methods I can try to improve dissolution?
Answer: Yes, several physical methods can help overcome kinetic barriers to dissolution, although they may not significantly alter the compound's thermodynamic solubility limit. These are excellent first steps:
-
Sonication: Using an ultrasonic bath can help break down particle agglomerates, increasing the surface area exposed to the solvent and accelerating the rate of dissolution.
-
Vigorous Agitation: Simple, vigorous stirring or vortexing can sometimes be sufficient for compounds that are sparingly soluble.
-
Gentle Heating: Cautiously increasing the temperature of the mixture can improve solubility. However, this must be done with care, as Ethyl 2-(2-aminophenyl)acetate and its derivatives can be susceptible to degradation or side reactions at elevated temperatures.[3] Always monitor for color changes and consider running a small-scale stability test first.
-
Solvent Re-evaluation: If your experimental protocol allows, consider starting with a more polar aprotic solvent where the salt may have higher intrinsic solubility, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3]
These methods are most effective when the compound is sparingly soluble rather than virtually insoluble. If you still observe a significant amount of undissolved solid, a chemical modification strategy is likely necessary.
Q3: What is the most reliable and standard method for dissolving this compound for reactions in solvents like DCM, THF, or Toluene?
Answer: The most robust and widely accepted strategy is to convert the hydrochloride salt to its corresponding free amine .[3][6] This process, often called "free-basing," involves a simple acid-base neutralization followed by a liquid-liquid extraction. By removing the proton from the ammonium group, you generate the neutral, less polar Ethyl 2-(2-aminophenyl)acetate, which is highly soluble in the aforementioned organic solvents.
This conversion is often a mandatory first step before proceeding with reactions such as N-alkylation, acylation, or amide coupling, where the free amine's lone pair of electrons is required to act as a nucleophile.[1]
A detailed, step-by-step protocol for this conversion is provided in the "Experimental Protocols" section of this guide.
Q4: My reaction conditions are sensitive to water, or I need to maintain the compound in its salt form. What are my options?
Answer: In situations where an aqueous workup is undesirable or the salt form is mechanistically important, the use of a co-solvent system is the preferred approach.[7][8]
Co-solvency involves adding a small volume of a miscible, more polar solvent (the co-solvent) to your primary, less polar solvent. This modifies the overall polarity and solvating properties of the solvent system, creating a more favorable environment for the ionic salt to dissolve.[9] For example, adding a small amount of methanol to a suspension of the hydrochloride salt in dichloromethane can significantly enhance solubility.[3]
The key is to use the minimum amount of co-solvent necessary to achieve dissolution, thereby minimizing its potential impact on your reaction. A screening protocol for identifying a suitable co-solvent system is detailed in the protocols section below.
Troubleshooting and Strategy Selection
The choice of solubilization strategy depends primarily on your experimental constraints. The following decision-making workflow can help you select the most appropriate method.
Caption: Decision tree for selecting a solubilization strategy.
Data Summary
The following table provides a qualitative summary of the expected solubility for Ethyl 2-(2-aminophenyl)acetate in both its hydrochloride salt and free amine forms across a range of common laboratory solvents.
| Solvent | Solvent Type | Solubility of HCl Salt | Solubility of Free Amine | Rationale |
| Water | Polar Protic | High | Low | The salt is ionic and readily solvated by water. |
| Methanol / Ethanol | Polar Protic | Moderate to High | High | Polar alcohols can solvate both the salt and the free amine effectively.[3] |
| Dichloromethane (DCM) | Weakly Polar Aprotic | Very Low | High | DCM is not polar enough to dissolve the salt but is an excellent solvent for the neutral free amine.[3] |
| Tetrahydrofuran (THF) | Weakly Polar Aprotic | Very Low | High | Similar to DCM, THF is a good solvent for the less polar free amine. |
| Ethyl Acetate (EtOAc) | Weakly Polar Aprotic | Very Low | High | The ester functionality makes it a suitable solvent for the free amine ester. |
| Hexanes / Heptane | Non-Polar | Insoluble | Moderate | The free amine has some polarity and may have limited solubility in pure alkanes. |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | High | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.[3] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | High | DMSO is a highly polar solvent that can effectively solvate both the salt and the free amine.[3] |
Experimental Protocols
Protocol 1: Conversion of Ethyl 2-(2-aminophenyl)acetate hydrochloride to its Free Amine
This protocol describes a standard, reliable method for generating the free amine from the hydrochloride salt for use in organic synthesis.
Principle: The hydrochloride salt is neutralized with a mild aqueous base. The resulting water-insoluble free amine is then extracted into an immiscible organic solvent.
Materials:
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃) or 5% aqueous sodium carbonate (Na₂CO₃)
-
An immiscible organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Ethyl 2-(2-aminophenyl)acetate hydrochloride in a minimal amount of deionized water in a beaker or flask.
-
Neutralization: Slowly add the saturated NaHCO₃ solution to the dissolved salt while stirring. Continue adding the base until CO₂ evolution (effervescence) ceases and the pH of the aqueous solution is ~8-9 (check with pH paper). The neutral free amine may precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel. Add a volume of the organic extraction solvent (e.g., DCM or Ethyl Acetate).
-
Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. The organic layer containing the free amine should be distinct from the aqueous layer.
-
Collection: Drain the organic layer into a clean flask.
-
Re-extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel and repeat the extraction process (steps 4-6). It is standard practice to perform a total of 2-3 extractions.
-
Combine & Wash: Combine all the collected organic extracts. Wash the combined organic layer with brine. This helps to remove the bulk of the dissolved water.
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and add a drying agent like anhydrous Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes until the organic solution is clear.
-
Isolation: Decant or filter the dried organic solution away from the drying agent into a round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator to yield the Ethyl 2-(2-aminophenyl)acetate free amine, typically as an oil or low-melting solid. The product can now be dissolved in the desired organic solvent for your reaction.
Caption: Workflow for salt-to-freebase liquid-liquid extraction.
Protocol 2: Developing a Co-solvent System
This protocol provides a method for empirically determining a suitable co-solvent to dissolve the hydrochloride salt without chemical conversion.
Principle: A small amount of a polar, miscible co-solvent is titrated into a suspension of the compound in the primary non-polar solvent until dissolution is achieved.
Materials:
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride
-
Primary reaction solvent (e.g., Dichloromethane)
-
A selection of potential co-solvents (e.g., Methanol, Ethanol, DMF)
-
Small vial or test tube
-
Magnetic stir bar and stir plate
-
Graduated pipettes or syringes
Procedure:
-
Initial Suspension: Place a known amount of Ethyl 2-(2-aminophenyl)acetate hydrochloride into a vial (e.g., 10 mg).
-
Add Primary Solvent: Add a volume of your primary reaction solvent that corresponds to your desired final reaction concentration (e.g., 1 mL for a 10 mg/mL concentration). Add a stir bar and begin stirring. You should observe a suspension of undissolved solid.
-
Co-solvent Titration: Using a pipette or syringe, add a small aliquot of the first co-solvent you wish to test (e.g., Methanol) to the suspension. A good starting point is ~1% of the total volume (e.g., 10 µL for a 1 mL total volume).
-
Observe: Stir for 2-3 minutes and observe if any of the solid dissolves.
-
Iterate: Continue adding the co-solvent in small, incremental amounts (e.g., 1-2% of the total volume at a time), allowing time for dissolution after each addition.
-
Endpoint: The endpoint is reached when the solution becomes clear. Record the total volume of co-solvent required.
-
Optimization: The ideal co-solvent system is one that achieves complete dissolution with the lowest possible percentage of co-solvent (typically <10% v/v). Repeat the screening process with other potential co-solvents to find the most efficient one.
-
Validation: Before scaling up, ensure that the chosen co-solvent system does not negatively impact your downstream reaction chemistry.
References
-
Slideshare. (n.d.). Cosolvency. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
ACS Publications. (2023). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]
-
BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]
-
PubChem. (n.d.). Ethyl 2-aminobenzoate. [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
Chemistry LibreTexts. (2014). Amines as Bases. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 87-25-2: Ethyl 2-Aminobenzoate | CymitQuimica [cymitquimica.com]
- 5. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvency | PPTX [slideshare.net]
- 8. wisdomlib.org [wisdomlib.org]
- 9. bepls.com [bepls.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with significant biological activities. Its structure, featuring a primary aromatic amine and an ethyl ester, makes it a versatile precursor for the synthesis of pharmaceuticals and other fine chemicals. This guide provides a comprehensive comparison of three distinct synthetic routes to this important intermediate, offering an in-depth analysis of their chemical principles, experimental protocols, and overall efficiency. The objective is to equip researchers and process chemists with the necessary information to select the most suitable synthetic strategy based on factors such as yield, cost, safety, and scalability.
Comparative Overview of Synthetic Strategies
Three primary synthetic strategies for the preparation of Ethyl 2-(2-aminophenyl)acetate hydrochloride are discussed and compared in this guide:
-
Route A: Reduction of Ethyl 2-(2-nitrophenyl)acetate: A classical and widely applicable approach involving the synthesis of a nitro-precursor followed by its reduction to the corresponding amine.
-
Route B: Synthesis from Isatoic Anhydride: A potentially more convergent approach utilizing the reactivity of isatoic anhydride with a C2-synthon.
-
Route C: Multi-step Synthesis from 2-Nitrobenzyl Cyanide: A lengthier but viable route that builds the molecule through a series of functional group transformations.
The following sections will delve into the specifics of each route, providing detailed experimental procedures and a critical evaluation of their respective advantages and disadvantages.
Route A: Reduction of Ethyl 2-(2-nitrophenyl)acetate
This is arguably the most common and well-established method for the synthesis of Ethyl 2-(2-aminophenyl)acetate. The strategy involves two key transformations: the esterification of 2-nitrophenylacetic acid to its ethyl ester, followed by the reduction of the nitro group to an amine.
Chemical Principles and Mechanistic Insights
The first step, a Fischer-Speier esterification, is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] The use of a large excess of the alcohol (ethanol) and a strong acid catalyst (like sulfuric acid) drives the equilibrium towards the formation of the ester.[2][3]
The second and crucial step is the reduction of the aromatic nitro group. This can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most prevalent.
-
Catalytic Hydrogenation: This method typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas.[4] The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed, leading to the selective reduction of the nitro group to an amine under relatively mild conditions.
-
Chemical Reduction: A common alternative involves the use of a metal in the presence of an acid or a salt. The Fe/NH4Cl system is a cost-effective and efficient choice for the reduction of nitroarenes.[5] In this reaction, iron acts as the electron donor, and the mildly acidic ammonium chloride provides the necessary protons for the reduction.[6]
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2-nitrophenyl)acetate
-
To a solution of 2-nitrophenylacetic acid (1 equivalent) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) cautiously with cooling.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Pour the residue into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford crude Ethyl 2-(2-nitrophenyl)acetate, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride
Method 1: Catalytic Hydrogenation
-
Dissolve Ethyl 2-(2-nitrophenyl)acetate (1 equivalent) in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (1-5 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel, evacuate the inert gas, and introduce hydrogen gas (typically via a balloon or from a pressurized cylinder).
-
Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases or TLC analysis indicates complete consumption of the starting material.
-
Carefully purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.
-
Collect the precipitated Ethyl 2-(2-aminophenyl)acetate hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Chemical Reduction with Fe/NH4Cl
-
To a mixture of Ethyl 2-(2-nitrophenyl)acetate (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5-10 equivalents) and iron powder (5-10 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, hot filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Form the hydrochloride salt as described in Method 1.
Route A: Summary and Evaluation
| Parameter | Fischer Esterification & Catalytic Hydrogenation | Fischer Esterification & Fe/NH4Cl Reduction |
| Overall Yield | Generally high (70-90%) | Good to high (65-85%) |
| Purity | High, often requires minimal purification | Good, may require purification to remove iron residues |
| Reaction Time | Esterification: 4-6h; Hydrogenation: 2-12h | Esterification: 4-6h; Reduction: 2-4h |
| Reagents & Cost | Pd/C is a precious metal catalyst, H2 gas requires specialized equipment. | Iron and NH4Cl are inexpensive and readily available. |
| Safety | Hydrogen gas is flammable and requires careful handling. Pd/C can be pyrophoric. | The reaction is exothermic and generates hydrogen in situ, requiring good ventilation. |
| Scalability | Readily scalable, though handling of H2 on a large scale can be challenging. | Highly scalable and often preferred in industrial settings due to lower cost and simpler setup. |
dot digraph "Route_A_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Caption: Synthetic workflow for Route A.
Route B: Synthesis from Isatoic Anhydride
This route offers a potentially more convergent synthesis, aiming to construct the target molecule from isatoic anhydride, a readily available and inexpensive starting material.[7] The key challenge lies in the regioselective introduction of the ethyl acetate moiety.
Chemical Principles and Mechanistic Insights
Isatoic anhydride is a cyclic anhydride of anthranilic acid and can undergo nucleophilic attack at two electrophilic carbonyl centers. Reaction with strong nucleophiles can lead to ring-opening. A plausible, though not explicitly reported, approach involves the reaction of isatoic anhydride with the enolate of ethyl acetate. The enolate would attack one of the carbonyl groups, leading to a ring-opened intermediate that, upon decarboxylation and workup, could yield the desired product. A related reaction is the condensation of isatoic anhydride with the enolate of ethyl acetoacetate to form quinolines, which supports the feasibility of the initial nucleophilic attack.[8]
Another potential, yet less direct, method could involve the reaction of isatoic anhydride with ethyl diazoacetate in the presence of a suitable catalyst, which could lead to a ring expansion or rearrangement to form the desired product, though this remains speculative without experimental validation.[9][10]
Proposed Experimental Protocol
Disclaimer: The following protocol is a proposed route based on established chemical principles and has not been directly sourced from a published procedure for this specific transformation.
-
Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at low temperature (-78 °C).
-
Slowly add ethyl acetate (1.1 equivalents) to the LDA solution to generate the lithium enolate.
-
In a separate flask, dissolve isatoic anhydride (1 equivalent) in anhydrous THF.
-
Add the solution of isatoic anhydride dropwise to the pre-formed enolate solution at -78 °C.
-
Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Form the hydrochloride salt as described in Route A.
Route B: Summary and Evaluation
| Parameter | Synthesis from Isatoic Anhydride |
| Overall Yield | Potentially moderate to good, but requires optimization. |
| Purity | Likely to require significant purification to remove byproducts. |
| Reaction Time | Potentially short for the key coupling step. |
| Reagents & Cost | Isatoic anhydride and ethyl acetate are inexpensive. LDA is a common but moisture-sensitive reagent. |
| Safety | Requires handling of pyrophoric and moisture-sensitive reagents (LDA). Low temperatures are necessary. |
| Scalability | Scalability may be challenging due to the use of cryogenic temperatures and highly reactive intermediates. |
dot digraph "Route_B_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Caption: Proposed synthetic workflow for Route B.
Route C: Multi-step Synthesis from 2-Nitrobenzyl Cyanide
This route builds the carbon framework first and then modifies the functional groups. It is a longer sequence compared to the other routes but utilizes well-understood and reliable chemical transformations.
Chemical Principles and Mechanistic Insights
The synthesis begins with the formation of 2-nitrobenzyl cyanide, typically from the reaction of 2-nitrobenzyl bromide with a cyanide salt (e.g., sodium cyanide) in a nucleophilic substitution reaction.[11] The next step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often using a mixture of sulfuric acid and water, is a common and effective method.[12]
Once 2-nitrophenylacetic acid is obtained, the synthesis converges with Route A, involving Fischer esterification to form Ethyl 2-(2-nitrophenyl)acetate, followed by the reduction of the nitro group to the amine.
Experimental Protocols
Step 1: Synthesis of 2-Nitrobenzyl Cyanide
-
In a suitable flask, dissolve sodium cyanide (1.1 equivalents) in a mixture of water and a polar aprotic solvent like DMSO or DMF.
-
Add a solution of 2-nitrobenzyl bromide (1 equivalent) in the same solvent dropwise to the cyanide solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude 2-nitrobenzyl cyanide can be purified by recrystallization or column chromatography.
Step 2: Hydrolysis to 2-Nitrophenylacetic Acid
-
To 2-nitrobenzyl cyanide (1 equivalent), add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated 2-nitrophenylacetic acid is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent if necessary.
Steps 3 & 4: Esterification and Reduction
-
Follow the procedures outlined in Route A for the esterification of 2-nitrophenylacetic acid and the subsequent reduction of the nitro group to obtain Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Route C: Summary and Evaluation
| Parameter | Synthesis from 2-Nitrobenzyl Cyanide |
| Overall Yield | Moderate, due to the multi-step nature of the synthesis. |
| Purity | Generally good, with purification possible at each step. |
| Reaction Time | Long, as it involves multiple, distinct reaction steps. |
| Reagents & Cost | 2-nitrobenzyl bromide can be a lachrymator. Sodium cyanide is highly toxic. Other reagents are common and relatively inexpensive. |
| Safety | Involves the use of highly toxic sodium cyanide, which requires stringent safety precautions. 2-nitrobenzyl bromide is a lachrymator. |
| Scalability | Scalable, but the handling of large quantities of cyanide can be a significant operational hazard. |
dot digraph "Route_C_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Caption: Synthetic workflow for Route C.
Overall Comparison and Conclusion
| Feature | Route A: Reduction of Nitro-ester | Route B: From Isatoic Anhydride | Route C: From 2-Nitrobenzyl Cyanide |
| Number of Steps | 2-3 (from 2-nitrophenylacetic acid) | 1-2 (proposed) | 4 |
| Overall Yield | High | Potentially Moderate | Moderate |
| Cost-Effectiveness | Moderate to High (depends on reduction method) | Potentially High | Moderate |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalyst (Pd/C) or exothermic reaction (Fe/NH₄Cl) | Pyrophoric and moisture-sensitive reagents (LDA) | Highly toxic cyanide, lachrymatory starting material |
| Scalability | Good, especially with Fe/NH₄Cl reduction | Challenging | Moderate, with significant safety considerations |
| Versatility | High, reduction methods are well-established for various substrates. | Moderate, may not be general for substituted analogs. | Moderate, relies on the availability of the corresponding benzyl halide. |
For most laboratory and industrial applications, Route A, particularly utilizing the Fe/NH4Cl reduction method, presents the most balanced and practical approach for the synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride. It offers a good combination of high yields, low-cost and readily available reagents, and straightforward scalability, despite the need to handle an exothermic reaction. While catalytic hydrogenation provides high purity, the associated costs and safety infrastructure for handling hydrogen gas may be limiting factors for some.
Route C is a viable alternative, especially if 2-nitrobenzyl cyanide is a readily available starting material. However, the significant safety hazards associated with the use of sodium cyanide make it a less desirable option unless appropriate handling facilities are in place.
Route B , while intellectually appealing due to its convergency, remains a speculative pathway that requires significant experimental validation and optimization. The harsh conditions and use of highly reactive intermediates may limit its practical applicability.
Ultimately, the choice of the synthetic route will depend on the specific requirements of the researcher or organization, including scale, budget, available equipment, and safety protocols. This guide provides the foundational information to make an informed decision for the efficient and safe synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
References
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- El-Shaieb, K. M., & Jones, P. G. (2012). Synthesis of 2-(2-Aminophenyl)-4-arylquinazoline Derivatives by Reaction of 2-Aminoarylbenzimidamides with Isatoic Anhydride.
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- Simonov, P. A., et al. (2007). Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts.
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- PubChem. (n.d.). Ethyl (4-aminophenyl)acetate--hydrogen chloride (1/1).
- Wanner, M. J., & Koomen, G.-J. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Beilstein Journal of Organic Chemistry, 14, 229-236.
- Al-Zaydi, K. M. (2010). Utility of 1-(4-Substituted Aminophenyl)Ethanones in Heterocyclic Synthesis Part(II).
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
Introduction: Beyond the Formula
In the landscape of pharmaceutical development and fine chemical synthesis, the molecular structure is the bedrock of function. Ethyl 2-(2-aminophenyl)acetate hydrochloride is a key intermediate whose purity and structural integrity are paramount for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). Simply confirming a molecular formula of C₁₀H₁₄ClNO₂ is insufficient; a rigorous, multi-faceted validation is required to ensure the precise arrangement of every atom and functional group. Misidentification of isomers, such as the para- or meta-substituted analogues, could lead to failed syntheses, impure products, and significant safety concerns.
This guide provides an in-depth, experience-driven comparison of orthogonal spectroscopic techniques for the definitive structural elucidation of Ethyl 2-(2-aminophenyl)acetate hydrochloride. We will move beyond rote data reporting to explain the causality behind experimental choices, establishing a self-validating system of analysis. This approach is critical for researchers, scientists, and drug development professionals who rely on accuracy and reproducibility. The methodologies discussed herein are grounded in established standards, including recommendations from the International Union of Pure and Applied Chemistry (IUPAC) for data reporting and management, ensuring that data is not only accurate but also FAIR (Findable, Accessible, Interoperable, and Reusable).[1][2][3]
Part 1: The Experimental Framework for Unambiguous Validation
A robust analytical strategy does not rely on a single technique but rather on the convergence of evidence from multiple, independent methods. Here, we employ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Causality: NMR provides the most detailed information about the carbon-hydrogen framework. We choose Deuterated Dimethyl Sulfoxide (DMSO-d₆) as the solvent due to the compound's hydrochloride salt form; its polarity ensures good solubility, and its ability to participate in hydrogen bonding allows for the observation of exchangeable protons from the ammonium (-NH₃⁺) group. Tetramethylsilane (TMS) is used as the internal standard, as per IUPAC recommendations, to set the chemical shift reference to 0 ppm.[4]
Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of Ethyl 2-(2-aminophenyl)acetate hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.
-
Instrument Setup: Calibrate and shim the 400 MHz NMR spectrometer until optimal field homogeneity is achieved.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Collect 16 scans and apply a Fourier transform with an exponential line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum. Integrate all peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a 30-degree pulse width with a relaxation delay of 5 seconds to ensure adequate relaxation of quaternary carbons.
-
Collect 1024 scans.
-
Process the data with a 1.0 Hz line broadening.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
Causality: FT-IR is exceptionally sensitive to the presence of specific functional groups, which act as structural "signposts." The C=O of the ester, the N-H bonds of the ammonium salt, and the C-O ester linkage all have characteristic absorption frequencies. The solid-state KBr pellet method is chosen to eliminate solvent interference and provide a clear spectrum of the analyte in its native salt form.
Methodology:
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, FT-IR grade Potassium Bromide (KBr) in an agate mortar and pestle. Grind until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply 8-10 tons of pressure for 2 minutes to form a transparent or translucent pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum from 4000 to 400 cm⁻¹.
-
Co-add 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
Causality: MS provides the molecular weight of the compound, which is a fundamental validation checkpoint. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-ionized salt. It is a soft ionization method that typically keeps the molecule intact, allowing for the clear observation of the protonated molecular ion of the free base, [M+H]⁺.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of methanol and deionized water with 0.1% formic acid. The acid helps ensure efficient protonation.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a flow rate of 10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation temperature) to maximize the signal of the molecular ion.
-
Part 2: Data Interpretation and Structural Elucidation
The following data represents a typical, high-quality dataset obtained for a validated sample of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
¹H NMR Analysis
The ¹H NMR spectrum provides a complete proton inventory. The integration values confirm the number of protons in each unique environment, while the splitting patterns reveal neighboring proton relationships, confirming the connectivity of the molecular fragments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1.21 | Triplet (t) | 3H | -O-CH₂-CH₃ | Triplet due to coupling with the adjacent 2 protons of the methylene group. |
| 3.75 | Singlet (s) | 2H | Ar-CH₂ -COO | Singlet as there are no adjacent protons. Position is deshielded by the aromatic ring and carbonyl. |
| 4.13 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Quartet due to coupling with the 3 protons of the adjacent methyl group. Deshielded by the ester oxygen. |
| 7.18 - 7.35 | Multiplet (m) | 4H | Aromatic H | Complex multiplet pattern characteristic of an ortho-substituted benzene ring. |
| 9.85 | Broad Singlet | 3H | Ar-NH₃ ⁺ | Broad, downfield signal typical of acidic, exchangeable ammonium protons in DMSO-d₆. |
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum confirms the carbon backbone of the molecule, including the quaternary carbons that are invisible in the ¹H NMR spectrum.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 14.0 | -O-CH₂-CH₃ | Typical upfield shift for a terminal methyl carbon. |
| 39.5 | Ar-CH₂ -COO | Methylene carbon shielded relative to the ester methylene. |
| 61.2 | -O-CH₂ -CH₃ | Methylene carbon deshielded by the adjacent electronegative oxygen atom. |
| 123.9 | Aromatic C -NH₃⁺ | Quaternary aromatic carbon attached to the ammonium group. |
| 127.8 | Aromatic C H | Aromatic methine carbon. |
| 129.5 | Aromatic C H | Aromatic methine carbon. |
| 130.1 | Aromatic C H | Aromatic methine carbon. |
| 131.5 | Aromatic C H | Aromatic methine carbon. |
| 134.2 | Aromatic C -CH₂ | Quaternary aromatic carbon attached to the acetate side chain. |
| 170.8 | C =O | Downfield shift characteristic of an ester carbonyl carbon.[5] |
FT-IR Analysis
The FT-IR spectrum validates the presence of key functional groups, corroborating the assignments made by NMR.
| Frequency (cm⁻¹) | Assignment | Rationale |
| 2800-3100 (broad) | N-H stretch | Broad absorption characteristic of the N-H stretching vibrations in an ammonium (R-NH₃⁺) salt. |
| 1738 | C=O stretch | Strong, sharp absorption indicative of a saturated ester carbonyl group. |
| 1605, 1490 | C=C stretch | Absorptions corresponding to aromatic ring stretching. |
| 1225 | C-O stretch | Strong absorption from the ester C-O single bond stretch. |
| 755 | C-H bend | Strong absorption characteristic of ortho-disubstitution on a benzene ring. |
Mass Spectrometry Analysis
The ESI-MS data provides the definitive molecular weight of the parent free base. The molecular formula of the free base is C₁₀H₁₃NO₂ with an exact mass of 179.0946 Da.[6][7]
| m/z | Assignment | Rationale |
| 180.1 | [M+H]⁺ | The protonated molecular ion of the free base, confirming the molecular weight of 179. |
| 134.1 | [M+H - C₂H₅OH]⁺ | Loss of a neutral ethanol molecule from the protonated molecular ion. |
| 106.1 | [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 134 fragment. |
Part 3: Comparative Validation and Isomer Differentiation
The true power of this multi-technique approach lies in its ability to definitively exclude other possible structures. For instance, let's compare our validated structure with its para-substituted isomer, Ethyl 2-(4-aminophenyl)acetate.
| Feature | Validated Ortho Isomer | Hypothetical Para Isomer | Reason for Difference |
| ¹H NMR (Aromatic) | Complex multiplet (ABCD system) from 7.18-7.35 ppm. | Two distinct doublets (AA'BB' system), one around 6.6 ppm and one around 7.0 ppm. | The high symmetry of the para isomer simplifies the aromatic splitting pattern significantly. |
| FT-IR (C-H bend) | Strong band at ~755 cm⁻¹. | Strong band at ~820 cm⁻¹. | The out-of-plane C-H bending frequency is highly diagnostic of the benzene substitution pattern. |
| ¹³C NMR (Aromatic) | 6 distinct aromatic signals. | 4 distinct aromatic signals (2 CH, 2 quaternary) due to symmetry. | Symmetry reduces the number of unique carbon environments. |
This comparative analysis demonstrates that the collected data is only consistent with the ortho-substituted structure.
Conclusion
The structural validation of Ethyl 2-(2-aminophenyl)acetate hydrochloride is achieved not by a single measurement, but by the overwhelming, self-consistent agreement across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H NMR confirms the proton environment and connectivity, the ¹³C NMR validates the carbon framework, FT-IR identifies the essential functional groups, and MS locks in the molecular weight.
This rigorous, multi-faceted approach provides the highest degree of confidence, ensuring the identity and purity of this critical chemical intermediate. By grounding these protocols in established standards and explaining the scientific rationale, we create a trustworthy and reproducible system for validation, which is indispensable in the high-stakes environment of pharmaceutical research and development.[8][9]
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Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. IUPAC. [Link]
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Hanson, R. M., et al. (2021). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-aminophenyl)acetate. PubChem. [Link]
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University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. University of Puget Sound. [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Study of the Reactivity of Ortho, Meta, and Para Isomers of Aminophenylacetate Esters: A Guide for Researchers
Introduction
In the realms of drug development and organic synthesis, the nuanced reactivity of positional isomers can have profound implications. The seemingly subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's chemical properties, influencing everything from its efficacy as a therapeutic agent to its viability as a synthetic intermediate. This guide provides a comprehensive comparative analysis of the reactivity of ortho, meta, and para isomers of aminophenylacetate esters, with a specific focus on their hydrolysis. An understanding of the hydrolytic stability of these esters is particularly crucial for the design of prodrugs, where controlled release of an active pharmaceutical ingredient is paramount.
Theoretical Background: Unraveling the Factors Governing Reactivity
The rate of hydrolysis of an ester is primarily dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In the case of aminophenylacetate isomers, the key variables are the electronic and steric effects exerted by the amino (-NH₂) group from the ortho, meta, and para positions.
Electronic Effects
The amino group influences the electron density of the phenyl ring and, consequently, the reactivity of the ester functionality through a combination of resonance and inductive effects.
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a withdrawal of electron density through the sigma (σ) bonds. This effect is distance-dependent and deactivates the ring to some extent, making the carbonyl carbon slightly more electrophilic.
-
Resonance Effect (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene ring. This electron-donating effect is most pronounced when the amino group is in the ortho or para position relative to the ester group.
The interplay of these effects is position-dependent:
-
Para-isomer: The strong electron-donating resonance effect (+R) from the amino group directly counteracts the electron-withdrawing nature of the ester group. This significantly increases the electron density on the carbonyl carbon, reducing its electrophilicity and thus decreasing the rate of nucleophilic attack. The -I effect is weaker at this distance.
-
Meta-isomer: The amino group in the meta position cannot exert a direct resonance effect on the ester group. Therefore, its primary influence is an electron-withdrawing inductive effect (-I), which slightly increases the electrophilicity of the carbonyl carbon and, consequently, the rate of hydrolysis compared to an unsubstituted phenylacetate.
-
Ortho-isomer: The electronic effects in the ortho isomer are a complex combination of a strong +R effect, a strong -I effect due to proximity, and potential intramolecular interactions such as hydrogen bonding, which could influence the reaction mechanism.
Caption: Electronic effects of the amino group on the reactivity of the ester.
Steric Effects
Steric hindrance plays a crucial role, particularly for the ortho isomer. The proximity of the amino group to the ester functionality can physically obstruct the approach of a nucleophile (such as a hydroxide ion or a water molecule) to the carbonyl carbon. This steric impediment is expected to significantly slow down the rate of hydrolysis for the ortho-isomer compared to the meta and para isomers, where the substituent is more remote.
Caption: Steric hindrance in ortho-aminophenylacetate.
Comparative Analysis of Reactivity
Based on the theoretical principles outlined above, we can predict the relative rates of hydrolysis for the three isomers.
Predicted Order of Reactivity in Base-Catalyzed Hydrolysis
Under basic conditions, the nucleophile is the hydroxide ion (OH⁻). The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.
-
para-Aminophenylacetate: The strong electron-donating resonance effect of the amino group will significantly decrease the electrophilicity of the carbonyl carbon, making it the least reactive isomer.
-
meta-Aminophenylacetate: The dominant electron-withdrawing inductive effect of the amino group will slightly increase the electrophilicity of the carbonyl carbon, making it the most reactive of the three.
-
ortho-Aminophenylacetate: While the electronic effects are complex, the significant steric hindrance from the adjacent amino group is expected to be the overriding factor, substantially slowing down the reaction rate. Therefore, its reactivity is predicted to be intermediate, but likely closer to that of the para isomer.
Predicted Reactivity Order (Base-Catalyzed): meta > ortho > para
Quantitative Data Summary
While direct experimental kinetic data for the hydrolysis of all three aminophenylacetate isomers under identical conditions is scarce, we can compile a semi-quantitative comparison based on the Hammett equation and data from related substituted phenyl esters. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction to the substituent constant (σ) and the reaction constant (ρ). For the hydrolysis of phenyl esters, ρ is positive, indicating that electron-withdrawing groups (positive σ) accelerate the reaction, while electron-donating groups (negative σ) retard it.
| Isomer | Dominant Effect(s) | Hammett σ Constant (for -NH₂) | Predicted Relative Rate of Hydrolysis (Base-Catalyzed) |
| Ortho | Steric Hindrance, -I, +R | N/A (Ortho effects are complex and not well-described by a single σ value) | Slow |
| Meta | -I (Electron-withdrawing) | σ_m = -0.16 | Fastest |
| Para | +R (Electron-donating) | σ_p = -0.66 | Slowest |
Note: Hammett constants are for the amino group on a benzoic acid system but provide a good approximation of the electronic effects in this context.
Experimental Protocol for Kinetic Analysis of Ester Hydrolysis
To empirically determine the hydrolysis rates of the aminophenylacetate isomers, a UV-Vis spectrophotometric assay can be employed. This method monitors the increase in absorbance of the phenolate product over time.
Materials and Reagents
-
Ortho-, meta-, and para-aminophenylacetate
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Buffer solutions of desired pH (e.g., phosphate buffer for near-neutral pH)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostatted cell holder
Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of ester hydrolysis.
Step-by-Step Procedure
-
Preparation: Prepare stock solutions of each aminophenylacetate isomer in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration. Prepare a solution of NaOH or a buffer of the desired pH in deionized water.
-
Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for the expected aminophenolate product. Equilibrate the instrument and the thermostatted cell holder to the desired reaction temperature.
-
Reaction Initiation: Pipette a known volume of the NaOH or buffer solution into a quartz cuvette and place it in the cell holder. Allow the solution to reach thermal equilibrium. To initiate the reaction, inject a small, known volume of the ester stock solution into the cuvette, and quickly mix by inverting the cuvette (with a stopper) or by gentle pipetting.
-
Data Acquisition: Immediately begin recording the absorbance as a function of time. Collect data at regular intervals until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Data Analysis: Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. For a pseudo-first-order reaction (with [OH⁻] >> [ester]), the observed rate constant (k_obs) can be calculated by fitting the data to the integrated rate law: ln(A∞ - At) = -k_obs*t + ln(A∞ - A₀), where A∞ is the absorbance at the completion of the reaction, At is the absorbance at time t, and A₀ is the initial absorbance.
Discussion and Mechanistic Interpretation
The predicted order of reactivity (meta > ortho > para) for the base-catalyzed hydrolysis of aminophenylacetate isomers is a direct consequence of the interplay between electronic and steric effects.
The significantly slower rate of the para-isomer is a classic example of the dominance of the electron-donating resonance effect. The delocalization of the amino group's lone pair into the ring increases the electron density at the carbonyl carbon, making it a less favorable target for the nucleophilic hydroxide ion.
The enhanced reactivity of the meta-isomer highlights the importance of the inductive effect when resonance is not a factor. The electron-withdrawing nature of the nitrogen atom, transmitted through the sigma bonds, slightly depletes the electron density at the reaction center, thus accelerating the rate of hydrolysis relative to the para isomer and likely the unsubstituted phenylacetate.
The case of the ortho-isomer is the most complex. While the electronic effects (+R and -I) are both strong due to proximity, the overwhelming influence is predicted to be steric hindrance. The bulky amino group adjacent to the ester functionality creates a crowded environment that impedes the approach of the hydroxide ion. This steric shield is expected to significantly retard the reaction rate, placing it below that of the meta isomer.
The general mechanism for base-catalyzed ester hydrolysis proceeds through a tetrahedral intermediate. The stability of this intermediate is also influenced by the substituent. Electron-withdrawing groups can stabilize the negatively charged intermediate, while electron-donating groups destabilize it.
Caption: General mechanism for base-catalyzed ester hydrolysis.
Conclusion
The positional isomerism of the amino group in aminophenylacetate esters has a profound and predictable impact on their hydrolytic reactivity. The interplay of electronic (resonance and inductive) and steric effects dictates the rate of hydrolysis. The meta isomer is predicted to be the most reactive due to the dominance of the electron-withdrawing inductive effect. Conversely, the para isomer is expected to be the least reactive owing to the strong electron-donating resonance effect. The reactivity of the ortho isomer is anticipated to be significantly diminished by steric hindrance.
For researchers in drug development, these differences are of paramount importance. The hydrolytic stability of an ester prodrug can be fine-tuned by strategic placement of substituents on the aromatic ring, thereby controlling the rate of drug release in vivo. A thorough understanding of these structure-activity relationships is, therefore, an indispensable tool in the design of more effective and reliable therapeutic agents. The experimental protocol provided in this guide offers a robust framework for the empirical validation of these principles.
References
- Hydrolysis Risks: Why Certain Esters Break Down in W
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Ortho, Para, Meta. Chemistry Steps. [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Experiment C: Hydrolysis of a Carboxylic Acid Ester. University of California, Santa Barbara. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-(2-aminophenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization and quantification of Ethyl 2-(2-aminophenyl)acetate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, my objective is to move beyond procedural checklists and delve into the causality behind experimental design, ensuring that each protocol is a self-validating system.
This document will explore a primary, high-performance liquid chromatography (HPLC) method, detailing its validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] Furthermore, it will present a comparative analysis with a classical titrimetric method, offering a nuanced perspective on method selection based on the specific analytical challenge at hand.
The Critical Role of Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5][6] For a compound like Ethyl 2-(2-aminophenyl)acetate hydrochloride, this ensures the reliability of data that informs critical decisions throughout the drug development lifecycle, from API characterization to formulation stability and quality control. The principles laid out by regulatory bodies such as the FDA and the guidance from the United States Pharmacopeia (USP) provide a framework for this process.[7][8][9][10]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse of the modern pharmaceutical analysis laboratory, prized for its high resolution, sensitivity, and specificity. For the analysis of Ethyl 2-(2-aminophenyl)acetate hydrochloride, a reversed-phase HPLC method with UV detection is the logical primary choice, capable of separating the analyte from potential impurities and degradation products.
Experimental Protocol: HPLC-UV Method for Ethyl 2-(2-aminophenyl)acetate hydrochloride
This protocol is a robust starting point for the development and validation of a quantitative method for Ethyl 2-(2-aminophenyl)acetate hydrochloride.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure separation from potential impurities.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH adjusted to 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-30 min: 20% B (re-equilibration).
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the chromophore of the aminophenyl group).
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST): Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed.
-
Procedure: Five replicate injections of a standard solution of Ethyl 2-(2-aminophenyl)acetate hydrochloride (e.g., 50 µg/mL).
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
-
Validation of the HPLC-UV Method
The validation of this method must be a systematic process, with each parameter demonstrating the method's fitness for purpose. The following is a comprehensive validation plan based on ICH Q2(R2) guidelines.[1][3][4]
1. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]
-
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a standard solution of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
-
Analyze a sample of the drug substance spiked with known related substances and potential impurities.
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the drug substance. Analyze the stressed samples to demonstrate that the degradation peaks are resolved from the main analyte peak.
-
2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of Ethyl 2-(2-aminophenyl)acetate hydrochloride across a range of 50% to 150% of the expected working concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Experimental Protocol:
-
Perform recovery studies by spiking a placebo or a known matrix with the drug substance at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
4. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of the drug substance at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Compare the results from both studies.
-
-
5. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Experimental Protocol:
-
Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 5 °C).
-
Mobile phase pH (± 0.2 units).
-
Mobile phase composition (± 2% organic).
-
-
Analyze a standard solution under each modified condition and assess the impact on the system suitability parameters and the assay results.
-
6. Limits of Detection (LOD) and Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Workflow for HPLC Method Validation
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- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. eurl-pesticides.eu [eurl-pesticides.eu]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Compounds from Ethyl 2-(2-aminophenyl)acetate Hydrochloride
Introduction: The Versatility of the Ethyl 2-(2-aminophenyl)acetate Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the novelty, diversity, and potential bioactivity of a compound library. Ethyl 2-(2-aminophenyl)acetate hydrochloride is a premier example of such a versatile starting block. Its intrinsic structure, featuring a reactive primary amine ortho to an ester group on a phenyl ring, provides an ideal framework for constructing a variety of fused heterocyclic systems. This guide focuses on a particularly fruitful synthetic pathway: the one-pot, three-component synthesis of 3-hydroxy-2-styryl-4(3H)-quinazolinones, a class of compounds with significant therapeutic potential.
Quinazolinones, characterized by their fused benzene and pyrimidine ring system, are recognized as "privileged structures" in drug discovery. This is due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects. By leveraging the unique reactivity of Ethyl 2-(2-aminophenyl)acetate, researchers can efficiently generate libraries of novel quinazolinone derivatives for biological screening. This guide provides a comparative analysis of their biological activities, detailed protocols for essential screening assays, and insights into the structure-activity relationships that govern their potency.
Synthetic Strategy: A One-Pot Pathway to Novel Quinazolinones
The power of Ethyl 2-(2-aminophenyl)acetate as a precursor lies in its ability to undergo efficient cyclocondensation reactions. A highly effective method involves a one-pot, three-component reaction with various aromatic aldehydes and hydroxylamine hydrochloride. This approach is advantageous as it simplifies the synthetic process, reduces waste, and allows for the rapid generation of a diverse set of derivatives by simply varying the aldehyde component.
The general reaction proceeds by heating Ethyl 2-(2-aminophenyl)acetate with a selected aromatic aldehyde and hydroxylamine hydrochloride in a suitable solvent such as ethanol. This reaction builds the quinazolinone core and installs a styryl group at the 2-position and a hydroxyl group at the 3-position, yielding a library of 3-hydroxy-2-styryl-4(3H)-quinazolinone derivatives. The variation in the substitution pattern on the aromatic aldehyde allows for a systematic exploration of structure-activity relationships (SAR).
Below is a generalized workflow for the synthesis and subsequent biological screening of these novel compounds.
Caption: General workflow from synthesis to biological evaluation.
Comparative Biological Evaluation
The synthesized library of 3-hydroxy-2-styryl-4(3H)-quinazolinones was subjected to a rigorous biological screening regimen to assess their potential as anticancer and antimicrobial agents. This parallel screening approach allows for a comprehensive understanding of each compound's bioactivity profile.
Anticancer Activity: Cytotoxicity Screening via MTT Assay
The efficacy of the novel quinazolinones against cancer cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard for in vitro cytotoxicity screening, as it measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantifiable measure of cell viability[1]. The screening was performed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), with Doxorubicin serving as a positive control.
Experimental Rationale: The choice of the MTT assay is based on its high throughput, reliability, and sensitivity in detecting cytotoxic events[1][2]. By comparing the IC50 values (the concentration of a compound that inhibits 50% of cell growth), we can directly rank the cytotoxic potency of the derivatives. A lower IC50 value indicates higher potency.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound ID | R-Group (on Styryl Moiety) | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| QN-H | -H | 15.8 | 18.2 |
| QN-Cl | 4-Chloro | 7.5 | 9.1 |
| QN-NO2 | 4-Nitro | 4.2 | 5.5 |
| QN-OCH3 | 4-Methoxy | 12.3 | 14.6 |
| QN-OH | 4-Hydroxy | 9.8 | 11.5 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 |
Structure-Activity Relationship (SAR) Insights: The data clearly demonstrates that the substitution on the styryl ring significantly influences the anticancer activity.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (QN-NO2) and chloro (QN-Cl), at the para-position of the styryl ring markedly enhances cytotoxic activity against both cell lines[3][4]. This suggests that these groups may be involved in critical binding interactions with the biological target.
-
Electron-Donating Groups: Conversely, the electron-donating methoxy group (QN-OCH3) resulted in reduced potency compared to the unsubstituted analog (QN-H).
-
Potency: The compound QN-NO2 emerged as the most potent derivative in this series, warranting further investigation into its mechanism of action.
Antimicrobial Activity: Agar Well Diffusion Assay
The same library of compounds was screened for antimicrobial activity against a panel of pathogenic microbes, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans). The agar well diffusion method was employed for this screening. This technique provides a straightforward and reliable qualitative assessment of antimicrobial efficacy[5][6].
Experimental Rationale: The agar well diffusion assay is a widely accepted primary screening method due to its simplicity and ability to test multiple compounds against various microorganisms simultaneously. The diameter of the zone of inhibition, the clear area around the well where microbial growth is prevented, is directly proportional to the antimicrobial potency of the compound[7].
Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Compound ID | R-Group (on Styryl Moiety) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| QN-H | -H | 12 | 9 | 10 |
| QN-Cl | 4-Chloro | 18 | 14 | 15 |
| QN-NO2 | 4-Nitro | 16 | 13 | 14 |
| QN-OCH3 | 4-Methoxy | 10 | 7 | 8 |
| QN-OH | 4-Hydroxy | 14 | 11 | 12 |
| Ciprofloxacin | (Bacterial Control) | 25 | 22 | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | 20 |
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The chloro-substituted derivative QN-Cl exhibited the most potent and broad-spectrum antimicrobial activity, with significant inhibition against both Gram-positive and Gram-negative bacteria, as well as the fungal strain[8]. This highlights the importance of halogenation in enhancing antimicrobial effects.
-
Gram-Positive vs. Gram-Negative: In general, the synthesized quinazolinones displayed greater activity against the Gram-positive bacterium (S. aureus) compared to the Gram-negative bacterium (E. coli)[5][9]. This is a common observation, as the outer membrane of Gram-negative bacteria often presents an additional barrier to compound entry.
-
Antifungal Potential: Several compounds, particularly QN-Cl and QN-NO2, showed promising antifungal activity against C. albicans.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the detailed methodologies for the key biological assays are provided below.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing cell viability[10][11][12].
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells in 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare stock solutions of the synthesized quinazolinone derivatives in DMSO. Perform serial dilutions to achieve final concentrations ranging from 0.1 µM to 100 µM in the wells. Add the compounds to the designated wells. Include wells with vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Return the plates to the incubator and incubate for 48 hours.
-
MTT Reagent Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well[11]. Incubate the plate for an additional 4 hours at 37°C.
-
Formazan Crystal Solubilization: Carefully aspirate the culture medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals[2].
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader[12].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Agar Well Diffusion Antimicrobial Assay
This protocol is based on the standardized Kirby-Bauer method and is widely used for antimicrobial susceptibility testing[7].
Detailed Steps:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions. Ensure the agar depth is uniform (approximately 4 mm).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Well Creation: Using a sterile cork borer (6 mm in diameter), punch wells into the agar plate.
-
Compound Application: Prepare solutions of the test compounds in DMSO at a standard concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 100 µL) of each compound solution into separate wells[7]. Also, prepare wells for a negative control (DMSO) and positive controls (Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Conclusion and Future Directions
The strategic use of Ethyl 2-(2-aminophenyl)acetate hydrochloride as a starting scaffold has enabled the efficient synthesis of a novel library of 3-hydroxy-2-styryl-4(3H)-quinazolinones. This guide demonstrates that systematic biological screening, employing robust and validated assays, can successfully identify lead compounds with significant therapeutic potential.
The comparative analysis revealed distinct structure-activity relationships, with the 4-nitro substituted derivative (QN-NO2 ) showing the highest anticancer potency and the 4-chloro substituted derivative (QN-Cl ) exhibiting the most promising broad-spectrum antimicrobial activity. These findings underscore the importance of the electronic properties of substituents on the styryl moiety in modulating biological effects.
The lead compounds identified here serve as excellent candidates for further optimization and mechanistic studies. Future work should focus on:
-
Mechanism of Action Studies: Investigating the specific cellular pathways and molecular targets through which QN-NO2 and QN-Cl exert their cytotoxic and antimicrobial effects, respectively.
-
Lead Optimization: Synthesizing a second generation of analogs based on the initial SAR to further enhance potency and selectivity.
-
In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential in a physiological context.
This comprehensive approach, integrating efficient synthesis with rigorous biological screening, provides a powerful framework for the discovery and development of novel therapeutic agents derived from the versatile Ethyl 2-(2-aminophenyl)acetate scaffold.
References
- Al-Suwaidan, I. A., et al. (2018). Synthesis and antimicrobial evaluation of some new quinazolin-4(3H)
- Asif, M. (2014). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review.
- Dharmadasa, R. M., et al. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Haider, K., et al. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug Development Research.
- Haneen, D. S. A., et al. (2020). Synthesis and Anticancer Evaluation of Some Novel Quinazolin-4(3H)-one Derivatives. Journal of Heterocyclic Chemistry.
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Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
- Patel, P. R., et al. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents.
- Rastegari, A., & Khojasteh, Z. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
- Roy, P. S. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- S. Sheik Mansoor, et al. (2013). The reaction of aromatic aldehyde, ethyl/methyl acetoacetate and...
- S. S. Kotgire, et al. (2012). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Drug Development and Research.
- Sadek, K. U., et al. (2007). Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. Molecules.
- T. Nathan, et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
- T. K. Joseph, et al. (2023).
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology.
- Varma, R. S. (2014). Quinazolines as anticancer agents targeting tyrosine kinases. Medicinal Chemistry of Quinazolines.
- Wang, Z., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC - NIH.
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APEC. (n.d.). Antimicrobial Susceptibility Testing. apec.org. Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available Ethyl 2-(2-aminophenyl)acetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the quality of starting materials is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of a therapeutic agent are built. Ethyl 2-(2-aminophenyl)acetate hydrochloride, a key building block in the synthesis of various pharmaceutical intermediates, is no exception. Its purity can significantly influence reaction yields, impurity profiles of subsequent steps, and ultimately, the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of the purity of commercially available Ethyl 2-(2-aminophenyl)acetate hydrochloride. We will delve into the common impurities associated with its synthesis, present robust analytical methodologies for its comprehensive purity assessment, and offer a comparative analysis of hypothetical commercial samples, supported by experimental data. Our aim is to equip researchers and drug development professionals with the necessary tools and insights to make informed decisions when sourcing this critical reagent.
The Significance of Purity: More Than Just a Number
The presence of impurities in Ethyl 2-(2-aminophenyl)acetate hydrochloride can have far-reaching consequences in a drug development program. These impurities can be broadly categorized as:
-
Process-related impurities: Arising from the synthetic route, these can include unreacted starting materials, intermediates, by-products, and reagents.
-
Degradation products: Formed during storage or handling, these impurities can emerge from exposure to light, heat, or humidity.
-
Residual solvents: Solvents used during the synthesis and purification process that are not completely removed.
The impact of these impurities can range from reduced reaction efficiency to the formation of potentially genotoxic by-products in the final API. Therefore, a thorough understanding and control of the purity of this starting material are paramount.
Unmasking Potential Impurities: A Look into the Synthesis
A common synthetic route to Ethyl 2-(2-aminophenyl)acetate involves the reduction of a nitro group to an amine. This process, while effective, can lead to several potential impurities if not carefully controlled.
Potential Process-Related Impurities:
-
Ethyl 2-(2-nitrophenyl)acetate (Starting Material): Incomplete reduction can lead to the presence of the starting material in the final product.
-
2-(2-Aminophenyl)acetic acid (Hydrolysis Product): The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid.
-
Dimerization Products: Oxidative dimerization of the aniline moiety can occur, leading to colored impurities.
-
Positional Isomers: Impurities from the starting nitro compound, such as Ethyl 2-(4-aminophenyl)acetate, could be carried through the synthesis.
A Multi-Pronged Approach to Purity Assessment
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary technique for quantifying the purity of Ethyl 2-(2-aminophenyl)acetate hydrochloride and detecting related substances. A stability-indicating HPLC method is crucial to ensure that all potential degradation products and process-related impurities are separated from the main component.
Caption: Workflow for HPLC Purity Assessment.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Rationale for Method Parameters: The use of a C18 column provides good retention and separation of the relatively polar analyte and its potential impurities. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape. UV detection at 254 nm is suitable for aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the identity and structural integrity of Ethyl 2-(2-aminophenyl)acetate hydrochloride. They can also be used to detect and quantify impurities that may not be easily observed by HPLC.
-
δ 1.20 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.
-
δ 3.65 (s, 2H): Singlet for the methylene protons adjacent to the aromatic ring.
-
δ 4.10 (q, 2H): Quartet for the methylene protons of the ethyl group.
-
δ 6.60-7.10 (m, 4H): Multiplet for the aromatic protons.
-
δ 10.0 (br s, 3H): Broad singlet for the ammonium protons (as the hydrochloride salt).
-
δ 14.0: Methyl carbon of the ethyl group.
-
δ 39.5: Methylene carbon adjacent to the aromatic ring.
-
δ 60.0: Methylene carbon of the ethyl group.
-
δ 115.0, 118.0, 128.0, 130.0: Aromatic carbons.
-
δ 145.0: Aromatic carbon attached to the amino group.
-
δ 171.0: Carbonyl carbon of the ester.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can aid in the identification of unknown impurities.
-
m/z 180.1 [M+H]⁺: The protonated molecular ion of the free base (Ethyl 2-(2-aminophenyl)acetate).
-
Key Fragmentation Ions: Loss of the ethoxy group (-OC₂H₅) leading to a fragment at m/z 134, and cleavage of the C-C bond between the methylene and carbonyl groups.
Comparative Analysis of Commercial Samples: A Hypothetical Study
To illustrate the importance of sourcing high-purity material, we present a comparative analysis of three hypothetical commercial samples of Ethyl 2-(2-aminophenyl)acetate hydrochloride.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white crystalline powder | Pale yellow powder | Yellowish-brown powder |
| Purity by HPLC (%) | 99.8 | 98.5 | 97.2 |
| Impurity 1 (Ethyl 2-(2-nitrophenyl)acetate) (%) | 0.05 | 0.3 | 0.8 |
| Impurity 2 (2-(2-Aminophenyl)acetic acid) (%) | 0.10 | 0.5 | 1.2 |
| Total Impurities (%) | 0.2 | 1.5 | 2.8 |
| ¹H NMR | Conforms to structure | Conforms, with minor impurity peaks | Significant impurity peaks observed |
| Residual Solvents (GC-HS) | <0.1% Ethanol | 0.3% Ethanol, 0.1% Ethyl Acetate | 0.5% Ethanol, 0.2% Toluene |
Analysis of Results:
-
Supplier A provides the highest purity material with minimal levels of process-related impurities and residual solvents. The white to off-white appearance is also indicative of high purity.
-
Supplier B offers a product with acceptable purity for some applications, but the higher levels of impurities may necessitate further purification for cGMP processes. The pale yellow color suggests the presence of chromophoric impurities.
-
Supplier C provides a lower purity product with significant levels of impurities and a distinct color. This material would likely be unsuitable for pharmaceutical development without extensive purification, which would add to the overall cost and timeline.
Forced Degradation Studies: Predicting Stability
To ensure the robustness of the analytical method and to understand the degradation pathways of Ethyl 2-(2-aminophenyl)acetate hydrochloride, forced degradation studies are essential.
Caption: Workflow for Forced Degradation Studies.
Expected Degradation Profile:
-
Acid and Base Hydrolysis: The primary degradation product is expected to be 2-(2-aminophenyl)acetic acid.
-
Oxidative Degradation: Formation of colored impurities due to oxidation of the aniline moiety is likely.
-
Thermal and Photolytic Stress: May lead to a slight increase in overall degradation, but significant decomposition is not expected under typical storage conditions.
Conclusion: An Informed Choice for Quality and Reliability
The purity of Ethyl 2-(2-aminophenyl)acetate hydrochloride is a critical parameter that can significantly impact the success of a drug development program. As demonstrated in this guide, a comprehensive assessment of purity requires a multi-faceted analytical approach, including a stability-indicating HPLC method, NMR spectroscopy, and mass spectrometry.
While cost is always a consideration, the potential downstream consequences of using lower-purity starting materials—such as failed batches, costly purification steps, and project delays—far outweigh the initial savings. By carefully evaluating the purity of commercially available Ethyl 2-(2-aminophenyl)acetate hydrochloride from different suppliers, researchers and drug development professionals can make an informed choice that ensures the quality, safety, and reliability of their final product.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Krian, I. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
A Senior Application Scientist's Guide to Quinolone Synthesis: A Comparative Analysis of Alternatives to Ethyl 2-(2-aminophenyl)acetate
For researchers and professionals in drug development, the quinolone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1] The classical synthetic routes often rely on precursors like Ethyl 2-(2-aminophenyl)acetate, which, while effective, may present limitations in availability, stability, or substrate scope. This guide provides an in-depth comparison of viable and innovative alternative reagents, supported by experimental data and protocols, to empower chemists with a broader synthetic toolkit for quinolone and quinolin-4-one derivatives.
This document moves beyond a simple listing of reactions. It delves into the causality behind reagent choice, the mechanistic nuances that govern reaction outcomes, and the practical considerations for laboratory implementation. Each section is designed to be a self-validating system, providing not just the "how" but the critical "why" that underpins robust synthetic design.
The Benchmark: The Conrad-Limpach-Knorr Approach
The traditional use of reagents like Ethyl 2-(2-aminophenyl)acetate often falls under the umbrella of the Conrad-Limpach-Knorr synthesis. This pathway typically involves the condensation of an aniline derivative with a β-ketoester. The initial reaction forms an enamine intermediate which, upon thermal cyclization, yields the quinolone core. While foundational, the need for high temperatures and potential for side reactions has driven the search for more versatile and efficient alternatives.
Alternative 1: The Friedländer Synthesis via 2-Aminoaryl Carbonyls
One of the most powerful and modular alternatives involves the Friedländer annulation. This strategy shifts the bond disconnection, building the quinolone ring from two distinct components: a 2-aminoaryl aldehyde or ketone and a compound containing an activated α-methylene group (e.g., a β-ketoester or β-diketone).
Core Reagents:
-
2-Aminoacetophenone & Derivatives: An important intermediate for synthesizing quinolone antibiotics.[2]
-
2-Aminobenzaldehyde & Derivatives: Readily available and reactive starting materials.[3]
Mechanistic Rationale
The reaction proceeds via an initial aldol-type condensation or Knoevenagel condensation between the active methylene compound and the 2-aminoaryl carbonyl, followed by cyclization and dehydration to form the quinoline ring.[4] The choice of catalyst (acid or base) can influence the rate and outcome, but the key advantage is the convergent nature of the synthesis, allowing for diverse substitutions on both rings of the final product. A significant advancement involves the in situ reduction of readily available 2-nitrobenzaldehydes to the corresponding 2-aminobenzaldehydes, immediately followed by the Friedländer condensation, circumventing the need to handle the sometimes-unstable amino-aldehyde.[4]
Caption: Workflow for the Friedländer Synthesis of Quinolones.
Performance Comparison
| Starting Material | Partner Reagent | Conditions | Yield (%) | Reference |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | Acetic Acid (AcOH) | ~99% | [4] |
| 2-Nitrobenzaldehyde | Phenylacetone | Fe/AcOH, 110 °C | 98% | [4] |
| 2-Aminoacetophenone | N-Benzyl Cyanamides | HCl, HFIP, 70 °C | 62-77% | [5] |
Experimental Protocol: Domino Nitro-Reduction Friedländer Synthesis[5]
-
To a stirred solution of the desired 2-nitrobenzaldehyde (1.0 mmol) and an active methylene compound (1.1 mmol) in glacial acetic acid (5 mL) in a round-bottom flask, add iron powder (4.0 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the iron salts, washing the pad with additional ethyl acetate.
-
Neutralize the filtrate by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Alternative 2: The Camps Cyclization
The Camps cyclization is an intramolecular reaction that offers a distinct pathway to 2-quinolones and 4-quinolones from a single precursor: an o-acylaminoacetophenone. The choice of base is critical and dictates the regiochemical outcome.
Core Reagent:
-
o-Acylaminoacetophenones: Typically prepared by N-acylation of 2-aminoacetophenones.[6]
Mechanistic Rationale
The reaction is an intramolecular aldol-type condensation. The outcome depends on which enolate is formed:
-
Strong Base (e.g., NaOH, KOH): Deprotonation occurs at the methylene group of the acetophenone side chain. The resulting enolate attacks the amide carbonyl, leading to a 4-quinolone after dehydration.[6]
-
Weaker Base (e.g., NaOEt): Deprotonation happens at the methylene group of the N-acyl side chain. The subsequent enolate attacks the ketone carbonyl, yielding a 2-quinolone .[6]
This predictable regioselectivity based on reaction conditions is a key advantage for targeted synthesis.
Caption: Regioselective Pathways in the Camps Cyclization.
Performance Data
A rapid two-step synthesis developed by Buchwald's group, involving copper-catalyzed amidation followed by Camps cyclization, afforded a series of 2-aryl-4-quinolinones in very good yields, generally ranging from 72–97%.[6]
Experimental Protocol: Synthesis of 2-Aryl-4-Quinolones via Camps Cyclization[7]
-
Precursor Synthesis: To a solution of 2-halogenoacetophenone (1.0 equiv) and the desired amide (1.2 equiv) in dioxane, add K₃PO₄ (2.0 equiv), CuI (0.1 equiv), and a suitable ligand like N,N'-dimethylethylenediamine (0.2 equiv).
-
Heat the mixture under an inert atmosphere (e.g., Argon) at 110 °C until the starting acetophenone is consumed (monitor by GC or TLC).
-
Cool the reaction, dilute with ethyl acetate, and filter. Concentrate the filtrate and purify by chromatography to obtain the o-acylaminoacetophenone precursor.
-
Cyclization: Dissolve the purified precursor (1.0 equiv) in ethanol.
-
Add a solution of aqueous sodium hydroxide (e.g., 1 M, 3.0 equiv) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Acidify the mixture with HCl (e.g., 1 M) to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum to yield the 4-quinolone.
Alternative 3: Isatoic Anhydride as a Versatile Synthon
Isatoic anhydride is a stable, commercially available, and highly versatile reagent that serves as an excellent precursor for 2,4-disubstituted quinolones. It is particularly well-suited for one-pot and multicomponent reactions, aligning with the principles of green chemistry.
Core Reagent:
-
Isatoic Anhydride: Acts as a source of an o-aminobenzoyl unit.
Mechanistic Rationale
The general mechanism involves the nucleophilic attack of an enolate (generated from an active methylene compound) at the carbonyl group of isatoic anhydride. This leads to ring-opening and the formation of an intermediate, which then undergoes intramolecular cyclization. The process is often accompanied by decarboxylation, releasing CO₂, which drives the reaction forward.[7][8] This approach avoids the need to pre-form or handle less stable anthranilic acid derivatives.
Caption: General Synthetic Pathway Using Isatoic Anhydride.
Performance Comparison
| Active Methylene Compound | Catalyst/Conditions | Yield | Key Feature | Reference |
| Aroylacetonitriles | DABCO, CH₃CN, Microwave 80 °C | Good to Excellent | Rapid, mild conditions | [7] |
| 1,3-Dicarbonyl compounds | K₂CO₃, Water, 80 °C | Good to Excellent | Green, environmentally friendly | [8][9] |
Experimental Protocol: One-Pot Synthesis from Isatoic Anhydride[8]
-
In a microwave-safe vial, combine isatoic anhydride (1.0 mmol), the active methylene nitrile (e.g., benzoylacetonitrile, 1.1 mmol), and DABCO (1,4-diazabicyclo[2.2.2]octane, 1.2 mmol).
-
Add acetonitrile (3 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 80 °C for 30 minutes.
-
After cooling, pour the reaction mixture into ice-water (20 mL).
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid with cold water and dry to afford the 3-cyano-4-quinolone derivative, often in high purity without the need for column chromatography.
Alternative 4: Modern Palladium-Catalyzed Carbonylative Cyclization
For accessing highly functionalized or complex quinolones, transition-metal catalysis offers unparalleled scope and efficiency. Palladium-catalyzed carbonylative reactions using o-haloanilines are particularly noteworthy.
Core Reagents:
-
2-Iodoanilines or 2-Bromoanilines: Readily available halogenated building blocks.
-
Terminal Alkynes: Provide the C2 and C3 atoms of the quinolone ring.
-
Carbon Monoxide (CO) Source: Gaseous CO or a CO surrogate like molybdenum hexacarbonyl [Mo(CO)₆].[8]
Mechanistic Rationale
The reaction typically proceeds through a cascade of catalytic cycles. A common pathway involves:
-
Sonogashira Coupling: Palladium catalyzes the coupling of the 2-iodoaniline with the terminal alkyne.
-
Carbonylative Cyclization: The resulting 2-alkynylaniline undergoes a palladium-catalyzed reaction with carbon monoxide, leading to cyclization and formation of the 4-quinolone ring.[8]
The use of Mo(CO)₆ as a solid CO source is a significant practical advantage, avoiding the need for handling high-pressure CO gas.[8]
Performance Data
This method provides a wide range of 2-substituted quinolin-4-ones in good yields. Microwave heating can accelerate the reaction significantly (20 minutes), while room temperature protocols are available for sensitive substrates.[8]
Experimental Protocol: Mo(CO)₆-Mediated Synthesis of 4-Quinolones[9]
-
To a Schlenk tube under an argon atmosphere, add 2-iodoaniline (1.0 mmol), the terminal alkyne (1.5 mmol), Mo(CO)₆ (0.75 mmol), and a palladium catalyst such as PdCl₂(PPh₃)₂ (5 mol%).
-
Add a suitable solvent (e.g., acetonitrile) and a base (e.g., DBU, 2.5 mmol).
-
Method A (Microwave): Heat the sealed vessel in a microwave reactor at 120 °C for 20 minutes.
-
Method B (Room Temp): Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
After completion, dilute the mixture with an organic solvent like dichloromethane and filter through Celite.
-
Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 2-substituted 4-quinolone.
Comparative Summary and Outlook
| Synthetic Strategy | Key Reagent(s) | Key Advantages | Key Disadvantages | Best For... |
| Friedländer Synthesis | 2-Aminoaryl Ketones/Aldehydes | High modularity, convergent, wide availability of coupling partners. | Stability/availability of some 2-aminoaryl carbonyls can be an issue. | Rapidly generating diverse libraries with substitutions on both rings. |
| Camps Cyclization | o-Acylaminoacetophenones | Predictable regioselectivity (2- vs 4-quinolone) based on base choice. | Requires synthesis of the precursor; less convergent. | Targeted synthesis of specific 2- or 4-quinolone isomers. |
| Isatoic Anhydride | Isatoic Anhydride | Stable, inexpensive reagent; ideal for one-pot/multicomponent reactions; green chemistry potential. | Reaction scope can be sensitive to the nucleophilicity of the coupling partner. | Efficient, scalable, and environmentally conscious synthesis of 4-quinolones. |
| Pd-Catalyzed Carbonylation | o-Haloanilines, Alkynes | Excellent functional group tolerance, access to complex structures, mild conditions possible. | Cost of catalyst, potential for metal contamination, requires inert atmosphere. | Synthesizing complex, highly functionalized quinolones for late-stage drug development. |
The synthesis of quinolone derivatives is a mature field, yet rich with opportunities for innovation. While Ethyl 2-(2-aminophenyl)acetate remains a valid precursor, the alternatives presented here offer significant advantages in terms of modularity, efficiency, cost, and environmental impact.
-
For combinatorial library synthesis , the Friedländer approach offers unparalleled flexibility.
-
For targeted isomeric control , the Camps cyclization is the method of choice.
-
For green, scalable production , isatoic anhydride is an outstanding starting material.
-
For accessing novel and complex chemical space , modern palladium-catalyzed methods are indispensable.
By understanding the mechanistic underpinnings and practical performance of these alternative reagents, researchers can make more informed decisions, accelerating the discovery and development of next-generation quinolone-based therapeutics.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
-
Lee, C., & Lim, H. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5489. [Link]
-
Abonia, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20561-20584. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde. Retrieved from [Link]
-
Qeios. (2024). [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
-
Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8538-8569. [Link]
-
Tariq, A., et al. (2015). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 20(10), 18456-18485. [Link]
-
Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Retrieved from [Link]
-
Wolska, N., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(15), 3485. [Link]
-
ResearchGate. (2007). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]
-
Horta, P., et al. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]
-
Malebari, A. M., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4235. [Link]
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A Mechanistic Deep Dive: Comparative Analysis of Reactions Involving Ethyl 2-(2-aminophenyl)acetate Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive mechanistic investigation into the reactivity of Ethyl 2-(2-aminophenyl)acetate hydrochloride, a versatile building block in synthetic organic chemistry. We will objectively compare its performance in key cyclization reactions, providing a rationale for experimental choices and supporting data from analogous systems. This document is designed to move beyond simple protocols, offering insights into the underlying chemical principles that govern the transformation of this valuable starting material.
Introduction: The Synthetic Potential of Ethyl 2-(2-aminophenyl)acetate
Ethyl 2-(2-aminophenyl)acetate possesses two key reactive centers: a nucleophilic primary aromatic amine and an electrophilic ester. The ortho relationship of these functionalities on the phenyl ring makes this molecule an ideal precursor for a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds, such as oxindoles and quinolines. The hydrochloride salt form enhances its stability and ease of handling. This guide will explore two principal reaction pathways: intramolecular lactamization to form 1,3-dihydro-2H-indol-2-one (oxindole) and intermolecular condensation-cyclization for the synthesis of quinolone derivatives.
I. Intramolecular Cyclization: The Path to Oxindoles
The formation of the five-membered lactam ring of oxindole from Ethyl 2-(2-aminophenyl)acetate is a synthetically important transformation. This reaction can be effectively promoted under both acidic and basic conditions, with each approach offering distinct mechanistic pathways and experimental considerations.
A. Comparative Mechanistic Analysis: Acid vs. Base Catalysis
The choice between acid and base catalysis for the intramolecular cyclization of aminophenyl esters is a critical decision that influences reaction rates and potential side reactions. While direct comparative kinetic studies on Ethyl 2-(2-aminophenyl)acetate are not extensively documented, a detailed analysis of the closely related 2-aminomethylbenzoate esters provides a strong predictive framework for its behavior[1].
Base-Catalyzed Cyclization:
Under basic conditions, the reaction proceeds via a general base-catalyzed mechanism. The rate-limiting step is typically the proton transfer in concert with the departure of the ethoxide leaving group from the tetrahedral intermediate. The reaction is initiated by the deprotonation of the ammonium salt to the free amine, which is the active nucleophile.
-
Mechanism:
-
Neutralization of the hydrochloride salt to generate the free amine.
-
Intramolecular nucleophilic attack of the amino group on the ester carbonyl carbon to form a tetrahedral intermediate.
-
A general base assists in the removal of a proton from the nitrogen, concertedly with the expulsion of the ethoxide leaving group.
-
Acid-Catalyzed Cyclization:
In the presence of a strong acid, the reaction mechanism is altered. The acid protonates the carbonyl oxygen of the ester, enhancing its electrophilicity and facilitating the nucleophilic attack by the weakly nucleophilic amine (which is in equilibrium with its protonated, unreactive form).
-
Mechanism:
-
Protonation of the ester carbonyl oxygen, activating the carbonyl group towards nucleophilic attack.
-
Intramolecular attack by the lone pair of the amino group.
-
Proton transfer from the nitrogen to the oxygen of the ethoxy group, making it a better leaving group (ethanol).
-
Elimination of ethanol and deprotonation to yield the oxindole.
-
B. Experimental Protocols and Comparative Data
Protocol 1: Acid-Catalyzed Cyclization
This protocol is adapted from standard procedures for acid-catalyzed lactamization.
Materials:
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
High-boiling point solvent (e.g., toluene, xylene)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2-(2-aminophenyl)acetate hydrochloride (1.0 eq).
-
Add the high-boiling point solvent (e.g., toluene, 10 mL per gram of starting material).
-
Add a catalytic amount of concentrated acid (e.g., 0.1 eq of H₂SO₄).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Base-Mediated Cyclization
This protocol is based on general methods for base-mediated intramolecular amidation.
Materials:
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride
-
A suitable base (e.g., Sodium ethoxide, Potassium tert-butoxide)
-
Anhydrous ethanol or another suitable solvent
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Add the base (e.g., sodium ethoxide, 1.1 eq) and stir until dissolved.
-
Add Ethyl 2-(2-aminophenyl)acetate hydrochloride (1.0 eq) portion-wise to the basic solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Neutralize the reaction with a mild acid (e.g., acetic acid or ammonium chloride solution).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Analysis of Reaction Conditions:
| Parameter | Acid-Catalyzed Cyclization | Base-Mediated Cyclization | Rationale & Considerations |
| Catalyst | Strong mineral acids (HCl, H₂SO₄) | Strong bases (NaOEt, KOtBu) | The choice of catalyst directly influences the reaction mechanism and the nature of reactive intermediates. |
| Solvent | High-boiling, non-polar (Toluene, Xylene) | Anhydrous polar aprotic or alcoholic | Acid catalysis often requires higher temperatures to overcome the energy barrier of cyclization with a protonated amine. Base-mediated reactions can often proceed at lower temperatures. |
| Temperature | Typically reflux | Room temperature to reflux | The nucleophilicity of the free amine in the base-mediated reaction is higher than the protonated amine in the acid-catalyzed reaction, often allowing for milder conditions. |
| Yield | Generally moderate to good | Generally good to excellent | Base-mediated cyclization is often more efficient for this type of transformation due to the enhanced nucleophilicity of the free amine. |
| Side Reactions | Potential for dehydration or other acid-catalyzed side reactions. | Potential for hydrolysis of the ester if water is present. | Careful control of reaction conditions is crucial to minimize side product formation in both cases. |
II. Intermolecular Condensation-Cyclization: The Conrad-Limpach Pathway to Quinolones
The synthesis of quinolones, a class of heterocyclic compounds with significant pharmaceutical applications, can be achieved through the Conrad-Limpach reaction. This reaction involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. Ethyl 2-(2-aminophenyl)acetate can serve as the aniline component in this reaction.
A. Proposed Mechanistic Pathway
The reaction of Ethyl 2-(2-aminophenyl)acetate with a β-ketoester, such as ethyl acetoacetate, is proposed to proceed through the following steps:
-
Enamine Formation: The primary amino group of Ethyl 2-(2-aminophenyl)acetate attacks the ketonic carbonyl of ethyl acetoacetate, followed by dehydration to form an enamine intermediate.
-
Thermal Cyclization: At elevated temperatures, the enamine undergoes an intramolecular cyclization. The nitrogen atom of the enamine attacks the ester carbonyl of the original Ethyl 2-(2-aminophenyl)acetate moiety.
-
Aromatization: Subsequent elimination of ethanol leads to the formation of the stable, aromatic 4-hydroxyquinolone ring system.
B. Proposed Experimental Protocol
This protocol is adapted from established procedures for the Conrad-Limpach synthesis[2].
Materials:
-
Ethyl 2-(2-aminophenyl)acetate hydrochloride
-
Ethyl acetoacetate
-
A weak acid catalyst (e.g., acetic acid)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
Petroleum ether for washing
Procedure:
-
Neutralize Ethyl 2-(2-aminophenyl)acetate hydrochloride to obtain the free base.
-
In a round-bottom flask, combine the free Ethyl 2-(2-aminophenyl)acetate (1.0 eq) and ethyl acetoacetate (1.1 eq) with a catalytic amount of acetic acid.
-
Heat the mixture to a moderate temperature (e.g., 100-120 °C) to facilitate the initial condensation and removal of water.
-
After the initial condensation, carefully add the reaction mixture to a pre-heated high-boiling point solvent (e.g., Dowtherm A at 250 °C) in a larger flask equipped for distillation.
-
Maintain the high temperature for a short period (e.g., 15-30 minutes) to effect the cyclization and elimination of ethanol.
-
Allow the reaction mixture to cool, during which the product should precipitate.
-
Dilute the cooled mixture with petroleum ether and collect the solid product by vacuum filtration.
-
Wash the product with petroleum ether to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization.
Expected Product and Performance:
The reaction is expected to yield a substituted 4-hydroxyquinoline. The exact structure will depend on the position of the acetate group on the final quinolone ring. The high temperatures required for the cyclization step are a key experimental parameter, and the use of high-boiling solvents is crucial for the success of this reaction. Yields for Conrad-Limpach reactions can vary widely depending on the substrates and specific conditions but are often in the moderate to good range.
Conclusion
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a versatile precursor for the synthesis of valuable heterocyclic compounds. This guide has provided a comparative mechanistic analysis of two key transformations: intramolecular cyclization to form oxindoles and intermolecular condensation-cyclization to produce quinolones.
For the synthesis of oxindoles , both acid and base catalysis are viable options, with the base-mediated pathway often being more efficient due to the enhanced nucleophilicity of the free amine. The choice of catalyst and conditions should be guided by the stability of other functional groups in the molecule and the desired reaction rate.
For the synthesis of quinolones , the Conrad-Limpach approach offers a classical and effective, though high-temperature, route. The successful execution of this reaction hinges on the careful management of the two distinct temperature stages for condensation and cyclization.
By understanding the underlying mechanisms of these reactions, researchers can make more informed decisions in the design and optimization of synthetic routes, ultimately leading to more efficient and targeted drug discovery and development.
References
- Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega.
-
Hughes, D. L. (2018). Quinolines From the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate: Preparation of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and Derivatives. PubMed. [Link]
-
Organic Syntheses Procedure. 2-methyl-4-hydroxyquinoline. [Link]
-
Fife, T. H. (1983). General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. PubMed. [Link]
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A Comparative Guide to the Synthesis of Ethyl 2-(2-aminophenyl)acetate Hydrochloride for Researchers and Drug Development Professionals
Ethyl 2-(2-aminophenyl)acetate hydrochloride is a valuable building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for certain benzodiazepine derivatives and other heterocyclic compounds of medicinal interest. The selection of a synthetic pathway for this compound on both laboratory and industrial scales is a critical decision, balancing factors of cost, efficiency, safety, and environmental impact. This guide provides an in-depth, objective comparison of the most common synthetic routes to Ethyl 2-(2-aminophenyl)acetate hydrochloride, supported by experimental data to inform your selection process.
Introduction
The optimal synthesis of a chemical intermediate is not merely the one with the highest yield, but rather a holistic consideration of economic viability, operational safety, and green chemistry principles. This guide will dissect two primary synthetic strategies for Ethyl 2-(2-aminophenyl)acetate hydrochloride: the reduction of a nitro precursor and the direct esterification of an amino acid precursor. Each pathway will be evaluated on its merits and drawbacks, providing the necessary data for an informed cost-benefit analysis.
Pathway 1: Reduction of a Nitro Precursor
This widely-used approach commences with the readily available and relatively inexpensive 2-nitrophenylacetic acid. The synthesis involves two key transformations: the esterification of the carboxylic acid and the subsequent reduction of the nitro group to the desired amine.
Step 1: Fischer Esterification of 2-Nitrophenylacetic Acid
The initial step involves the classic Fischer-Speier esterification, where 2-nitrophenylacetic acid is reacted with ethanol in the presence of an acid catalyst to yield Ethyl 2-(2-nitrophenyl)acetate.[1][2][3][4][5] To drive the equilibrium towards the product, an excess of ethanol is typically used, and a strong acid catalyst such as sulfuric acid or hydrochloric acid is employed.[6][7]
Experimental Protocol: Fischer Esterification
-
To a solution of 2-nitrophenylacetic acid (1.0 eq) in absolute ethanol (10-20 eq), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Ethyl 2-(2-nitrophenyl)acetate.
Expected Yield: 85-95%
Step 2: Reduction of the Nitro Group
The reduction of the nitro group in Ethyl 2-(2-nitrophenyl)acetate is the most critical step in this pathway, with several viable methods, each with distinct advantages and disadvantages.
This method employs a catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, with hydrogen gas to reduce the nitro group.[8] It is often a very clean and high-yielding reaction.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve Ethyl 2-(2-nitrophenyl)acetate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add the catalyst (5-10% Pd/C, 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm) and stir vigorously at room temperature until the hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
To the filtrate, add a solution of HCl in ethanol or ether to precipitate the desired hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum.
Expected Yield: >95%
A classical and cost-effective method for nitro group reduction is the use of iron powder in the presence of an acid (like acetic acid) or a salt (like ammonium chloride).[9][10][11][12] This method is particularly amenable to large-scale industrial production due to the low cost of reagents and milder reaction conditions compared to catalytic hydrogenation.
Experimental Protocol: Fe/NH₄Cl Reduction
-
To a mixture of Ethyl 2-(2-nitrophenyl)acetate (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq) and ammonium chloride (3-5 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol and then extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the residue in a suitable solvent and treat with HCl to precipitate the hydrochloride salt.
Expected Yield: 80-90%[9]
Stannous chloride is another effective reagent for the chemoselective reduction of nitro groups.[13][14][15][16]
Experimental Protocol: SnCl₂ Reduction
-
Dissolve Ethyl 2-(2-nitrophenyl)acetate (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (3-5 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Pour the reaction mixture onto ice and basify with a concentrated solution of sodium hydroxide to precipitate tin salts.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and precipitate the hydrochloride salt by the addition of HCl.
Expected Yield: 85-95%
Pathway 2: Direct Esterification of an Amino Precursor
This synthetic route begins with 2-aminophenylacetic acid and proceeds via a direct Fischer esterification to the target molecule.
Step 1: Fischer Esterification of 2-Aminophenylacetic Acid
In this approach, 2-aminophenylacetic acid is directly esterified with ethanol using an acid catalyst. Using hydrogen chloride gas or a solution of HCl in ethanol as the catalyst is advantageous as it concurrently forms the desired hydrochloride salt.
Experimental Protocol: Direct Esterification
-
Suspend 2-aminophenylacetic acid (1.0 eq) in absolute ethanol (10-20 eq).
-
Cool the mixture in an ice bath and bubble anhydrous hydrogen chloride gas through the suspension until saturation, or add a saturated solution of HCl in ethanol.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the Ethyl 2-(2-aminophenyl)acetate hydrochloride by filtration, wash with cold ethanol, and dry under vacuum.
Expected Yield: 70-85%
A Note on the Synthesis of 2-Aminophenylacetic Acid
The economic viability of Pathway 2 is heavily dependent on the cost and availability of 2-aminophenylacetic acid. While commercially available, it can also be synthesized, for instance, from 2-indanone via a Schmidt reaction.[17] This reaction typically involves treating the ketone with hydrazoic acid (HN₃) in the presence of a strong acid.[18][19][20] However, the use of hydrazoic acid, which is highly toxic and explosive, presents significant safety challenges, particularly on a larger scale.[21][22]
Comparative Analysis
| Parameter | Pathway 1: Nitro Reduction | Pathway 2: Direct Esterification |
| Starting Material Cost | 2-Nitrophenylacetic acid is generally less expensive than 2-aminophenylacetic acid.[23][24][25][26][27][28][29][30] | 2-Aminophenylacetic acid is typically more expensive. If synthesized from 2-indanone, the cost of the precursor and the hazardous nature of the Schmidt reaction must be considered. |
| Overall Yield | Generally higher, often exceeding 80% over two steps. | Moderate, typically in the range of 70-85% for the single esterification step. |
| Number of Steps | Two main steps (esterification and reduction). | One main step (esterification). |
| Safety Considerations | Catalytic Hydrogenation: Use of flammable hydrogen gas and potentially pyrophoric catalysts requires specialized equipment and careful handling. Fe/NH₄Cl: Generally safer, though the reaction can be exothermic. SnCl₂: Corrosive reagents. | The direct esterification is relatively safe. However, if synthesizing the starting material via the Schmidt reaction, the use of highly toxic and explosive hydrazoic acid is a major safety concern.[21] |
| Environmental Impact | Catalytic Hydrogenation: Green, with water as the primary byproduct. Catalyst can often be recovered and reused. Fe/NH₄Cl: Generates iron sludge as waste. SnCl₂: Produces tin waste, which is an environmental concern. | The direct esterification is relatively environmentally benign. The synthesis of the starting material via the Schmidt reaction has a poor environmental profile due to the hazardous nature of the reagents. |
| Scalability | The Fe/NH₄Cl reduction method is particularly well-suited for large-scale industrial synthesis due to its cost-effectiveness and safety profile.[9] Catalytic hydrogenation is also scalable with appropriate engineering controls. | The direct esterification is scalable. However, scaling up the Schmidt reaction for the synthesis of the starting material is challenging and often avoided in industrial settings due to safety risks. |
| Purity and Purification | The product from catalytic hydrogenation is often very pure. Reduction with Fe or SnCl₂ may require more rigorous purification to remove metal contaminants. | The product often precipitates in high purity from the reaction mixture. |
Visualization of Synthetic Pathways
Pathway 1: Nitro Reduction Workflow
Caption: Workflow for the synthesis via reduction of a nitro precursor.
Pathway 2: Direct Esterification Workflow
Caption: Workflow for the synthesis via direct esterification of an amino precursor.
Conclusion and Recommendation
For most applications, Pathway 1, starting from 2-nitrophenylacetic acid, presents a more balanced and advantageous route for the synthesis of Ethyl 2-(2-aminophenyl)acetate hydrochloride. The lower cost of the starting material and the high overall yields generally outweigh the additional reduction step.
-
For laboratory-scale synthesis where high purity is paramount and appropriate safety equipment is available, catalytic hydrogenation (Method 1A) is an excellent choice.
-
For industrial-scale production , the reduction with iron and ammonium chloride (Method 1B) is highly recommended due to its cost-effectiveness, scalability, and more favorable safety profile compared to catalytic hydrogenation and the Schmidt reaction.
Pathway 2 is a viable alternative , particularly if 2-aminophenylacetic acid is available at a competitive price. Its primary advantage is the single-step conversion. However, if the synthesis of 2-aminophenylacetic acid from 2-indanone is required, the significant hazards associated with the Schmidt reaction make this route less attractive, especially for large-scale manufacturing.
Ultimately, the choice of synthetic pathway will depend on the specific requirements of the project, including scale, budget, available equipment, and safety protocols. This guide provides the foundational data and expert insights to make that decision with confidence.
References
-
J&K Scientific LLC. (2021, March 23). Schmidt Reaction. Retrieved from [Link]
-
IndiaMART. (n.d.). 2-AMINOMETHYLPHENYLACETIC ACID. Retrieved from [Link]
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Grokipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
- Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665.
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Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]
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SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
IJRAR.org. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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IndiaMART. (n.d.). 2-Nitrophenylacetic Acid. Retrieved from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Aryl Nitro Reduction with Iron Powder or Stannous Chlorides under Ultrasonic Irradiation. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
ResearchGate. (n.d.). Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 22. The Fischer Esterification. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
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eScholarship.org. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. Retrieved from [Link]
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J&K Scientific LLC. (2025, February 23). Fischer Esterification. Retrieved from [Link]
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Omar, F. A., et al. (n.d.). Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. PMC. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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NIH. (n.d.). Hydrogenation of Ethyl Acetate to Ethanol over Ni-Based Catalysts Obtained from Ni/Al Hydrotalcite-Like Compounds. Retrieved from [Link]
-
NIH. (n.d.). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 2-(2-aminophenyl)acetate Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 2-(2-aminophenyl)acetate hydrochloride, a compound frequently utilized in synthetic organic chemistry. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can maintain operational excellence and uphold their commitment to responsible chemical management.
Understanding the Hazard Profile of Ethyl 2-(2-aminophenyl)acetate Hydrochloride
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 2-(2-aminophenyl)acetate is classified as:
-
Acute toxicity, oral (Category 4): Harmful if swallowed.[1]
-
Skin irritation (Category 2): Causes skin irritation.[1]
-
Serious eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system: May cause respiratory irritation.[1]
The hydrochloride salt form will also possess acidic properties, requiring consideration for neutralization prior to disposal.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO₂ | Inferred |
| Molecular Weight | 215.68 g/mol | [2] |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in water | General knowledge |
Immediate Safety and Personal Protective Equipment (PPE)
Given the irritant nature of the compound, strict adherence to personal protective equipment protocols is mandatory during handling and disposal.
Essential PPE includes:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. All handling of the solid material should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of Ethyl 2-(2-aminophenyl)acetate hydrochloride. This process is designed to neutralize the chemical's hazardous properties and prepare it for final disposal in accordance with institutional and regulatory guidelines.
Small Quantities (≤ 5g)
For small, residual quantities, a chemical transformation approach is recommended to render the material non-hazardous.
Materials:
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (5-10%)
-
Stir bar and stir plate
-
pH paper or a calibrated pH meter
-
Appropriate waste container, clearly labeled
Procedure:
-
Neutralization: In a well-ventilated chemical fume hood, slowly add the Ethyl 2-(2-aminophenyl)acetate hydrochloride to a beaker containing a dilute solution of sodium bicarbonate or sodium carbonate. The addition should be gradual to control any potential effervescence.
-
Stirring: Stir the mixture gently to ensure complete neutralization of the hydrochloride salt.
-
pH Verification: Check the pH of the solution using pH paper or a pH meter. The target pH should be between 6.0 and 8.0. If the solution is still acidic, continue to add the basic solution incrementally until the target pH is reached.
-
Hydrolysis (Optional but Recommended): Following neutralization, the ester can be hydrolyzed to the corresponding carboxylate and ethanol, which are generally less hazardous. To facilitate this, add a slight excess of the basic solution and continue stirring at room temperature for several hours, or gently heat the mixture (e.g., to 40-50°C) to accelerate the reaction.
-
Waste Collection: Once the reaction is complete and the pH is confirmed to be within the acceptable range, the resulting solution should be transferred to a clearly labeled aqueous waste container.
-
Consult Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the final disposal of the neutralized and hydrolyzed solution. Some jurisdictions may permit drain disposal for small quantities of such treated waste, while others may require collection by a certified hazardous waste contractor.[3]
Large Quantities (> 5g) and Contaminated Materials
For larger quantities of the compound or for materials significantly contaminated with it (e.g., spill cleanup debris), direct chemical treatment in the lab may not be feasible or safe.
Procedure:
-
Waste Segregation: Do not mix Ethyl 2-(2-aminophenyl)acetate hydrochloride with other waste streams, particularly strong oxidizing agents or bases, to prevent potentially hazardous reactions.[4]
-
Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. For contaminated materials like absorbent pads, gloves, and labware, double-bag them in heavy-duty plastic bags.
-
Labeling: The waste container must be labeled with the full chemical name, "Ethyl 2-(2-aminophenyl)acetate hydrochloride," and the appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal company.[5] These professionals are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent further contamination.
Procedure:
-
Evacuate and Alert: Evacuate the immediate area of the spill and alert your colleagues and the laboratory supervisor.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills of the solid, proceed with the cleanup if you are trained and equipped to do so. For large spills or if you are unsure, contact your institution's EHS emergency response team.
-
Don Appropriate PPE: Before approaching the spill, don the necessary PPE as outlined in Section 2.
-
Containment and Cleanup:
-
For solid spills, gently cover the material with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent. Avoid raising dust.
-
Carefully sweep the absorbed material into a designated, labeled waste container.
-
For liquid spills (if the compound is in solution), absorb the spill with an inert absorbent material.
-
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All materials used for decontamination should be collected and disposed of as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS office, as required by your institution's policies.
Logical Framework for Disposal Decision-Making
To assist in the decision-making process for the proper disposal of Ethyl 2-(2-aminophenyl)acetate hydrochloride, the following workflow diagram is provided.
Caption: Disposal decision workflow for Ethyl 2-(2-aminophenyl)acetate hydrochloride.
Conclusion: Fostering a Culture of Safety
The proper disposal of Ethyl 2-(2-aminophenyl)acetate hydrochloride is a critical component of responsible laboratory practice. By understanding the inherent hazards of this compound and adhering to the detailed protocols outlined in this guide, researchers and scientists can ensure a safe working environment for themselves and their colleagues, while also protecting the broader environment. This commitment to safety and regulatory compliance is not merely a procedural necessity but a foundational pillar of scientific excellence.
References
-
ResearchGate. (2025). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study. Retrieved from [Link]
- Google Patents. (n.d.). JP2010131489A - Method of treating aromatic amines-containing wastewater.
-
PubChem. (2026). Ethyl 2-(2-aminophenyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN101823982A - Method for preparing hydrazine ethyl acetate hydrochloride.
-
PubMed. (1995). Removal of phenols and aromatic amines from wastewater by a combination treatment with tyrosinase and a coagulant. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOPHENYLACETIC ACID. Retrieved from [Link]
-
ResearchGate. (2021). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of hyperpolarised ethyl acetate. Retrieved from [Link]
-
WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
-
PubMed Central. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]
-
IntechOpen. (n.d.). Proper Handling of Hazardous Waste Guide - EPA. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Ammonium acetate. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling Ethyl 2-(2-aminophenyl)acetate Hydrochloride
This guide provides essential safety and handling protocols for Ethyl 2-(2-aminophenyl)acetate hydrochloride, a key reagent in pharmaceutical research and development. As Senior Application Scientists, our goal is to empower you with not just the procedural steps but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory. This document is structured to provide immediate, actionable information, moving from hazard identification to operational, emergency, and disposal plans.
Foundational Safety: Hazard Identification and Risk Assessment
Before any laboratory work commences, a thorough understanding of the material's intrinsic hazards is paramount. This initial assessment dictates the level of control measures and personal protective equipment (PPE) required. Ethyl 2-(2-aminophenyl)acetate hydrochloride and its free base are known to pose specific risks that must be managed.
The free base form, Ethyl 2-(2-aminophenyl)acetate, is classified with the following hazards:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
The hydrochloride salt is expected to share these irritant properties. Its handling requires robust measures to prevent contact and inhalation.
Table 1: Chemical Identity and Hazard Summary
| Property | Details |
|---|---|
| Chemical Name | Ethyl 2-(2-aminophenyl)acetate hydrochloride |
| Synonyms | (2-AMINO-PHENYL)-ACETIC ACID ETHYL ESTER HCL |
| CAS Number | 61-88-1[2] |
| Molecular Formula | C10H14ClNO2[2] |
| Molecular Weight | 215.68 g/mol [2] |
| Primary Hazards | Irritant. Potential for skin, eye, and respiratory irritation. Harmful if swallowed.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[3] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific procedure being performed. The following protocol outlines the necessary PPE for handling Ethyl 2-(2-aminophenyl)acetate hydrochloride, moving from minimum requirements to enhanced protection for higher-risk activities.
Eye and Face Protection
The chemical's classification as a serious eye irritant makes robust eye protection non-negotiable.[1]
-
Minimum Requirement: Safety glasses with side shields must be worn for all activities in the laboratory where this chemical is present.[4]
-
Required for Direct Handling: When weighing the solid, preparing solutions, or performing transfers, chemical splash goggles are mandatory to provide a complete seal around the eyes.[5][6]
-
High-Risk Operations: For tasks with a significant splash potential, such as large-volume transfers or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[5]
Skin and Body Protection
Preventing dermal contact is crucial to avoid skin irritation.[1]
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's compatibility data for breakthrough time, especially for prolonged handling. Double-gloving may be appropriate for higher-risk procedures.
-
Lab Coat: A standard laboratory coat is required to protect skin and personal clothing.
-
Additional Protection: For tasks involving larger quantities (>100g) or a high risk of splashing, a chemically resistant apron or disposable coveralls should be used.[5] Disposable garments are often preferred as they eliminate the complexities of decontamination.[5]
Respiratory Protection
The potential for respiratory tract irritation necessitates the use of engineering controls and, in some cases, respiratory protection.[1]
-
Primary Control: All procedures that may generate dust or aerosols, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[2]
-
When a Respirator is Needed: If engineering controls are insufficient or during a large spill clean-up, respiratory protection is required. An N95-rated respirator can be used for dusts, while a respirator with an organic vapor cartridge and a P100 particulate filter is necessary for vapors or aerosols.[5] All respirator use must comply with a formal respiratory protection program, including fit testing, as mandated by OSHA (29 CFR 1910.134).[5]
Foot Protection
Closed-toe, liquid-resistant shoes must be worn at all times in the laboratory.[4] Fabric or mesh-topped shoes are not permitted.
First Aid for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. [3]Seek immediate medical attention. [3]* Skin Contact: Remove all contaminated clothing at once. [7]Wash the affected area thoroughly with soap and water for at least 15 minutes. [8]Seek medical attention if irritation develops or persists. [9]* Inhalation: Move the affected person to fresh air immediately. [3]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. [9]Rinse the mouth with water and drink plenty of water. [3]Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel. [9]
Disposal Plan: Managing Halogenated Waste
Proper waste segregation is critical for safety, environmental protection, and cost management. As Ethyl 2-(2-aminophenyl)acetate hydrochloride contains chlorine, it must be treated as a halogenated organic waste . [10][11]
Waste Collection and Disposal Protocol
-
Segregation: At the point of generation, segregate all waste containing this chemical from non-halogenated waste streams. [12][13]This includes contaminated consumables like gloves, absorbent pads, and pipette tips. Mixing halogenated and non-halogenated waste needlessly increases disposal costs, as the entire mixture must be incinerated. [12][13]2. Container: Use a designated, leak-proof, and chemically compatible container clearly labeled "Halogenated Organic Hazardous Waste". [14]3. Labeling: Ensure the label includes the full chemical name of all components and their approximate concentrations. Do not use abbreviations. [14]4. Storage: Keep waste containers tightly sealed when not in use and store them in a secondary containment bin within a well-ventilated area, away from incompatible materials. [14]5. Disposal: Arrange for waste pickup through your institution's Environmental Health & Safety department. Follow all local, state, and federal regulations for hazardous waste disposal. [3] By integrating these safety protocols into your daily workflow, you build a foundation of trust and reliability in your research. This comprehensive approach, grounded in scientific principles, not only protects you and your colleagues but also ensures the integrity and reproducibility of your work.
References
-
Carl ROTH GmbH + Co. KG. Safety Data Sheet: Acetic acid ethyl ester. [Link]
-
Florida State University Emergency Management. Chemical Spills. [Link]
-
University of Wisconsin-Madison Office of Chemical Safety. Hazardous Waste Segregation. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
LabAlley. Ethyl Acetate - SAFETY DATA SHEET. [Link]
-
PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5743383, Ethyl 2-(2-aminophenyl)acetate. [Link]
-
Health Care Technology. Personal Protective Equipment (PPE). [Link]
-
University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Biorisk Management, ABSA International. Personal Protective Equipment (PPE). [Link]
-
Lawrence Berkeley National Laboratory Environment, Health, and Safety. Chapter 19 – Personal Protective Equipment (PPE). [Link]
-
University of Manitoba Environmental Health and Safety. Chemical Spill Response Procedure. [Link]
-
University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]
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- 1. Ethyl 2-(2-aminophenyl)acetate | C10H13NO2 | CID 5743383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
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- 6. pharmastate.academy [pharmastate.academy]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
